Product packaging for Diisooctyl phosphate(Cat. No.:CAS No. 27215-10-7)

Diisooctyl phosphate

Cat. No.: B179373
CAS No.: 27215-10-7
M. Wt: 322.42 g/mol
InChI Key: SNAMIIGIIUQQSP-UHFFFAOYSA-N
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Description

Diisooctyl phosphate is a phosphoric acid derivative characterized by its long-chain, lipophilic (fat-loving) alkyl groups, typically octyl chains. This specific molecular structure makes it an effective solvent extractant, primarily used in industrial separation processes where high selectivity and efficiency are critical . Its core function is to selectively bind to specific ions or molecules from complex mixtures, enabling their precise removal and purification . One of the primary applications of this compound is in the field of hydrometallurgy for the recovery and purification of valuable metals. It is notably used in the extraction of metals such as uranium, vanadium, and various rare earth elements from ore leachates . Its high selectivity helps in achieving minimal metal loss and higher purity end products. Beyond metal recovery, this extractant is also employed in chemical manufacturing to separate specific organic compounds from complex mixtures, thereby improving final product purity and reducing downstream processing costs . Additionally, it finds a role in environmental remediation for the removal of heavy metals and other hazardous substances from contaminated water or soil . In the electronics and semiconductor industry, the precise separation capabilities of this compound are crucial for the fabrication of high-performance electronic components . The compound is valued for its stability under diverse temperature and pH conditions, and its potential for regeneration adds to its cost-effectiveness for industrial-scale operations . This product is intended for research and industrial applications and is strictly for research use only (RUO). It is not intended for personal use. For detailed technical specifications, including purity, compatible diluents, and specific extraction protocols, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H35O4P B179373 Diisooctyl phosphate CAS No. 27215-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(6-methylheptyl) hydrogen phosphate
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InChI

InChI=1S/C16H35O4P/c1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,17,18)
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InChI Key

SNAMIIGIIUQQSP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCOP(=O)(O)OCCCCCC(C)C
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Molecular Formula

C16H35O4P
Record name DIISOOCTYL ACID PHOSPHATE
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DSSTOX Substance ID

DTXSID401014864
Record name Phosphoric acid, diisooctyl ester
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Molecular Weight

322.42 g/mol
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Physical Description

Diisooctyl acid phosphate is a colorless liquid. It will burn though it may require some effort to ignite. It is corrosive to metals and tissue., Liquid, Colorless liquid; [CAMEO]
Record name DIISOOCTYL ACID PHOSPHATE
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Vapor Pressure

0.00000005 [mmHg]
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Color/Form

Liquid

CAS No.

27215-10-7
Record name DIISOOCTYL ACID PHOSPHATE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Diisooctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of diisooctyl phosphate. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a visual representation of a typical synthesis workflow.

Introduction to this compound

This compound is an organophosphate compound with a variety of industrial applications, including as a solvent, plasticizer, and extractant for metals. It is important to distinguish between the general term "this compound" and its specific isomers, as the properties can vary. The most common isomer is bis(2-ethylhexyl) phosphate (DEHPA). This guide will provide information on both the general this compound, identified by its IUPAC name bis(6-methylheptyl) hydrogen phosphate, and the well-characterized bis(2-ethylhexyl) phosphate isomer.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its common isomer, bis(2-ethylhexyl) phosphate.

Table 1: General and Isomer-Specific Properties

PropertyThis compound (bis(6-methylheptyl) hydrogen phosphate)Bis(2-ethylhexyl) phosphate (DEHPA)
CAS Number 27215-10-7[1][2]298-07-7[3][4]
Molecular Formula C₁₆H₃₅O₄P[1][2]C₁₆H₃₅O₄P[3][5]
Molecular Weight 322.42 g/mol [1][3]322.42 g/mol [3][4]
Appearance Colorless liquid[1][6]Colorless to light yellow, odorless, viscous liquid[3][4]

Table 2: Thermal and Density Properties

PropertyThis compound (bis(6-methylheptyl) hydrogen phosphate)Bis(2-ethylhexyl) phosphate (DEHPA)
Boiling Point 256 °C[2]155 °C at 0.015 mmHg[3]
Melting Point Not available-50 °C[7] to -60 °C[4]
Flash Point 191.7 °C[2]130 °C to 196 °C (open cup)[8]
Density 0.983 g/cm³[2]0.965 g/mL at 25 °C to 0.97 g/cm³ at 20 °C[7]

Table 3: Solubility and Acidity

PropertyThis compound (bis(6-methylheptyl) hydrogen phosphate)Bis(2-ethylhexyl) phosphate (DEHPA)
Water Solubility InsolubleSlightly soluble (<1 g/L)[7]
Solubility in Organic Solvents Soluble in common organic solventsSoluble in benzene, hexane, and 4-methyl-2-pentanone[3]
pKa Estimated at 0.89[1]3 (1 g/L in H₂O)[7]

Experimental Protocols

This section outlines detailed methodologies for determining key physicochemical properties of this compound.

Determination of Boiling Point (Distillation Method)

This protocol is suitable for high-boiling liquids like this compound.

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

  • This compound sample

  • Distillation flask (e.g., 50 mL)

  • Condenser

  • Receiving flask

  • Thermometer (-10 to 360 °C)

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Place approximately 20 mL of the this compound sample into the distillation flask and add a few boiling chips.

  • Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Observe the liquid and record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[9][10]

  • Record the atmospheric pressure at the time of the experiment.

Determination of Density (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Objective: To determine the density of this compound at a specified temperature.

Materials:

  • This compound sample

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Adjust the volume of the water to the calibration mark, dry the outside of the pycnometer, and record its mass (m₂).

  • Empty and dry the pycnometer, then fill it with the this compound sample.

  • Place the filled pycnometer in the constant temperature water bath until it reaches thermal equilibrium.

  • Adjust the volume of the sample to the calibration mark, dry the outside, and record its mass (m₃).

  • The density of the this compound is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.[11][12][13]

Determination of Water Solubility (Shake-Flask Method)

This method is used to determine the solubility of a sparingly soluble liquid in water.

Objective: To determine the water solubility of this compound.

Materials:

  • This compound sample

  • Distilled water

  • Shake-flask or sealed vials

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical method for quantification (e.g., GC-MS or HPLC)

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the mixture to stand to let the phases separate.

  • Centrifuge an aliquot of the aqueous phase to remove any dispersed droplets of the undissolved this compound.

  • Carefully extract a known volume of the clear aqueous phase.

  • Quantify the concentration of this compound in the aqueous phase using a suitable and validated analytical method. The resulting concentration is the water solubility.

Determination of pKa (Potentiometric Titration in a Mixed-Solvent System)

Due to its low water solubility, the pKa of this compound is best determined in a mixed-solvent system and extrapolated to aqueous conditions.

Objective: To determine the apparent pKa of this compound.

Materials:

  • This compound sample

  • Methanol-water mixtures of varying compositions (e.g., 20%, 40%, 60% methanol)

  • Standardized potassium hydroxide (KOH) solution in the same mixed-solvent composition

  • pH meter with a combination electrode suitable for non-aqueous solutions

  • Burette

  • Stir plate and stir bar

Procedure:

  • Calibrate the pH meter using standard buffers in each of the methanol-water mixtures.

  • Dissolve a known amount of this compound in a known volume of a specific methanol-water mixture.

  • Titrate the solution with the standardized KOH solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of KOH added to generate a titration curve.

  • Determine the half-equivalence point from the titration curve, where the pH is equal to the apparent pKa (psKa) in that solvent mixture.

  • Repeat the procedure for the other methanol-water compositions.

  • Extrapolate the psKa values to 0% methanol to estimate the aqueous pKa.[14][15]

Synthesis Workflow

This compound is typically synthesized through the reaction of an alcohol with a phosphorus-containing reagent. The following diagram illustrates a general workflow for the synthesis of bis(2-ethylhexyl) phosphate.

SynthesisWorkflow PCl3 Phosphorus Trichloride Reaction Reaction PCl3->Reaction Ethylhexanol 2-Ethylhexanol Ethylhexanol->Reaction DEHP_Chloride Di(2-ethylhexyl) Chlorophosphate Reaction->DEHP_Chloride Intermediate Chlorination Chlorination Hydrolysis Hydrolysis Chlorination->Hydrolysis DEHP_Chloride->Chlorination Purification Purification (Washing, Distillation) Hydrolysis->Purification FinalProduct Bis(2-ethylhexyl) Phosphate Purification->FinalProduct

A representative synthesis workflow for bis(2-ethylhexyl) phosphate.

This workflow begins with the reaction of phosphorus trichloride and 2-ethylhexanol.[16] The resulting intermediate undergoes chlorination followed by hydrolysis to yield the final product, which is then purified.[4][5]

Stability and Reactivity

This compound is a relatively stable compound under normal conditions. It is a combustible liquid but does not ignite readily.[1][2] When heated to decomposition, it can emit toxic fumes of phosphorus oxides. As an acid, it can be corrosive to metals, potentially producing flammable hydrogen gas upon contact.[17] It is susceptible to hydrolysis, especially under acidic or basic conditions, although the rate is influenced by the steric hindrance of the isooctyl groups.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, with a focus on providing clear, actionable information for scientific professionals. The tabulated data, detailed experimental protocols, and synthesis workflow are intended to serve as a valuable resource for the effective and safe use of this compound in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Diisooctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of diisooctyl phosphate, a significant organophosphorus compound with applications as a metal extractant, plasticizer, and surfactant precursor.[1] This document details experimental protocols for its synthesis and outlines the analytical techniques used for its characterization, supported by quantitative data and visual workflows.

Physicochemical Properties

This compound is a colorless, viscous liquid that is insoluble in water but soluble in common organic solvents.[1] It is recognized as a corrosive substance that can cause severe skin burns and eye damage.[2][3]

PropertyValueReference
Molecular Formula C16H35O4P[3]
Molecular Weight 322.42 g/mol [3]
Appearance Colorless, transparent, viscous liquid[1]
Boiling Point 209 °C at 1.33 kPa[1]
Freezing Point -60 °C[1]
Relative Density 0.973 g/cm³ (25/25 °C)[1]
Refractive Index 1.4420 (25 °C)[1]
Flash Point 196 °C[1]
Solubility Soluble in common organic solvents and alkalis; insoluble in water.[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of isooctyl alcohol (often referred to as 2-ethylhexanol in the literature) with a phosphorylating agent, such as phosphorus oxychloride or phosphorus pentoxide.[1][4] A general two-step process involves the formation of a dialkyl phosphite intermediate, followed by hydrolysis.[5]

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions POCl3 Phosphorus Oxychloride Intermediate Diisooctyl Phosphorochloridate POCl3->Intermediate Isooctanol Isooctyl Alcohol (2-Ethylhexanol) Isooctanol->Intermediate Toluene Toluene (Solvent) Toluene->Intermediate Triethylamine Triethylamine (Base) Triethylamine->Intermediate + Product This compound Intermediate->Product Hydrolysis Byproduct Triethylamine Hydrochloride (Precipitate) Intermediate->Byproduct Filtration Steam Steam (Hydrolysis) Steam->Product

Synthesis Pathway of this compound.
Experimental Protocol: Synthesis from Phosphorus Oxychloride and 2-Ethylhexanol

This protocol is adapted from established methods for the synthesis of dialkyl phosphates.[5]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • 2-Ethylhexanol

  • Triethylamine (Et₃N)

  • Toluene

  • Deionized water (for steam generation)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a condenser, add phosphorus oxychloride and toluene.

  • Addition of Reactants: Cool the flask in an ice bath. A mixture of 2-ethylhexanol and triethylamine is then added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours. A white precipitate of triethylamine hydrochloride will form.

  • Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • Hydrolysis: Transfer the filtrate to a suitable vessel and introduce steam to hydrolyze the intermediate diisooctyl phosphorochloridate.

  • Work-up: After hydrolysis, separate the organic layer. Wash the organic layer with water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Characterization Workflow

Characterization_Workflow start Synthesized this compound nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ftir->structure ms->structure end Characterized Product structure->end purity->end

Workflow for the Characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H NMR Spectroscopy

  • Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Expected Chemical Shifts for Di(2-ethylhexyl) phosphate:

ProtonsChemical Shift (δ, ppm)Multiplicity
CH₃0.8-1.0t
CH₂1.2-1.5m
CH1.5-1.7m
O-CH₂3.9-4.1m
P-OHVariable (broad singlet)s

3.2.2. ¹³C NMR Spectroscopy

  • Experimental Protocol: A sample is dissolved in a deuterated solvent, and the ¹³C NMR spectrum is acquired, often with proton decoupling.

  • Expected Chemical Shifts for Di(2-ethylhexyl) phosphate: [6]

CarbonChemical Shift (δ, ppm)
CH₃~10-14
CH₂~23-39
CH~30-40
O-CH₂~67-68

3.2.3. ³¹P NMR Spectroscopy

  • Experimental Protocol: The ³¹P NMR spectrum is recorded with or without proton decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄.[7][8]

  • Expected Chemical Shift: For dialkyl hydrogen phosphates, the ³¹P chemical shift is expected to be in the range of 0 to 5 ppm.[9][10] The presence of a single peak confirms the formation of the desired phosphate ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Experimental Protocol: A thin film of the liquid sample is placed between two KBr or NaCl plates, and the IR spectrum is recorded.

  • Characteristic IR Absorption Bands for Di(2-ethylhexyl) phosphoric acid: [11][12][13]

Wavenumber (cm⁻¹)Assignment
~2950-2850C-H stretching (alkyl groups)
~2300P-OH stretching
~1230P=O stretching
~1030P-O-C stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Experimental Protocol: The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting mass spectrum shows the molecular ion peak and various fragment ions.

  • Fragmentation Pattern of Di(2-ethylhexyl) phosphoric acid: A mass spectrometric study of D2EHPA reveals a very low intensity for the parent molecular ion.[1] The fragmentation is characterized by the loss of the alkyl groups and rearrangements.[1] Key fragment ions include those corresponding to the loss of a C₈H₁₇ group and the formation of protonated phosphoric acid species.[1]

Conclusion

The synthesis of this compound can be reliably achieved through the esterification of isooctyl alcohol with phosphorus oxychloride. A comprehensive characterization using NMR, FT-IR, and mass spectrometry is essential to confirm the structure and purity of the final product. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile organophosphorus compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diisooctyl Phosphate: Molecular Structure, Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of this compound (DIOP), a significant organophosphate compound. The document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, catering to the needs of professionals in research and development.

Molecular Structure and Formula

This compound is an organophosphate ester. The "isooctyl" group can refer to several isomers, but it commonly implies a branched eight-carbon alkyl chain, often 6-methylheptyl. The IUPAC name for this specific isomer is bis(6-methylheptyl) hydrogen phosphate.[1] It is characterized by a central phosphate group bonded to two isooctyl chains and one hydroxyl group, rendering it acidic.

  • Molecular Formula: C₁₆H₃₅O₄P[1][2]

  • Synonyms: Diisooctyl acid phosphate, Isooctyl hydrogen phosphate, Phosphoric acid diisooctyl ester[1]

  • CAS Number: 27215-10-7[1]

Below is a 2D representation of the molecular structure of bis(6-methylheptyl) phosphate.

this compound 2D StructureFigure 1. 2D molecular structure of this compound (bis(6-methylheptyl) hydrogen phosphate).

Physicochemical and Toxicological Data

This compound is a colorless, viscous liquid that is slightly soluble in water but soluble in common organic solvents and alkaline solutions.[3] It is a combustible material and is known to be corrosive to metals and tissues.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 322.42 g/mol [1][2]
Melting Point -60 °C[3]
Boiling Point 321.79 °C @ 760 mmHg; 209 °C @ 1.33 kPa[3]
Density 0.973 g/cm³ (25/25 °C)[3]
Flash Point 148.42 °C[3]
Refractive Index 1.4420 (25 °C)[3]
Water Solubility Slightly soluble[3]
Vapor Pressure 0 mmHg @ 25 °C[3]

Table 2: Toxicological Data for this compound

EndpointValueSpeciesRouteReference(s)
LD₅₀ 4940 mg/kgRatOral[3]
LDLo 62.5 mg/kgMouseAbdominal[3]
Skin Irritation Moderate (500 mg)Rabbit-[3]
Eye Irritation Severe (0.25 mg/24h)Rabbit-[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established procedures for dialkyl phosphates.

This protocol is based on the reaction of phosphorus oxychloride with isooctyl alcohol (specifically 2-ethylhexanol, a common isomer used in industrial processes).[3]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • 2-Ethylhexanol

  • Toluene (anhydrous)

  • Triethylamine (anhydrous)

  • Deionized water

  • 5% Sodium hydroxide (NaOH) solution

  • 10% Sulfuric acid (H₂SO₄) solution

  • Glass-lined reaction vessel with dropping funnel, condenser, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the reaction vessel under an inert atmosphere to prevent moisture from reacting with the phosphorus oxychloride.

  • Add phosphorus oxychloride to the reaction vessel.

  • Begin stirring and cool the vessel to below 10 °C using an ice bath.

  • Slowly add 2-ethylhexanol dropwise from the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • Slowly warm the reaction mixture to a range of 20-45 °C to facilitate the removal of hydrogen chloride gas, which is evolved during the reaction. Continue this for approximately 3 hours.

  • The resulting product is crude this compound chloride.

  • For hydrolysis, the crude product is carefully added to a 5% NaOH solution to form the sodium salt.

  • The sodium salt is then acidified with a 10% H₂SO₄ solution to yield this compound.

Purification is crucial to remove unreacted starting materials, monoalkyl phosphate, and other byproducts.

Materials:

  • Crude this compound

  • Deionized water

  • 4% Sodium hydroxide solution

  • 10% Sulfuric acid solution

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Transfer the crude this compound to a separatory funnel.

  • Wash the organic phase with deionized water. Allow the layers to separate and discard the aqueous layer.

  • Add a 4% sodium hydroxide solution to the separatory funnel to neutralize any remaining acidic impurities and unreacted starting materials. Shake gently and allow the layers to separate. Discard the aqueous layer.

  • Wash again with deionized water to remove any residual base.

  • Acidify the organic phase with a 10% sulfuric acid solution.

  • Perform a final wash with deionized water.

  • Transfer the washed organic phase to a distillation flask.

  • Perform vacuum distillation to remove volatile impurities and isolate the purified this compound. The boiling point at reduced pressure (e.g., 209 °C at 1.33 kPa) should be used as a reference.[3]

This protocol describes a reverse-phase HPLC method for the analysis of this compound, adapted from a method for its sodium salt.[5] Phosphate-containing compounds can exhibit peak tailing due to interaction with metallic components of the HPLC system; therefore, a metal-free or specially treated column is recommended.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.

  • Reverse-phase column (e.g., Newcrom R1 or equivalent C18 column with low silanol activity).

  • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound standard.

  • Sample dissolved in a suitable organic solvent (e.g., acetonitrile).

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with an appropriate mixture of Mobile Phase A and B.

  • Inject a known concentration of the this compound standard to determine its retention time.

  • Inject the sample solution.

  • Run a gradient elution, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compound.

  • Monitor the elution using the detector. This compound is expected to be well-retained on a reverse-phase column due to its long alkyl chains.

  • Quantify the this compound in the sample by comparing its peak area to that of the standard.

Logical and Experimental Workflows

While this compound is not directly implicated in specific biological signaling pathways for drug development, its synthesis and analysis follow a critical workflow relevant to researchers. The following diagram illustrates the logical progression from synthesis to a purified, analyzed product.

Synthesis_and_Analysis_Workflow Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Phosphorus Oxychloride + 2-Ethylhexanol Esterification Esterification Reaction (Temp < 10°C) Reactants->Esterification 1. Reaction Hydrolysis Hydrolysis with NaOH, followed by Acidification with H2SO4 Esterification->Hydrolysis 2. Conversion Crude_Product Crude this compound Hydrolysis->Crude_Product 3. Formation Washing Aqueous Washes (Water, NaOH, H2SO4) Crude_Product->Washing 4. Purification Start Distillation Vacuum Distillation Washing->Distillation 5. Removal of Volatiles Purified_Product Purified this compound Distillation->Purified_Product HPLC_Prep Sample Preparation (Dissolution in Solvent) Purified_Product->HPLC_Prep 6. Quality Control HPLC_Analysis Reverse-Phase HPLC HPLC_Prep->HPLC_Analysis 7. Injection Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis 8. Detection Final_Report Characterized Product Data_Analysis->Final_Report

Caption: Synthesis, Purification, and Analysis Workflow for this compound.

References

CAS number 27215-10-7 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Diisoctyl Acid Phosphate (CAS Number: 27215-10-7)

This technical guide provides a comprehensive overview of the chemical and physical properties of diisoctyl acid phosphate, targeting researchers, scientists, and drug development professionals.

Chemical Identification

  • CAS Number: 27215-10-7[1]

  • Chemical Name: Diisooctyl phosphate[1][2]

  • Synonyms: Diisooctyl acid phosphate, Phosphoric acid, diisooctyl ester, Isooctanol, hydrogen phosphate, bis(6-methylheptyl) hydrogen phosphate[1][2]

  • Molecular Formula: C₁₆H₃₅O₄P[1]

  • Molecular Weight: 322.42 g/mol [1]

Physical and Chemical Properties

Diisooctyl acid phosphate is a colorless liquid that is corrosive to metals and tissue.[3] It is a combustible material, though it may require some effort to ignite.[3]

Table 1: Physical Properties of Diisooctyl Acid Phosphate

PropertyValueExperimental Protocol
Boiling Point 256 °CWhile a specific experimental protocol for this exact substance is not detailed in the provided search results, standard methods for determining boiling points of liquid compounds, such as the Thiele tube method or distillation method, are commonly employed.[4][5][6][7][8] These methods involve heating the liquid and observing the temperature at which the vapor pressure equals the atmospheric pressure.
Density 0.983 g/cm³The experimental protocol for determining the density of a liquid typically involves using a pycnometer or a hydrometer. The mass of a known volume of the substance is measured at a specific temperature.
Refractive Index 1.449The refractive index is typically measured using a refractometer, such as an Abbé refractometer. A drop of the liquid is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the substance.
Flash Point 191.7 °CStandard methods for determining the flash point of a combustible liquid, such as the Cleveland open-cup method or the Pensky-Martens closed-cup method, are likely used. These involve heating the substance and introducing an ignition source to determine the lowest temperature at which the vapors will ignite.
Vapor Pressure 2.75E-07 mmHg at 25°CThe vapor pressure of a liquid at a specific temperature can be determined using various methods, including the static method (using a manometer), the dynamic method (ebulliometry), or the effusion method (Knudsen cell).
Solubility Insoluble in waterA standard "shake flask" method is recommended for determining solubility.[9][10][11] An excess amount of the substance is added to the solvent (in this case, water), and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the solvent is then measured using a suitable analytical method. For diisoctyl acid phosphate, it is reported to be insoluble in water.[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Diisooctyl Acid Phosphate

Technique Expected Features
¹H NMR Signals corresponding to the protons of the isooctyl chains would be expected. The chemical shifts and splitting patterns would be indicative of the different proton environments within the branched alkyl chains and their proximity to the phosphate group.
¹³C NMR Resonances for the carbon atoms of the isooctyl groups would be observed. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen atoms of the phosphate group.
³¹P NMR A characteristic signal for the phosphorus atom in the phosphate ester would be present. The chemical shift would provide information about the chemical environment of the phosphorus nucleus.
IR Spectroscopy Characteristic absorption bands for P=O, P-O-C, and C-H bonds would be expected. The P=O stretching vibration typically appears as a strong band in the region of 1300-1200 cm⁻¹.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isooctyl groups or parts of the alkyl chains.

Experimental Protocols

Synthesis of Dialkyl Phosphates

A general and convenient two-step process for the synthesis of dialkyl phosphates has been described, which is applicable to the synthesis of diisooctyl acid phosphate. This method is designed to minimize contamination by trialkyl phosphate impurities.[12]

Experimental Workflow:

Synthesis_Workflow POCl3 Phosphorus oxychloride (POCl3) Reaction Reaction in Toluene POCl3->Reaction Alcohol Primary Alcohol (e.g., Isooctanol) Alcohol->Reaction Et3N Triethylamine Et3N->Reaction Toluene Toluene Toluene->Reaction Filtration Filtration Reaction->Filtration Remove triethylammonium chloride Steam Steam Hydrolysis Filtration->Steam Product Dialkyl Phosphate (Diisooctyl Acid Phosphate) Steam->Product

Caption: Synthesis of Dialkyl Phosphates.

Procedure:

  • Phosphorus oxychloride (POCl₃) is reacted with a primary alcohol (in this case, isooctanol) and triethylamine in toluene.[12]

  • The reaction mixture is then filtered to remove the triethylammonium chloride byproduct.[12]

  • The filtrate is subsequently treated with steam for hydrolysis.[12]

  • This process yields the dialkyl phosphate in high purity, avoiding the need for distillation which can lead to decomposition.[12]

Purification of Commercial Diisoctyl Acid Phosphate

Commercial samples of diisoctyl acid phosphate may contain impurities such as the monoester, polyphosphates, pyrophosphate, 2-ethylhexanol, and metal impurities. A purification method has been described to remove these contaminants.[3]

Experimental Workflow:

Purification_Workflow Start Impure Diisooctyl Acid Phosphate Dissolve Dissolve in n-hexane (0.8M) Start->Dissolve Wash1 Wash with M HNO3 Dissolve->Wash1 Wash2 Wash with saturated (NH4)2CO3 solution Wash1->Wash2 Wash3 Wash with 3M HNO3 Wash2->Wash3 Wash4 Wash with water (twice) Wash3->Wash4 End Purified Diisooctyl Acid Phosphate Wash4->End

Caption: Purification of Diisooctyl Acid Phosphate.

Procedure:

  • Dissolve the impure diisoctyl acid phosphate in n-hexane to create a 0.8M solution.[3]

  • Wash the hexane solution with an equal volume of 1 M nitric acid (HNO₃).[3]

  • Subsequently, wash the solution with a saturated ammonium carbonate ((NH₄)₂CO₃) solution.[3]

  • Follow with a wash using 3 M HNO₃.[3]

  • Finally, wash the solution twice with water.[3]

Biological Activity and Signaling Pathways

Information regarding the specific biological activities and signaling pathways of diisoctyl acid phosphate is limited in the publicly available literature. Organophosphates as a class are known to interact with various biological systems, but specific data for this compound is scarce.

Phosphate itself can act as a signaling molecule, activating pathways such as the Raf/MEK/ERK pathway in various cell types.[13][14] However, it is not confirmed if diisooctyl acid phosphate acts as a phosphate donor or has other mechanisms of action.

Some studies have investigated the toxicological effects of "diisooctyl phthalate," which may or may not be the same as or related to diisooctyl acid phosphate. These studies on the phthalate have indicated potential reproductive and developmental toxicity in animal models.[15][16][17] It is crucial for researchers to consult specific toxicological studies for diisoctyl acid phosphate to understand its safety profile.

Safety and Handling

Diisooctyl acid phosphate is considered a hazardous substance. It is corrosive and can cause severe injury or death upon inhalation, ingestion, or skin contact.[3] Contact with the molten substance can cause severe burns.[3] It is a combustible material and, when heated, its vapors may form explosive mixtures with air.[3] Upon decomposition, it emits toxic fumes of phosphorus oxides.[3] Appropriate personal protective equipment should be used when handling this chemical.

References

A Technical Guide to the Solubility of Diisooctyl Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diisooctyl phosphate (DIOP), with a specific focus on its common isomer, di(2-ethylhexyl) phosphate (D2EHPA). DIOP is a versatile organophosphorus compound utilized in various industrial applications, including as a solvent extractant in hydrometallurgy, a plasticizer, and a component in lubricant additives. A thorough understanding of its solubility in different organic solvents is crucial for process design, optimization, and in formulation development within the pharmaceutical and chemical industries.

Core Principles of Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, a relatively nonpolar molecule, is governed by the principle of "like dissolves like." This means it will exhibit higher solubility in organic solvents with similar polarity. Factors such as temperature, the presence of other solutes, and the specific isomeric form of the phosphate can influence its solubility.

Solubility Profile of Di(2-ethylhexyl) Phosphate (D2EHPA)

Table 1: Solubility of Di(2-ethylhexyl) Phosphate (D2EHPA) in Various Organic Solvents

Solvent ClassSolventSolubilityTemperature (°C)
Aliphatic Hydrocarbons HexaneSoluble[1]Not Specified
KeroseneSoluble[2][3]Not Specified
Aromatic Hydrocarbons BenzeneSoluble[1]Not Specified
TolueneSoluble[4]Not Specified
Ketones 4-Methyl-2-pentanoneSoluble[1]Not Specified
Alcohols Ethanol100 mg/mLNot Specified
Chlorinated Solvents ChloroformSoluble[4]Not Specified
Apolar Solvents Carbon TetrachlorideSoluble[5][6]40
n-PentaneSoluble[5][6]40
Water WaterSparingly soluble/Insoluble[3][7]Not Specified

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

1. Materials and Apparatus:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Centrifuge

  • Syringes and syringe filters (chemically resistant to the solvent)

  • A suitable analytical instrument for quantification, such as:

    • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • High-Performance Liquid Chromatograph (HPLC) with a UV or Refractive Index (RI) detector

    • UV-Vis Spectrophotometer (if DIOP has a suitable chromophore or can be derivatized)

    • Titration apparatus for acid-base titration

2. Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is to ensure that a saturated solution is formed.

    • Place the container in a thermostatically controlled shaker or on a stirrer at a constant, recorded temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

    • To ensure complete separation of the saturated solution from the excess solute, centrifuge the mixture at a controlled temperature.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

    • To avoid crystallization or precipitation, immediately filter the collected sample using a syringe filter that is pre-heated to the equilibrium temperature.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

3. Quantification:

  • Calibration:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

    • Analyze these standards using the selected analytical method (e.g., GC, HPLC) to generate a calibration curve (response vs. concentration).

  • Sample Analysis:

    • Analyze the diluted sample of the saturated solution using the same analytical method and conditions as the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

4. Calculation of Solubility:

  • Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility in an organic solvent.

G cluster_prep Solution Preparation cluster_sep Phase Separation cluster_sample Sampling & Dilution cluster_quant Quantification cluster_calc Solubility Calculation prep1 Add excess DIOP to a known volume of solvent prep2 Agitate at constant temperature to reach equilibrium prep1->prep2 sep1 Allow undissolved DIOP to settle prep2->sep1 sep2 Centrifuge to ensure clear separation sep1->sep2 samp1 Withdraw supernatant with a syringe sep2->samp1 samp2 Filter the sample samp1->samp2 samp3 Accurately dilute the filtered sample samp2->samp3 quant2 Analyze standards and sample (e.g., by GC or HPLC) samp3->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 calc1 Calculate concentration in saturated solution quant3->calc1 calc2 Express solubility in appropriate units (g/100mL, mol/L) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Health and Safety Hazards of Diisooctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known health and safety hazards associated with diisooctyl phosphate. Due to the limited availability of data for this compound for certain toxicological endpoints, this guide also incorporates information on the broader class of organophosphate esters to highlight potential areas of concern.

Chemical and Physical Properties

This compound is a colorless, viscous liquid.[1] It is slightly soluble in water but soluble in common organic solvents and alkalis.[1] Key physical and chemical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₆H₃₅O₄P[1]
Molar Mass 322.48 g/mol [1]
Melting Point -60 °C[1]
Boiling Point 321.793 °C at 760 mmHg[1]
Flash Point 148.416 °C[1]
Water Solubility Slightly soluble[1]
Vapor Pressure 0 mmHg at 25 °C[1]
Relative Density 0.973 (25/25 °C)[1]
Refractive Index 1.4420 (25 °C)[1]

Toxicological Data

The available toxicological data for this compound primarily covers acute toxicity and irritation. There is a significant lack of data regarding chronic toxicity, carcinogenicity, mutagenicity, and reproductive/developmental effects.

This compound exhibits moderate acute toxicity via the oral route in rats and is more toxic via the abdominal route in mice.[1] A summary of acute toxicity data is presented in Table 2.

EndpointSpeciesRouteValueReference
LD₅₀RatOral4940 mg/kg[1]
LDL₀MouseAbdominal62.5 mg/kg[1]

This compound is a moderate skin irritant and a severe eye irritant.[1] It is classified as corrosive to metals and tissue.[2][3]

EndpointSpeciesDoseResultReference
Skin IrritationRabbit500 mgModerate[1]
Eye IrritationRabbit0.25 mg/24 hoursSevere[1]

There is a notable lack of specific data on the chronic health effects of this compound.

  • Chronic Toxicity: No dedicated chronic toxicity studies on this compound were identified.

  • Carcinogenicity: No carcinogenicity bioassays specifically for this compound were found in the reviewed literature.

  • Mutagenicity: Data on the mutagenic potential of this compound is not available.

  • Reproductive and Developmental Toxicity: There is no specific information available on the reproductive and developmental toxicity of this compound. However, a study on a related compound, diisooctyl phthalate (DIOP), indicated developmental effects in rats, including increased resorptions, reduced fetal weights, and abnormalities in the male reproductive system of offspring.[4] While this information pertains to a different chemical, it suggests a potential area for concern that warrants further investigation for this compound.

Experimental Protocols

Detailed experimental protocols for the summarized toxicity data are not available in the public domain. However, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

The acute oral toxicity of a substance is typically determined by administering a single dose to a group of fasted experimental animals (usually rats). The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD₅₀ (median lethal dose) is then calculated.

experimental_workflow_acute_oral_toxicity start Start: Acclimatize Animals fasting Fasting of Test Animals start->fasting dosing Single Oral Dose Administration fasting->dosing observation Observation Period (e.g., 14 days) - Clinical signs - Mortality - Body weight dosing->observation necropsy Gross Necropsy of all animals observation->necropsy end End: Data Analysis (LD50) necropsy->end

Experimental workflow for an acute oral toxicity study.

A small amount of the test substance (e.g., 0.5 g or 0.5 mL) is applied to a shaved area of the skin of an animal (typically a rabbit) under a semi-occlusive dressing for a defined period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

A small amount of the test substance (e.g., 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is then examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

Potential Mechanisms of Toxicity and Signaling Pathways

Specific studies on the signaling pathways affected by this compound are not available. However, based on the broader class of organophosphate esters, several potential mechanisms of toxicity beyond acetylcholinesterase inhibition can be postulated.

Organophosphate esters are known to induce neurotoxicity, endocrine disruption, and other adverse effects through various signaling pathways. These can include:

  • Neurotoxicity: Interference with neurotransmitter systems other than the cholinergic system, such as the glutamatergic and GABAergic systems.

  • Endocrine Disruption: Interaction with various hormone receptors, including estrogen, androgen, and thyroid hormone receptors. Some organophosphates have also been shown to affect peroxisome proliferator-activated receptor (PPAR) signaling.

  • Cardiotoxicity: Some organophosphate esters have been shown to affect cardiac development and function, potentially through pathways like Wnt signaling.

  • Oxidative Stress and Inflammation: Organophosphates can induce oxidative stress, leading to cellular damage and inflammatory responses, potentially through the activation of pathways like the mitogen-activated protein kinase (MAPK) pathway.

potential_signaling_pathways cluster_exposure This compound Exposure cluster_pathways Potential Affected Signaling Pathways cluster_outcomes Potential Toxicological Outcomes exposure This compound mapk MAPK Pathway exposure->mapk ppar PPAR Signaling exposure->ppar hormone Hormone Receptor Signaling exposure->hormone neurotransmitter Neurotransmitter Pathways exposure->neurotransmitter cardio Cardiotoxicity mapk->cardio inflammation Oxidative Stress & Inflammation mapk->inflammation endocrine Endocrine Disruption ppar->endocrine hormone->endocrine neuro Neurotoxicity neurotransmitter->neuro

Potential signaling pathways affected by organophosphate esters.

Safety Precautions

Given its corrosive and irritant properties, appropriate personal protective equipment (PPE) should be used when handling this compound. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves and protective clothing.

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator should be worn.

Work should be conducted in a well-ventilated area. In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This compound is a corrosive and irritant substance with moderate acute oral toxicity. A significant data gap exists for its chronic health effects, including carcinogenicity, mutagenicity, and reproductive/developmental toxicity. Based on the broader class of organophosphate esters, there is potential for neurotoxicity and endocrine disruption through various signaling pathways. Further research is needed to fully characterize the long-term health hazards of this compound. Researchers and professionals in drug development should handle this chemical with caution, adhering to strict safety protocols.

References

Diisooctyl Phosphate: A Technical Guide to its Stability and Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl phosphate (DIOP), a complex organophosphate ester, finds application in various industrial processes. Understanding its stability and reactivity is paramount for ensuring safe handling, predicting its environmental fate, and determining its suitability in diverse applications, including as a potential component in drug formulation or synthesis. This technical guide provides a comprehensive overview of the stability and reactivity profile of DIOP, with a focus on its hydrolytic, thermal, and oxidative degradation pathways, as well as its compatibility with common laboratory materials.

Chemical and Physical Properties

This compound is a colorless to light yellow, odorless liquid. It is a combustible substance that is corrosive to metals and tissues.[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₃₅O₄P[1]
Molecular Weight 322.42 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Corrosivity Corrosive to metals and tissue[1]
Combustibility Combustible[1]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing agents.

Hydrolytic Stability

This compound is susceptible to hydrolysis, a reaction in which the ester bonds are cleaved by water. This process is significantly influenced by both pH and temperature. The primary degradation products of this hydrolysis are isooctanol and phosphoric acid.

Mechanism of Hydrolysis: The hydrolysis of organophosphate esters can proceed through different mechanisms depending on the pH of the solution. Under acidic conditions, the reaction is typically acid-catalyzed, while under alkaline conditions, it is base-catalyzed. Generally, the rate of hydrolysis for organophosphate esters increases with increasing temperature and at pH values away from neutral.

Quantitative Data on Hydrolysis: Specific kinetic data for the hydrolysis of this compound is not readily available in the public domain. However, studies on analogous long-chain dialkyl phosphates, such as bis(2-ethylhexyl) phosphate (DEHP), can provide valuable insights. The hydrolysis of DEHP is known to be slow under neutral conditions but is accelerated in the presence of acids or bases.

A detailed experimental protocol for assessing the hydrolytic stability of DIOP is provided in the "Experimental Protocols" section.

Thermal Stability

Upon heating, this compound decomposes, emitting highly toxic fumes of phosphorus oxides.[1] While the precise decomposition temperature is not well-documented in publicly available literature, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine its thermal degradation profile.

Expected Thermal Decomposition Profile: Based on studies of other dialkyl phosphates, the thermal decomposition of DIOP is expected to occur at elevated temperatures, likely involving the elimination of the isooctyl groups as alkenes and the formation of polyphosphoric acids.

A general procedure for conducting thermal stability analysis is outlined in the "Experimental Protocols" section.

Oxidative Stability

This compound is susceptible to degradation by strong oxidizing agents. Reactions with oxidants can lead to the cleavage of the ester bonds and the formation of various oxidation products. Advanced oxidation processes, such as the Fenton reaction (using iron salts and hydrogen peroxide), are known to degrade organophosphate compounds.[2][3]

Reactivity with Oxidizing Agents: Contact with strong oxidizers should be avoided to prevent rapid and potentially hazardous reactions. The degradation of organophosphates by Fenton-like reagents involves the generation of highly reactive hydroxyl radicals that attack the ester.[4]

An experimental approach to evaluate oxidative stability is described in the "Experimental Protocols" section.

Reactivity Profile

Incompatible Materials

This compound is incompatible with strong oxidizing agents and strong bases. It is also corrosive to many metals, a reaction that can produce flammable hydrogen gas.[1]

Material Compatibility: Studies on the corrosion of stainless steel in the presence of phosphate-containing solutions indicate that the corrosivity is dependent on factors such as temperature, pH, and the presence of other ions.[5][6][7][8][9] While specific data for DIOP is limited, caution should be exercised when using it with metallic equipment, particularly at elevated temperatures. 316L stainless steel generally offers good resistance to a wide range of chemicals, but its compatibility with DIOP under specific process conditions should be verified.

Reaction with Strong Bases

As an acidic phosphate ester, this compound will react with strong bases, such as sodium hydroxide, in a neutralization reaction to form the corresponding sodium salt, sodium this compound, and water. This reaction is typically exothermic.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability and reactivity of this compound.

Hydrolytic Stability Assessment (OECD TG 111)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH.[10][11]

Objective: To determine the rate of hydrolysis of this compound at different pH values (e.g., 4, 7, and 9) and temperatures.

Materials:

  • This compound (DIOP)

  • Buffer solutions (pH 4, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Constant temperature bath or incubator

  • HPLC-UV/MS or GC-MS system

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of DIOP in a suitable organic solvent (e.g., acetonitrile). Prepare test solutions by adding a small volume of the stock solution to the buffer solutions (pH 4, 7, and 9) in separate volumetric flasks to achieve a final concentration suitable for analysis. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

  • Incubation: Incubate the test solutions in a constant temperature bath at a minimum of two different temperatures (e.g., 25 °C and 50 °C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each test solution. The frequency of sampling should be adjusted based on the expected rate of hydrolysis.

  • Analysis: Immediately analyze the samples for the concentration of DIOP and its primary degradation product, isooctanol, using a validated analytical method (see Analytical Methodologies section).

  • Data Analysis: Plot the concentration of DIOP versus time for each pH and temperature condition. Determine the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time plot. Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2)/k.

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_DIOP Prepare DIOP Stock Solution Prep_Test_Solutions Prepare Test Solutions Prep_DIOP->Prep_Test_Solutions Prep_Buffers Prepare Buffer Solutions (pH 4, 7, 9) Prep_Buffers->Prep_Test_Solutions Incubate Incubate at Constant Temperature Prep_Test_Solutions->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC/GC-MS Sample->Analyze Data_Analysis Determine Rate Constants and Half-life Analyze->Data_Analysis

Workflow for Hydrolytic Stability Assessment of DIOP.
Thermal Stability Assessment (ASTM E537)

This protocol is based on standard methods for thermal analysis, such as those from ASTM.[12][13]

Objective: To determine the thermal decomposition profile of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials:

  • This compound (DIOP)

  • TGA/DSC instrument

  • Inert gas (e.g., nitrogen) and an oxidative gas (e.g., air)

  • Sample pans (e.g., aluminum or ceramic)

Procedure:

  • Instrument Calibration: Calibrate the TGA/DSC instrument according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a small amount of DIOP (typically 5-10 mg) into a sample pan.

  • TGA/DSC Analysis: Place the sample pan in the instrument. Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (first under an inert atmosphere like nitrogen, then repeat the experiment in an oxidative atmosphere like air).

  • Data Analysis:

    • TGA Curve: Plot the percentage of mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperatures at which major mass loss events occur.

    • DTG Curve: Plot the derivative of the TGA curve to identify the temperatures of maximum decomposition rates.

    • DSC Curve: Plot the heat flow as a function of temperature. Identify endothermic or exothermic events associated with decomposition.

Thermal_Analysis_Workflow Start Start Calibrate Calibrate TGA/DSC Start->Calibrate Prepare_Sample Prepare DIOP Sample Calibrate->Prepare_Sample Run_TGA_DSC Run TGA/DSC Analysis Prepare_Sample->Run_TGA_DSC Analyze_Data Analyze TGA/DTG/DSC Curves Run_TGA_DSC->Analyze_Data End End Analyze_Data->End

Workflow for Thermal Stability Analysis of DIOP.
Oxidative Stability Assessment

Objective: To evaluate the reactivity of this compound with a common oxidizing agent (e.g., hydrogen peroxide) and identify major degradation products.

Materials:

  • This compound (DIOP)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Iron(II) sulfate (FeSO₄) (for Fenton reaction)

  • Solvent (e.g., acetonitrile or water)

  • Reaction vessel with temperature control

  • Analytical instrument (HPLC-UV/MS or GC-MS)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve DIOP in a suitable solvent.

  • Initiation of Oxidation:

    • Direct Oxidation: Add a controlled amount of hydrogen peroxide to the DIOP solution.

    • Fenton Reaction: For a more aggressive oxidation, add a catalytic amount of iron(II) sulfate to the solution before the addition of hydrogen peroxide.

  • Reaction Monitoring: Maintain the reaction at a constant temperature and stir. Withdraw aliquots at various time points.

  • Quenching and Analysis: Quench the reaction in the aliquots (e.g., by adding a reducing agent like sodium sulfite if necessary) and analyze for the disappearance of DIOP and the appearance of degradation products using an appropriate analytical method.

Analytical Methodologies

A robust analytical method is crucial for accurately quantifying DIOP and its degradation products. A High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) is recommended for its sensitivity and selectivity.

UPLC-MS/MS Method for DIOP and Isooctanol

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient program starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI positive for isooctanol and negative for DIOP.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for DIOP and isooctanol need to be determined by infusing standard solutions of the analytes.

Sample Preparation:

  • Dilute the reaction aliquots with the initial mobile phase composition.

  • Filter the samples through a 0.22 µm syringe filter before injection.

Validation: The method should be validated according to standard guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways and Logical Relationships

The degradation of this compound can be visualized as a series of interconnected pathways.

DIOP_Degradation cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation DIOP This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) DIOP->Hydrolysis Thermal Heat DIOP->Thermal Oxidation Oxidizing Agents (e.g., •OH) DIOP->Oxidation Isooctanol Isooctanol Hydrolysis->Isooctanol Phosphoric_Acid_H Phosphoric Acid Hydrolysis->Phosphoric_Acid_H Alkenes Iso-octenes Thermal->Alkenes Polyphosphoric_Acids Polyphosphoric Acids Thermal->Polyphosphoric_Acids P_Oxides Phosphorus Oxides Polyphosphoric_Acids->P_Oxides Further Decomposition Oxidation_Products Various Oxidation Products Oxidation->Oxidation_Products Phosphoric_Acid_O Phosphoric Acid Oxidation->Phosphoric_Acid_O

Degradation Pathways of this compound.

This diagram illustrates the primary degradation pathways of this compound under hydrolytic, thermal, and oxidative stress, leading to the formation of various degradation products.

Conclusion

This technical guide provides a foundational understanding of the stability and reactivity of this compound. While specific quantitative data for DIOP remains limited in publicly accessible literature, the information on analogous compounds and the detailed experimental protocols provided herein offer a robust framework for researchers and professionals to conduct their own assessments. A thorough understanding of its degradation pathways and reactivity is essential for its safe and effective use in any application. Further research to generate specific kinetic and thermodynamic data for DIOP is highly recommended.

References

Diisooctyl Phosphate in Hydrometallurgy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl phosphate (DIOP), often referred to as di(2-ethylhexyl) phosphoric acid (D2EHPA), is a versatile and widely utilized organophosphorus extractant in the field of hydrometallurgy.[1] Its efficacy in the selective extraction and separation of various metal ions, particularly cobalt, nickel, and rare earth elements (REEs), has made it a cornerstone of numerous industrial processes.[1][2] This technical guide provides a comprehensive overview of the application of DIOP in hydrometallurgy, detailing its chemical properties, extraction mechanisms, and experimental protocols.

Chemical Properties and Extraction Mechanism

DIOP is a viscous, colorless liquid that is virtually insoluble in water but soluble in many organic solvents.[3] Its extraction capability stems from its acidic phosphate group, which can engage in cation exchange with metal ions in an aqueous solution. The general mechanism for the extraction of a divalent metal ion (M²⁺) can be represented as a reversible reaction where the metal ion in the aqueous phase (aq) is transferred to the organic phase (org) by forming a complex with the DIOP, which typically exists as a dimer ((HA)₂) in non-polar diluents.[2]

General Extraction Reaction:

M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)

The position of this equilibrium is highly dependent on the pH of the aqueous phase; as the pH increases, the extraction of metal ions into the organic phase is enhanced.[2]

Applications in Hydrometallurgy

Cobalt and Nickel Separation

The separation of cobalt and nickel is a critical process in hydrometallurgy due to their frequent co-occurrence in ores and their similar chemical properties.[2] DIOP exhibits a higher selectivity for cobalt over nickel under specific conditions, making their separation feasible.[4] The separation factor is influenced by factors such as temperature and the concentration of cobalt in the organic phase.[5]

Synergistic Extraction: The separation efficiency can be significantly enhanced through synergistic solvent extraction, where another extractant is added to the organic phase. Common synergistic agents include tributyl phosphate (TBP) and 1-octanol.[6][7] These agents can modify the structure of the extracted metal complex, leading to improved extraction kinetics and selectivity.

Rare Earth Element (REE) Extraction

DIOP is also extensively used for the extraction and separation of REEs from various sources, including phosphate ores and industrial waste products.[8][9][10] The extraction of REEs with DIOP is highly dependent on the pH of the aqueous solution and the atomic number of the rare earth element. Heavier rare earths are generally extracted at lower pH values than lighter rare earths, allowing for their fractional separation.[9]

Quantitative Data Presentation

The following tables summarize quantitative data on the extraction and stripping of various metals using DIOP, compiled from multiple sources.

Table 1: Extraction of Cobalt and Nickel with DIOP

MetalExtractant SystemAqueous Phase Conditions% ExtractionSeparation Factor (Co/Ni)Reference
Cobalt0.05 M Na-D2EHPA in kerosenepH 5.5>95%-[4]
Nickel0.05 M Na-D2EHPA in kerosenepH 7.5>95%-[4]
Cobalt20% D2EHPA, 5% TBP in Esso solvent DX3641Sulfate solution-~50 at 50°C[11]
CobaltP507 and Cyanex272 (3:2) with 5% TBPpH 2.592.96%-[12]

Table 2: Extraction of Rare Earth Elements with DIOP

REEExtractant SystemAqueous Phase Conditions% ExtractionReference
Ytterbium (Yb)D2EHPA impregnated polymer4.5 M H₃PO₄High[9]
Europium (Eu)D2EHPA impregnated polymer4.5 M H₃PO₄High[9]
Praseodymium (Pr)D2EHPA impregnated polymer4.5 M H₃PO₄Lower than Yb, Eu[9]
Yttrium, Erbium, YtterbiumD2EHPA->90% with 5 M H₂SO₄ stripping[13]

Experimental Protocols

General Solvent Extraction Procedure
  • Preparation of Organic Phase: The organic phase is typically prepared by dissolving a specific concentration of DIOP (e.g., 0.05 M to 1 M) in a suitable organic diluent such as kerosene, hexane, or toluene. A modifier like TBP or isodecanol may be added to prevent third-phase formation and improve extraction kinetics.[4][11]

  • Preparation of Aqueous Phase: A synthetic aqueous solution containing the metal ions of interest (e.g., Co²⁺, Ni²⁺, REE³⁺) is prepared at a known concentration. The pH of the aqueous phase is adjusted to the desired value using an acid (e.g., H₂SO₄, HCl) or a base (e.g., NaOH, NH₄OH).[2]

  • Extraction: Equal volumes of the organic and aqueous phases are mixed in a separatory funnel or a mixer-settler. The mixture is agitated for a specific contact time (e.g., 5-30 minutes) at a controlled temperature to reach equilibrium.[11][14]

  • Phase Separation: After agitation, the mixture is allowed to stand for a period to allow for the complete separation of the two phases.

  • Analysis: The concentration of metal ions remaining in the aqueous phase is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration in the organic phase is calculated by mass balance.

Stripping Procedure

Stripping is the process of back-extracting the metal ions from the loaded organic phase into a new aqueous solution.

  • Preparation of Stripping Solution: An acidic solution, typically sulfuric acid or hydrochloric acid at a concentration of 1-5 M, is used as the stripping agent.[13]

  • Stripping: The loaded organic phase is contacted with the stripping solution in a similar manner to the extraction process (mixing and phase separation).

  • Analysis: The concentration of metal ions in the resulting strip liquor and the stripped organic phase is determined.

Visualizations

Solvent_Extraction_Workflow Aqueous_Feed Aqueous Feed (Metal Ions in Solution) Extraction Extraction (Mixer-Settler) Aqueous_Feed->Extraction Organic_Phase Organic Phase (DIOP in Diluent) Organic_Phase->Extraction Loaded_Organic Loaded Organic (Metal-DIOP Complex) Extraction->Loaded_Organic Raffinate Raffinate (Depleted Aqueous Phase) Extraction->Raffinate Stripping Stripping (Mixer-Settler) Loaded_Organic->Stripping Stripping_Agent Stripping Agent (e.g., H2SO4) Stripping_Agent->Stripping Stripped_Organic Stripped Organic (Recycled) Stripping->Stripped_Organic Product_Solution Product Solution (Concentrated Metal Ions) Stripping->Product_Solution Stripped_Organic->Organic_Phase Recycle

Fig. 1: General workflow for solvent extraction using DIOP.

Co_Ni_Separation_Logic cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_Co_Ni Aqueous Feed (Co²⁺ + Ni²⁺) Extraction_pH pH Control (e.g., pH 5.5) Aqueous_Co_Ni->Extraction_pH Organic_DIOP Organic Phase (DIOP) Organic_DIOP->Extraction_pH Loaded_Organic_Co Loaded Organic (Primarily Co-DIOP) Extraction_pH->Loaded_Organic_Co Raffinate_Ni Raffinate (Primarily Ni²⁺) Extraction_pH->Raffinate_Ni Stripping_Acid Stripping Agent (Acid) Loaded_Organic_Co->Stripping_Acid Stripped_Organic_DIOP Stripped Organic (Recycled DIOP) Stripping_Acid->Stripped_Organic_DIOP Cobalt_Product Cobalt Product Solution Stripping_Acid->Cobalt_Product

Fig. 2: Logical flow for the separation of Cobalt and Nickel.

Synergistic_Extraction_Mechanism M M²⁺ DIOP DIOP ((HA)₂) M->DIOP + Complex M(A)₂(HA)₂ DIOP->Complex Synergist Synergist (e.g., TBP) Synergistic_Complex M(A)₂(HA)₂(S)x Synergist->Synergistic_Complex Complex->Synergist +

Fig. 3: Simplified representation of synergistic extraction.

References

The Role of Diisooctyl Phosphate as a Metal Extractant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl phosphate, commonly known as Di(2-ethylhexyl) phosphoric acid (D2EHPA), is a versatile and widely utilized organophosphorus extractant in the field of hydrometallurgy and solvent extraction.[1][2] Its efficacy in selectively separating a variety of metal ions from aqueous solutions has made it an indispensable tool in the purification of metals, recovery of valuable elements from ores and waste streams, and in specialized applications within the pharmaceutical and chemical industries.[3][4][5] This technical guide provides a comprehensive overview of the core principles governing the action of D2EHPA as a metal extractant, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

D2EHPA's extraction capabilities stem from its chemical structure, featuring a phosphoric acid group that can engage in cation exchange with metal ions.[6][7] In nonpolar organic solvents like kerosene, D2EHPA typically exists as a dimer through hydrogen bonding.[6][8][9] The extraction process generally involves the exchange of the acidic proton in the D2EHPA dimer for a metal cation, leading to the formation of a stable metal-D2EHPA complex in the organic phase.[6][10] The selectivity and efficiency of this extraction are highly dependent on factors such as the pH of the aqueous phase, the concentration of the extractant, the nature of the diluent, and the temperature.[11][12]

Core Principles of Metal Extraction by D2EHPA

The primary mechanism for metal extraction by D2EHPA is cation exchange . The general equilibrium for the extraction of a divalent metal ion (M²⁺) by the dimeric form of D2EHPA ((HA)₂) can be represented as:

M²⁺(aq) + n(HA)₂(org) ⇌ MA₂(HA)₂ₙ₋₂(org) + 2H⁺(aq)[13]

The stoichiometry of the extracted complex, which dictates the ratio of D2EHPA to the metal ion, can be determined using a technique called slope analysis . This involves plotting the logarithm of the distribution ratio (D) against the logarithm of the extractant concentration at a constant pH. The slope of the resulting line indicates the number of D2EHPA dimers involved in the complexation.[3][14]

The efficiency of the extraction is quantified by the distribution ratio (D) , which is the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium. A higher distribution ratio signifies a more effective extraction. The percentage of extraction (%E) is another common metric, calculated as:

%E = (D / (D + 1)) * 100

The selectivity of D2EHPA for one metal over another is described by the separation factor (β) , which is the ratio of the distribution ratios of the two metals. A high separation factor indicates that one metal can be selectively extracted from a mixture.[11]

Data Presentation: Quantitative Extraction Data

The following tables summarize quantitative data on the extraction of various metals using D2EHPA under different experimental conditions.

Metal IonD2EHPA ConcentrationDiluentAqueous PhasepHExtraction Efficiency (%)Reference
Fe³⁺1.0 mol/LKeroseneSulfuric acid leachate1.00>95 (single-stage)[15]
Cu²⁺Not SpecifiedKeroseneNot SpecifiedNot Specified>99[16]
Co²⁺0.023 mol/LKeroseneAqueous solution6.00High (qualitative)[6]
Ni²⁺0.05 MKeroseneSulfate solution5.1- (βCo/Ni = 6.01)[11]
Mn²⁺0.1 MKeroseneAcetate buffer4.5296
Zn²⁺20% (v/v)KeroseneBioleaching solutionNot Specified98.42[17]
Y³⁺10 v/v%KeroseneChloride media1.5High (qualitative)[15]
Nd³⁺0.05 MKeroseneNitric acid solution2.0~100[18]
Dy³⁺0.05 MKeroseneNitric acid solution2.0~100[18]

Table 1: Single Metal Extraction Efficiency with D2EHPA.

Metal PairD2EHPA ConcentrationDiluentAqueous PhasepHSeparation Factor (β)Reference
Co²⁺ / Ni²⁺0.05 MKeroseneSulfate solution5.16.01[11]
Mn²⁺ / Cu²⁺0.05 MKeroseneAcetate buffer5.052.5
Mn²⁺ / Co²⁺0.05 MKeroseneAcetate buffer5.0280.3
Dy³⁺ / La³⁺0.05 MKeroseneNitric acid solution2.04267.67[18]
Gd³⁺ / Nd³⁺0.05 MKeroseneNitric acid solution2.031.78[18]

Table 2: Selectivity of D2EHPA for Metal Separation.

Metal IonD2EHPA ConcentrationInitial Metal ConcentrationpHLoading Capacity (g metal / 100 g D2EHPA)Reference
Zn²⁺0.10 M1.08 g/L36.77[19]
Mn²⁺0.5 MVariedNot Specified3.25 kg/m ³

Table 3: Loading Capacity of D2EHPA.

Experimental Protocols

General Protocol for Metal Extraction Efficiency Determination

This protocol outlines the general steps for determining the extraction efficiency of a metal ion from an aqueous solution using D2EHPA.

Materials:

  • Di(2-ethylhexyl) phosphoric acid (D2EHPA)

  • Organic diluent (e.g., kerosene, n-heptane)

  • Aqueous solution containing the metal ion of interest at a known concentration.

  • Acid (e.g., H₂SO₄, HCl) and base (e.g., NaOH) solutions for pH adjustment.

  • Separatory funnels

  • Mechanical shaker

  • pH meter

  • Analytical instrument for metal concentration measurement (e.g., Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))

Procedure:

  • Organic Phase Preparation: Prepare the organic phase by dissolving a known concentration of D2EHPA in the chosen organic diluent.

  • Aqueous Phase Preparation: Prepare the aqueous phase containing the metal ion at a known concentration. Adjust the pH to the desired value using the acid or base solutions.

  • Extraction: a. Place equal volumes of the organic and aqueous phases into a separatory funnel. A common phase ratio is 1:1.[20] b. Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.[10][20] c. Allow the phases to separate completely.

  • Phase Separation and Analysis: a. Carefully separate the aqueous phase from the organic phase. b. Measure the final pH of the aqueous phase. c. Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.

  • Calculations: a. Calculate the concentration of the metal ion in the organic phase by mass balance (initial aqueous concentration - final aqueous concentration). b. Calculate the distribution ratio (D) and the percentage of extraction (%E).

Protocol for Stripping of Metals from Loaded D2EHPA

This protocol describes the process of recovering the extracted metal from the loaded organic phase.

Materials:

  • Loaded organic phase (D2EHPA containing the extracted metal complex)

  • Stripping agent (e.g., a strong acid solution like H₂SO₄ or HCl)[21][22]

  • Separatory funnels

  • Mechanical shaker

  • Analytical instrument for metal concentration measurement

Procedure:

  • Contacting: a. Place a known volume of the loaded organic phase and the stripping agent into a separatory funnel. The organic to aqueous (O:A) phase ratio can be varied to optimize stripping efficiency.[22] b. Shake the funnel for a sufficient time to allow the metal to transfer from the organic phase to the aqueous stripping solution.

  • Phase Separation and Analysis: a. Allow the phases to separate. b. Separate the aqueous stripping solution. c. Determine the concentration of the metal ion in the aqueous stripping solution.

  • Calculation: Calculate the stripping efficiency as the percentage of the metal recovered from the loaded organic phase.

Mandatory Visualization

Metal_Extraction_Workflow cluster_Aqueous_Phase Aqueous Phase cluster_Organic_Phase Organic Phase cluster_Process Solvent Extraction Process A_Initial Aqueous Feed (Metal Ions Mⁿ⁺) Extraction Extraction (Mixing & Separation) A_Initial->Extraction Input A_Raffinate Raffinate (Depleted in Mⁿ⁺) O_Fresh Fresh D2EHPA in Diluent O_Fresh->Extraction Input O_Loaded Loaded D2EHPA (Metal Complex) Stripping Stripping (Mixing & Separation) O_Loaded->Stripping Input Extraction->A_Raffinate Output Extraction->O_Loaded Output Stripped_Metal Concentrated Metal Solution Stripping->Stripped_Metal Output Regenerated_O Regenerated D2EHPA Stripping->Regenerated_O Output Stripping_Agent Stripping Agent (e.g., Strong Acid) Stripping_Agent->Stripping Input Regenerated_O->Extraction Recycle

Caption: General workflow for metal extraction and stripping using D2EHPA.

Cation_Exchange_Mechanism cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase D2EHPA_Dimer D2EHPA Dimer (HA)₂ Metal_Complex Metal-D2EHPA Complex M(A)ₙ(HA)₂ₓ₋ₙ D2EHPA_Dimer:f1->Metal_Complex:f1 Reacts with Metal_Ion Metal Ion Mⁿ⁺ Metal_Ion:f1->Metal_Complex:f1 Forms Protons Protons nH⁺ Metal_Complex:f1->Protons:f1 Releases

Caption: Cation exchange mechanism for metal extraction by dimeric D2EHPA.

Slope_Analysis_Logic Start Start: Vary [D2EHPA] Experiment Perform Solvent Extraction at Constant pH Start->Experiment Measure Measure Metal Concentration in Aqueous Phase Experiment->Measure Calculate_D Calculate Distribution Ratio (D) Measure->Calculate_D Plot Plot log(D) vs. log([D2EHPA]) Calculate_D->Plot Determine_Slope Determine the Slope of the Line Plot->Determine_Slope Result Slope = Stoichiometric Coefficient (n) Determine_Slope->Result

Caption: Logical workflow for determining stoichiometry via slope analysis.

References

Methodological & Application

Application Notes and Protocols for the Solvent Extraction of Rare Earth Elements using Diisooctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diisooctyl phosphate, commonly known as Di-(2-ethylhexyl) phosphoric acid (D2EHPA), is a widely utilized organophosphorus extractant for the separation and purification of rare earth elements (REEs). Its efficacy stems from its ability to selectively form stable complexes with REE ions in an aqueous solution and transfer them to an immiscible organic phase. This process, known as solvent extraction, is a cornerstone of hydrometallurgical methods for REE recovery from various sources, including ore leachates and recycled materials. These application notes provide a comprehensive overview and detailed protocols for the solvent extraction of REEs using D2EHPA, including data on extraction and stripping efficiencies, and a visual representation of the experimental workflow.

The separation of REEs is challenging due to their similar chemical properties. However, D2EHPA exhibits a preference for heavier REEs over lighter ones, allowing for their selective separation by carefully controlling experimental conditions such as pH and extractant concentration.[1][2] The extraction process typically involves three main stages: extraction, scrubbing, and stripping. In the extraction stage, the REEs are transferred from the aqueous feed solution to the organic phase containing D2EHPA. The scrubbing stage then selectively removes any co-extracted impurities from the loaded organic phase. Finally, the stripping stage recovers the REEs from the organic phase into a fresh aqueous solution, from which they can be further processed.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments in a typical this compound solvent extraction process for rare earth elements.

Preparation of Aqueous and Organic Phases

Aqueous Phase (Feed Solution):

  • Prepare a stock solution of mixed rare earth elements by dissolving their respective oxides or salts (e.g., chlorides, nitrates) in a mineral acid such as hydrochloric acid (HCl), nitric acid (HNO₃), or sulfuric acid (H₂SO₄).[3]

  • Dilute the stock solution with deionized water to achieve the desired feed concentration of REEs.

  • Adjust the pH of the aqueous feed solution to the desired value (typically between 1.0 and 3.0) using a suitable acid or base. The pH is a critical parameter influencing the extraction efficiency of individual REEs.[1][4]

Organic Phase (Extractant Solution):

  • Prepare the organic phase by dissolving a specific concentration of this compound (D2EHPA) in a suitable inert diluent. Common diluents include kerosene, hexane, octane, or toluene.[1][5] Concentrations of D2EHPA can range from 0.3 M to 1.8 M depending on the target REEs and feed concentration.[1][5]

  • The organic phase may also include a phase modifier, such as tributyl phosphate (TBP), to prevent the formation of a third phase and improve phase separation.[6]

Extraction Protocol
  • Combine the prepared aqueous feed solution and the organic phase in a separatory funnel at a specific aqueous-to-organic (A/O) or organic-to-aqueous (O/A) phase ratio. Common ratios range from 10:1 to 1:10.[1]

  • Shake the mixture vigorously for a predetermined contact time, typically ranging from 5 to 30 minutes, to ensure thorough mixing and allow the extraction equilibrium to be reached.[7]

  • Allow the phases to separate for a settling time of approximately 10 to 30 minutes. Two distinct layers, the aqueous phase (raffinate) and the REE-loaded organic phase, will form.[7]

  • Carefully separate the two phases. The aqueous raffinate will be depleted of the extracted REEs.

  • Analyze the concentration of REEs in the raffinate using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to determine the extraction efficiency.

Scrubbing Protocol (Optional)
  • If co-extraction of impurities is a concern, the loaded organic phase can be "scrubbed."

  • Mix the loaded organic phase with a scrubbing solution, which is typically a dilute acid solution.

  • Follow the same procedure as the extraction step (mixing, settling, and separation).

  • The scrubbing solution will selectively remove impurities from the organic phase, leaving the desired REEs behind.

Stripping (Back-Extraction) Protocol
  • To recover the REEs from the loaded organic phase, a stripping process is employed.

  • Combine the loaded organic phase with a stripping agent, which is typically a more concentrated acid solution (e.g., 1 M to 6 M H₂SO₄ or HCl).[1]

  • Follow the same procedure as the extraction step (mixing, settling, and separation).

  • The REEs will be transferred from the organic phase back into the new aqueous phase (strip liquor).

  • The now barren organic phase can be recycled for further extraction cycles.

  • The REEs in the strip liquor can be precipitated and calcined to produce high-purity rare earth oxides.

Data Presentation

The following tables summarize quantitative data from various studies on the solvent extraction of rare earth elements using this compound.

Table 1: Extraction Efficiency of Rare Earth Elements with D2EHPA

Rare Earth ElementD2EHPA ConcentrationAqueous MediumpHExtraction Efficiency (%)Reference
Light REEs (La, Ce, Pr, Nd)1.8 M in keroseneSulfuric Acid1.6>93[1]
Heavy REEs (Dy, Er, Yb, Y)1.8 M in keroseneSulfuric Acid<1.0>90[1]
La(III)1.0 M in kerosene0.1 M HNO₃-99.4[3]
Nd(III)1.0 M in kerosene0.1 M HNO₃-99.7[3]
Ce(IV)1.0 M in kerosene0.1 M HNO₃-100[3]
Y(III)2 M D2EHPAPhosphoric Acid-91[8]
Ho(III)2 M D2EHPAPhosphoric Acid-90[8]
Yb(III)2 M D2EHPAPhosphoric Acid-99[8]

Table 2: Stripping Efficiency of Rare Earth Elements from Loaded D2EHPA

Rare Earth ElementStripping AgentStripping Efficiency (%)Reference
Light REEs1 M H₂SO₄>90[1]
Heavy REEs4 M H₂SO₄>95[1]
Y(III)H₂SO₄74[8]
Ho(III)H₂SO₄78[8]
Yb(III)H₂SO₄60[8]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the this compound solvent extraction process for rare earth elements.

SolventExtractionWorkflow cluster_prep Phase Preparation cluster_process Solvent Extraction Process cluster_outputs Process Outputs AqueousPrep Aqueous Phase (REEs in Acid) Extraction Extraction Stage AqueousPrep->Extraction OrganicPrep Organic Phase (D2EHPA in Diluent) OrganicPrep->Extraction Raffinate Raffinate (Aqueous Phase - REE Depleted) Extraction->Raffinate LoadedOrganic Loaded Organic Phase (REE-D2EHPA Complex) Extraction->LoadedOrganic REE Transfer Scrubbing Scrubbing Stage (Optional) ScrubbedOrganic Scrubbed Organic Phase Scrubbing->ScrubbedOrganic ImpurityStream Impurity Stream Scrubbing->ImpurityStream Stripping Stripping Stage StripLiquor Strip Liquor (Aqueous Phase - Concentrated REEs) Stripping->StripLiquor REE Recovery BarrenOrganic Barren Organic Phase (Recycled) Stripping->BarrenOrganic LoadedOrganic->Scrubbing ScrubbedOrganic->Stripping BarrenOrganic->OrganicPrep Recycle

Caption: Workflow of the D2EHPA solvent extraction process for REEs.

LogicalRelationship cluster_params Key Parameters cluster_outcomes Process Outcomes pH Aqueous Phase pH Extraction_Eff Extraction Efficiency pH->Extraction_Eff Separation_Factor Separation Factor (e.g., HREEs vs LREEs) pH->Separation_Factor D2EHPA_Conc D2EHPA Concentration D2EHPA_Conc->Extraction_Eff D2EHPA_Conc->Separation_Factor Phase_Ratio Phase Ratio (A/O) Phase_Ratio->Extraction_Eff Contact_Time Contact Time Contact_Time->Extraction_Eff Stripping_Eff Stripping Efficiency Extraction_Eff->Stripping_Eff influences loading for

References

Application Notes and Protocols for the Quantification of Diisooctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of diisooctyl phosphate (DIOP) in environmental samples. The protocols are intended for researchers, scientists, and drug development professionals familiar with analytical chemistry techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are standard techniques for the analysis of organophosphate compounds.

Overview of Analytical Approaches

The quantification of this compound can be effectively achieved using chromatographic techniques coupled with mass spectrometry. The choice between GC-MS and LC-MS/MS will depend on the sample matrix, required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for thermally stable and volatile compounds. Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of the analyte. GC-MS provides excellent separation and confident identification based on mass spectra.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, particularly for non-volatile or thermally labile compounds. It is often preferred for complex matrices due to the specificity of Multiple Reaction Monitoring (MRM) scans, which reduce matrix interference.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol describes a general liquid-liquid extraction procedure for the isolation of DIOP from aqueous samples.

Materials:

  • Separatory funnel (1 L)

  • Sodium chloride (NaCl), analytical grade

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Concentrator tube

  • Vortex mixer

  • DIOP analytical standard

  • Internal standard (e.g., Dibutyl phosphate - DBP)

Procedure:

  • Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Spike the sample with a known concentration of the internal standard.

  • Add 30 g of NaCl and shake to dissolve. This increases the ionic strength and improves extraction efficiency.

  • Add 60 mL of DCM to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) into a clean flask.

  • Repeat the extraction two more times with fresh 60 mL portions of DCM.

  • Combine the three organic extracts.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Transfer the concentrated extract to a concentrator tube and evaporate to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS or LC-MS/MS analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

Parameter Value
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

| Ions to Monitor | To be determined from the mass spectrum of a DIOP standard |

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole Mass Spectrometer

  • Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

LC Conditions:

Parameter Value
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | To be determined by infusing a DIOP standard |

Quantitative Data

The following table summarizes typical performance data for the analysis of dialkyl phosphates (DAPs), which are structurally similar to DIOP. This data is provided as a reference and for method development purposes. Specific validation for DIOP is required to establish definitive performance characteristics.

Analyte ClassMethodMatrixLimit of Quantification (LOQ)Recovery (%)Reference
Dialkyl PhosphatesLC-MS/MSUrine0.50 ng/mL82 - 117[1]
Dialkyl PhosphatesLC-MS/MSHair0.23 - 0.82 pg/mg (LOD)Not Reported[2]
Phthalates & Phosphate EstersGC-MSAir2 - 20 ng/m³Not Reported

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample (500 mL) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (DCM, 3x60 mL) Spike->LLE Dry Dry with Sodium Sulfate LLE->Dry Concentrate Concentrate to 0.5 mL Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Option 1 LCMS LC-MS/MS Analysis Concentrate->LCMS Option 2 Quant Quantification (Calibration Curve) GCMS->Quant LCMS->Quant Report Final Report Quant->Report

Caption: Experimental workflow for DIOP analysis.

logical_relationship cluster_matrix Sample Matrix cluster_method Analytical Method DIOP This compound (Analyte) Water Water DIOP->Water Soil Soil DIOP->Soil Bio Biological Fluid DIOP->Bio GCMS GC-MS Water->GCMS LCMS LC-MS/MS Water->LCMS Soil->GCMS Soil->LCMS Bio->LCMS

Caption: Selection of analytical method based on sample matrix.

References

Application Notes and Protocols: Liquid-Liquid Extraction of Metals with Diisooctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid-liquid extraction, also known as solvent extraction, is a highly effective hydrometallurgical technique used for the separation, purification, and recovery of metals from aqueous solutions.[1][2] This method involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase.[2] Organophosphorus compounds are among the most efficient reagents for this purpose, demonstrating superior performance in heavy metal recovery.[3]

Diisooctyl phosphate, commonly represented by its prevalent isomer di(2-ethylhexyl) phosphoric acid (D2EHPA), is a versatile and widely used organophosphorus extractant.[3][4] It is recognized for its ability to form stable complexes with a variety of metal ions through mechanisms like cation exchange and chelation, enabling their selective extraction.[3] The efficiency of D2EHPA is influenced by several factors, including the pH of the aqueous solution, the concentration of the extractant, and the choice of organic diluent.[4][5] These notes provide an overview of the applications and detailed protocols for using this compound in metal extraction.

Mechanism of Extraction

The primary mechanism by which acidic organophosphorus extractants like D2EHPA operate is cation exchange.[3][6] The extractant, which is typically dimeric in non-polar organic diluents, releases a proton (H⁺) into the aqueous phase in exchange for a metal cation (Mⁿ⁺). This forms a stable, neutral metal-extractant complex that is soluble in the organic phase. The equilibrium of this reaction is highly dependent on the pH of the aqueous phase; a lower pH (higher H⁺ concentration) can shift the equilibrium to favor the aqueous phase, which is a principle utilized in the subsequent stripping stage to recover the metal.[5]

ExtractionMechanism MetalIon Metal Ion (Mⁿ⁺) Complex Metal-DIOP Complex (M(R₂POO)ₙ) MetalIon->Complex Complexation Proton Proton (H⁺) DIOP This compound ((RO)₂POOH)₂ DIOP->Complex Complex->Proton Cation Exchange

Caption: Cation exchange mechanism for metal extraction by this compound.

Applications and Extraction Efficiency

This compound (D2EHPA) is effective for extracting a wide range of metals from various aqueous media, particularly sulfate and phosphate solutions.[4][7] Its applications include the purification of hydrometallurgical leachates, recovery of valuable metals from industrial waste, and removal of toxic heavy metals.[1][8][9]

Table 1: Extraction Efficiencies for Various Metals using this compound (D2EHPA)

Metal Ion(s)Aqueous MediumExtractant SystemKey FindingsReference
Zinc (Zn²⁺)Phosphoric Acid SolutionD2EHPAThe extracted species in the organic phase is ZnX₂, (HX)₂.[7]
Iron (Fe³⁺), Titanium (Ti⁴⁺)H₂SO₄ Leach Liquor1.5 mol L⁻¹ D2EHPA in n-dodecane>99 wt% Ti recovered in a two-stage process. Co-extracted Fe was stripped with H₂SO₄.[8]
Zinc (Zn²⁺), Iron (Fe³⁺)Concentrated MnSO₄ LeachateD2EHPA>99% of zinc and >98% of iron were removed in two countercurrent extraction stages.[1]
Nickel (Ni²⁺), Cobalt (Co²⁺)Sulfate MediaD2EHPA in IsoparaffinpH was a significant factor influencing the separation and extraction percentage.[4]
Zinc (Zn²⁺)Hydrochloric Acid SolutionD2EHPA in KeroseneZinc extraction efficiency was nearly 100% using two extraction stages.[9]
Rare Earth Elements (REEs)Phosphoric Acid SolutionD2EHPAForms strong chemical complexes with lanthanides, enabling extraction from highly acidic media.[6]

Experimental Protocols

The following protocols describe standard laboratory procedures for determining metal extraction efficiency as a function of pH (building an extraction curve) and for a typical batch extraction.

This protocol is used to understand the effect of pH on the extraction equilibrium.[5]

  • Preparation of Solutions:

    • Aqueous Phase: Prepare a stock solution of the metal salt (e.g., MnSO₄, CoSO₄, NiSO₄, CuSO₄) in deionized water to a known concentration (e.g., 0.01 M).[4]

    • Organic Phase: Prepare a solution of this compound (D2EHPA) in a suitable organic diluent (e.g., kerosene, n-dodecane, isoparaffin) to a specified concentration (e.g., 0.1 M to 1.5 M).[4][8]

  • pH Adjustment:

    • Pipette equal volumes (e.g., 25 mL) of the aqueous metal solution into a series of separation funnels or glass reactors.[4]

    • Adjust the initial pH of each aqueous solution to a different value within the desired range (e.g., pH 1 to 6) using a dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).[4]

  • Liquid-Liquid Extraction:

    • Add an equal volume (e.g., 25 mL) of the organic phase to each separation funnel, creating an aqueous-to-organic (A/O) phase ratio of 1:1.[4]

    • Shake each funnel vigorously for a predetermined time (e.g., 10-30 minutes) using a mechanical shaker to ensure equilibrium is reached.[4][5] Maintain a constant temperature (e.g., 298.15 K) using a thermostatic bath.[4][5]

  • Phase Separation:

    • Allow the phases to separate by letting the funnels stand for a sufficient time (e.g., 15-30 minutes).

    • Carefully separate the aqueous phase (raffinate) from the organic phase.

  • Analysis:

    • Measure the final equilibrium pH of the raffinate from each funnel.

    • Determine the concentration of the metal ion remaining in the raffinate using an appropriate analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

    • Calculate the percentage of metal extracted (%E) for each sample using the formula: %E = ( [M]initial - [M]final ) / [M]initial * 100 where [M]initial and [M]final are the initial and final metal concentrations in the aqueous phase, respectively.

  • Data Presentation:

    • Plot the %E versus the final equilibrium pH to generate the extraction curve.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_extraction 2. Extraction Process cluster_analysis 3. Analysis A1 Prepare Aqueous Metal Solution B1 Combine Phases (A/O Ratio = 1:1) A1->B1 A2 Prepare Organic DIOP Solution A2->B1 B2 Adjust pH of Aqueous Phase B1->B2 for pH curve B3 Agitate for Equilibrium (10-30 min) B2->B3 B4 Allow Phases to Separate B3->B4 C1 Separate Aqueous and Organic Phases B4->C1 C2 Measure Final pH of Aqueous Phase C1->C2 C3 Analyze Metal Conc. in Aqueous Phase (AAS/ICP) C1->C3 C4 Calculate % Extraction C3->C4

Caption: General workflow for a liquid-liquid metal extraction experiment.

Stripping is the process of recovering the extracted metal from the loaded organic phase, regenerating the extractant for reuse.

  • Preparation:

    • Take the metal-loaded organic phase from the extraction step.

    • Prepare a stripping solution, which is typically a strong acid (e.g., 1-4.5 M H₂SO₄ or HCl).[3][8]

  • Stripping Process:

    • Combine the loaded organic phase with the acidic stripping solution in a separation funnel, often at a specific O/A ratio.

    • Agitate the mixture for a sufficient time to allow the metal to transfer back to the new aqueous phase. The high concentration of H⁺ ions drives the cation exchange equilibrium in reverse.

  • Separation and Analysis:

    • Allow the phases to separate.

    • Collect the aqueous phase, which now contains the concentrated, purified metal salt.

    • The regenerated organic phase can be recycled for further extraction cycles.

    • Analyze the metal concentration in the aqueous strip solution and the barren organic phase to determine stripping efficiency.

Key Parameters Influencing Extraction

The success of liquid-liquid extraction is governed by several critical parameters:

  • pH of the Aqueous Phase: This is often the most crucial factor. The extraction efficiency of most divalent metals with D2EHPA increases significantly with increasing pH.[4][5]

  • Extractant Concentration: Higher concentrations of DIOP in the organic phase generally lead to higher extraction efficiency, as it shifts the reaction equilibrium towards the formation of the metal-extractant complex.[3]

  • Aqueous to Organic (A/O) Phase Ratio: This ratio affects the loading capacity of the organic phase and the overall efficiency of a multi-stage process.[4]

  • Temperature: The effect of temperature is variable; extraction can be an exothermic or endothermic process depending on the specific metal-extractant system.[3]

  • Choice of Diluent: The organic diluent (e.g., aliphatic or aromatic hydrocarbons) can influence the extraction kinetics and the physical properties of the system, such as phase separation time and viscosity.[3]

References

Application of Diisooctyl Phosphate in Scandium Recovery from Leachates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Scandium (Sc), a rare earth element, is gaining significant attention in various high-tech applications, including aerospace alloys and solid oxide fuel cells. Efficient recovery of scandium from primary and secondary resources, such as leachates from bauxite residue (red mud) or vanadium slag, is crucial for a stable supply chain. Solvent extraction is a primary hydrometallurgical technique for scandium purification, and organophosphorus compounds are among the most effective extractants.

This application note details the use of diisooctyl phosphate for the selective recovery of scandium from acidic leachates. Due to the limited availability of specific data for this compound (DIOP), this document will utilize data and protocols for its close and widely studied isomer, di(2-ethylhexyl) phosphoric acid (D2EHPA). D2EHPA is a commercially available and highly effective extractant for scandium, and its performance is expected to be representative of diisooctyl phosphates. The methodologies and data presented herein are intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the separation and purification of rare earth elements.

Principle of Extraction

The solvent extraction of scandium from acidic aqueous solutions using di(2-ethylhexyl) phosphoric acid (D2EHPA) is primarily based on a cation exchange mechanism. In the organic phase, D2EHPA exists as a dimer (H₂A₂). During extraction, the scandium ion (Sc³⁺) in the aqueous phase exchanges with the acidic protons of the D2EHPA dimer to form a stable organometallic complex that is soluble in the organic diluent. The equilibrium for this reaction can be represented as:

Sc³⁺(aq) + 3(H₂A₂) (org) ⇌ Sc(HA₂)₃(org) + 3H⁺(aq)

The efficiency of this extraction is highly dependent on the pH of the aqueous phase. Lower pH (higher acidity) can shift the equilibrium to the left, reducing extraction efficiency, while higher pH favors the forward reaction. However, at excessively high pH, scandium may precipitate as a hydroxide. Therefore, precise pH control is critical for selective and efficient scandium recovery.

Data Presentation

The following tables summarize quantitative data from various studies on the solvent extraction of scandium using D2EHPA under different experimental conditions.

Table 1: Effect of D2EHPA Concentration on Scandium Extraction Efficiency

D2EHPA Concentration (vol%)TBP Concentration (vol%)Aqueous Phase pHO/A RatioExtraction Time (min)Sc Extraction (%)Co-extracted Impurities (%)
42-0.751:105~65Fe, V, Mn, Mg, Cr < 1%
82-0.751:10584.38Fe, V, Mn, Mg, Cr < 1%
122-0.751:105~88Fe, V, Mn, Mg, Cr < 1%
155Ambient1:820100Fe ~0.53%
500.61:11099.68-

TBP (Tri-n-butyl phosphate) is often used as a phase modifier to prevent third-phase formation and improve phase separation.[1][2][3][4]

Table 2: Effect of pH on Scandium Extraction Efficiency

D2EHPA Concentration (M)TBP Concentration (M)Initial Aqueous pHFinal Aqueous pHO/A RatioTemperature (°C)Sc Extraction (%)Fe Extraction (%)Al Extraction (%)
0.050.050.25-1:540>99~0~0
--0-1-3:125>97--
--0.35---~98LowLow

[5][6][7]

Table 3: Scrubbing of Co-extracted Impurities from Loaded Organic Phase

Scrubbing AgentConcentration (mol/L)O/A RatioTime (min)Temperature (K)Impurity Scrubbing Efficiency (%)Scandium Loss (%)
HCl4.02:15298>95% (Fe, Mn, Ti, Al, Mg, Cr), 89.86% (V)<1.1

[1][2]

Table 4: Stripping of Scandium from Loaded Organic Phase

Stripping AgentConcentration (mol/L)O/A RatioTime (min)Temperature (K)Sc Stripping Efficiency (%)
NaOH + NaCl2.0 (NaOH) + 1.0 (NaCl)1:13031387.20
NaOH5.0---High (precipitates Sc(OH)₃)
NaOH2.5---95

[1][2][5][6]

Experimental Protocols

Protocol 1: Scandium Extraction from Acidic Leachate

1. Materials:

  • Aqueous Phase: Scandium-containing acidic leachate (e.g., from sulfuric or hydrochloric acid leaching of industrial residues).

  • Organic Phase: Di(2-ethylhexyl) phosphoric acid (D2EHPA) and Tri-n-butyl phosphate (TBP) dissolved in a suitable organic diluent (e.g., sulfonated kerosene, Shellsol D70). A typical composition is 8% D2EHPA and 2% TBP (v/v).[1][2]

  • pH Adjustment: NaOH or NH₃·H₂O solution for increasing pH; H₂SO₄ or HCl for decreasing pH.

  • Equipment: Separatory funnels, mechanical shaker or magnetic stirrer, pH meter, beakers, graduated cylinders.

2. Procedure:

  • Prepare the organic phase by dissolving the desired concentrations of D2EHPA and TBP in the organic diluent.

  • Place a known volume of the scandium-containing aqueous leachate into a separatory funnel.

  • Adjust the pH of the aqueous phase to the optimal value (typically between 0 and 1.5) using NaOH or H₂SO₄.[5][6][7]

  • Add the prepared organic phase to the separatory funnel at the desired aqueous-to-organic (A/O) phase ratio (e.g., 5:1 or 10:1).[1][2][5]

  • Shake the separatory funnel vigorously for a predetermined time (e.g., 5-30 minutes) to ensure thorough mixing and allow for mass transfer.[1][2]

  • Allow the phases to separate. The time for phase disengagement will depend on the composition of the phases.

  • Drain the aqueous phase (raffinate) from the bottom of the separatory funnel.

  • The organic phase, now loaded with scandium, is retained for the scrubbing and stripping stages.

  • Analyze the scandium concentration in the raffinate to determine the extraction efficiency.

Protocol 2: Scrubbing of Impurities from the Loaded Organic Phase

1. Materials:

  • Loaded Organic Phase: From Protocol 1.

  • Scrubbing Solution: 4.0 M HCl solution.[1][2]

  • Equipment: Separatory funnels, mechanical shaker or magnetic stirrer.

2. Procedure:

  • Place the loaded organic phase into a clean separatory funnel.

  • Add the scrubbing solution at the desired organic-to-aqueous (O/A) phase ratio (e.g., 2:1).[1][2]

  • Shake the mixture for a specified time (e.g., 5 minutes).[1][2]

  • Allow the phases to separate and drain the aqueous scrubbing solution containing the impurities.

  • Repeat the scrubbing step if necessary to achieve the desired purity of the loaded organic phase.

  • The scrubbed organic phase is now ready for scandium stripping.

Protocol 3: Stripping of Scandium from the Scrubbed Organic Phase

1. Materials:

  • Scrubbed Organic Phase: From Protocol 2.

  • Stripping Solution: A solution of 2.0 M NaOH and 1.0 M NaCl, or 2.5-5.0 M NaOH.[1][2][5][6]

  • Equipment: Separatory funnels, mechanical shaker or magnetic stirrer.

2. Procedure:

  • Place the scrubbed, scandium-loaded organic phase into a separatory funnel.

  • Add the stripping solution at the desired aqueous-to-organic (A/O) phase ratio (e.g., 1:1).[1][2]

  • Shake the mixture for an appropriate time (e.g., 30 minutes).[1][2]

  • Allow the phases to separate. The stripped scandium will be in the aqueous phase, often as a precipitate (Sc(OH)₃) when using NaOH.

  • Separate the aqueous phase (strip liquor or precipitate) from the barren organic phase.

  • The barren organic phase can be recycled back to the extraction stage.

  • The scandium in the strip liquor can be further processed to produce high-purity scandium oxide.

Visualizations

experimental_workflow cluster_leaching Leaching cluster_extraction Solvent Extraction cluster_scrubbing Scrubbing cluster_stripping Stripping leachate Scandium-Containing Leachate (Aqueous) extraction Extraction (D2EHPA in Kerosene) leachate->extraction raffinate Raffinate (Impurities) extraction->raffinate Aqueous scrubbing Scrubbing (HCl Wash) extraction->scrubbing Loaded Organic impurities Scrub Solution (Co-extracted Impurities) scrubbing->impurities Aqueous stripping Stripping (NaOH Solution) scrubbing->stripping Scrubbed Organic product Scandium Hydroxide (Sc(OH)3 Precipitate) stripping->product Aqueous/Precipitate barren_organic Barren Organic (Recycled D2EHPA) stripping->barren_organic barren_organic->extraction Recycle

Caption: Experimental workflow for scandium recovery using D2EHPA.

extraction_mechanism Sc3 Sc³⁺ Sc_complex Sc(HA₂)₃ Sc3->Sc_complex + 3(H₂A₂) H_plus 3H⁺ D2EHPA 3(H₂A₂) D2EHPA->Sc_complex Sc_complex->H_plus - 3H⁺

References

Preparation of Diisooctyl Phosphate (DIOP) Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl phosphate (DIOP), and its close structural analog di(2-ethylhexyl) phosphoric acid (D2EHPA), are versatile organophosphorus compounds with significant applications in research and industry. Primarily known for their roles as extractants in hydrometallurgy for the separation of metals, they are also utilized in various organic synthesis and formulation studies. Accurate and consistent preparation of DIOP working solutions is paramount for obtaining reproducible experimental results.

This document provides detailed protocols for the preparation of DIOP working solutions, safety precautions, and a summary of its relevant physicochemical properties.

Physicochemical Properties and Solubility

DIOP is a colorless to yellowish, viscous, oily liquid. It is characterized by its low solubility in water and good solubility in a range of organic solvents. The choice of solvent is critical and depends on the specific experimental requirements.

Table 1: Physicochemical Properties of this compound (D2EHPA as a close analog)

PropertyValueReference
Molecular Formula C₁₆H₃₅O₄P[1]
Molecular Weight 322.42 g/mol [2]
Appearance Colorless to yellowish viscous oily liquid[2]
Freezing Point -60 °C[2]
Water Solubility Sparingly soluble[2]
Solubility in Organic Solvents Soluble in alcohols and other organic solvents[2]

Table 2: Solubility and Compatibility of DIOP/D2EHPA in Various Solvents

SolventSolubility/CompatibilityApplication Notes
Kerosene HighCommonly used as a diluent in solvent extraction applications.[3]
Hexane HighA common non-polar solvent for preparing DIOP solutions.
Toluene HighSuitable for preparing DIOP solutions for various applications.[4]
Ethanol SolubleCan be used, but miscibility with aqueous phases should be considered.[2]
Chloroform HighA dense, non-flammable solvent option.
Water LowDIOP is sparingly soluble in water; solubility is pH-dependent.[5][6]

Safety Precautions

DIOP is a corrosive and irritating compound.[1] Adherence to strict safety protocols is essential to minimize risks in the laboratory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling DIOP.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.

  • Handling: Avoid direct contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store DIOP in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of DIOP waste and contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of a Molar Stock Solution (e.g., 1 M DIOP in Hexane)

This protocol describes the preparation of a 1 Molar (M) stock solution of DIOP in hexane. This stock solution can then be diluted to prepare working solutions of lower concentrations.

Materials:

  • This compound (DIOP)

  • Anhydrous hexane (or other suitable organic solvent)

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Pipettes

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Calculate the required mass of DIOP:

    • Determine the desired volume of the stock solution (e.g., 100 mL).

    • Using the molecular weight of DIOP (322.42 g/mol ), calculate the mass required:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • For 100 mL of a 1 M solution: 1 mol/L x 0.1 L x 322.42 g/mol = 32.24 g

  • Weighing the DIOP:

    • Place a clean, dry beaker on the analytical balance and tare it.

    • Carefully weigh the calculated mass of DIOP (32.24 g) into the beaker. Due to its viscosity, this should be done with care to ensure accuracy.

  • Dissolution:

    • Add a small volume of the chosen solvent (e.g., hexane, approximately 50 mL) to the beaker containing the DIOP.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Stir the mixture until the DIOP is completely dissolved. Gentle warming may be applied if necessary, but ensure adequate ventilation.

  • Final Volume Adjustment:

    • Once the DIOP is fully dissolved, carefully transfer the solution to the 100 mL volumetric flask.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Label the flask clearly with the name of the solution (1 M this compound in Hexane), the date of preparation, and your initials.

    • Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area.

Preparation of a Working Solution by Dilution

This protocol describes the preparation of a lower concentration working solution from a stock solution.

Materials:

  • DIOP stock solution (e.g., 1 M in hexane)

  • Anhydrous hexane (or the same solvent as the stock solution)

  • Volumetric flasks (various sizes)

  • Pipettes

  • Appropriate PPE

Procedure:

  • Calculate the required volume of stock solution:

    • Use the dilution formula: M₁V₁ = M₂V₂

      • M₁ = Molarity of the stock solution

      • V₁ = Volume of the stock solution to be used

      • M₂ = Desired molarity of the working solution

      • V₂ = Desired final volume of the working solution

    • For example, to prepare 50 mL of a 10 mM (0.01 M) DIOP solution from a 1 M stock solution:

      • (1 M) x V₁ = (0.01 M) x (50 mL)

      • V₁ = 0.5 mL

  • Dilution:

    • Pipette the calculated volume of the stock solution (0.5 mL) into a 50 mL volumetric flask.

    • Add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure thorough mixing.

  • Labeling and Storage:

    • Label the flask with the name of the solution (e.g., 10 mM this compound in Hexane), the date, and your initials.

    • Store as you would the stock solution.

Visualized Workflows and Relationships

DIOP_Solution_Preparation_Workflow cluster_prep Preparation of Stock Solution cluster_dilution Preparation of Working Solution calc Calculate Mass of DIOP weigh Weigh DIOP calc->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer adjust Adjust to Final Volume transfer->adjust mix_stock Mix Thoroughly adjust->mix_stock stock_sol Stock Solution mix_stock->stock_sol calc_dil Calculate Volume of Stock pipette Pipette Stock Solution calc_dil->pipette dilute Dilute with Solvent pipette->dilute mix_work Mix Thoroughly dilute->mix_work work_sol Working Solution mix_work->work_sol start Start start->calc stock_sol->calc_dil end End work_sol->end

Caption: Workflow for the preparation of DIOP stock and working solutions.

DIOP_Aqueous_Solubility_Factors cluster_retention Factors Promoting Retention in Organic Phase DIOP_aq_sol DIOP Aqueous Solubility increase_sol Increased Solubility (Loss to Aqueous Phase) DIOP_aq_sol->increase_sol leads to pH pH of Aqueous Phase pH->DIOP_aq_sol High pH (Deprotonation) salt_conc Salt Concentration salt_conc->DIOP_aq_sol Low Concentration diop_org_conc DIOP Concentration in Organic Phase diop_org_conc->DIOP_aq_sol High Concentration decrease_sol Decreased Solubility (Retention in Organic Phase) low_pH Low pH low_pH->decrease_sol high_salt High Salt Concentration high_salt->decrease_sol

Caption: Factors influencing the aqueous solubility of DIOP.

References

Application Notes and Protocols for Copper Extraction Using Diisooctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent extraction is a widely employed hydrometallurgical technique for the separation and purification of metals. Diisooctyl phosphate, commonly available as di(2-ethylhexyl) phosphoric acid (D2EHPA), is a highly effective and selective acidic extractant for copper (Cu²⁺) from aqueous solutions, particularly from acidic leach liquors. This document provides detailed application notes and experimental protocols for the extraction of copper using this compound, including subsequent stripping of the copper from the organic phase to regenerate the extractant and recover the metal.

The extraction process is based on a cation exchange mechanism where the acidic proton of the this compound molecule is exchanged for a copper ion, forming a stable metal-extractant complex in the organic phase. The efficiency of this process is highly dependent on several key parameters, including the pH of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, and the contact time between the two phases.

Data Presentation

The following tables summarize quantitative data on copper extraction and stripping efficiencies under various experimental conditions, compiled from multiple studies.

Table 1: Effect of pH on Copper Extraction Efficiency

Extractant SystemAqueous Phase Initial Cu²⁺pHExtraction Efficiency (%)Reference
0.1 M D2EHPA in Kerosene100 ppm3.5 - 5.0> 90[1]
4% (v/v) D2EHPA in TolueneNot Specified3.0~50[1]
4% (v/v) D2EHPA in TolueneNot Specified4.0~80[1]
4% (v/v) D2EHPA in TolueneNot Specified5.0> 90[1]
D2EHPA in various diluents6.78 mM1.0 - 4.0Increases with pH[2]

Table 2: Effect of Diluent on Copper Extraction Efficiency

ExtractantDiluentAqueous Phase pHExtraction Efficiency (%)Reference
D2EHPA1-OctanolNot Specified66.67[2]
D2EHPADichloromethaneNot Specified16.94[2]
D2EHPAChloroformNot Specified12.67[2]
D2EHPATolueneNot SpecifiedVaries[3]
D2EHPACarbon TetrachlorideNot SpecifiedVaries[3]
D2EHPACyclohexaneNot SpecifiedVaries[3]
D2EHPAMethyl Isobutyl Ketone (MIBK)Not SpecifiedVaries[3]

Table 3: Stripping Efficiency of Copper from Loaded D2EHPA

Stripping AgentConcentrationStripping Efficiency (%)Reference
Sulfuric Acid (H₂SO₄)1 MNot specified, but effective[1]
Citrate Buffer (pH 3)0.2 M88.8[1]
Sulfuric Acid (H₂SO₄)150-200 g/LHigh (for industrial processes)[4]

Experimental Protocols

Copper Extraction Protocol

This protocol details the steps for the solvent extraction of copper from an aqueous solution using this compound (D2EHPA).

Materials:

  • Aqueous Phase: A synthetic aqueous solution of copper sulfate (CuSO₄·5H₂O) of known concentration (e.g., 100 ppm Cu²⁺). The pH should be adjusted to the desired value (e.g., 3.5-5.0) using dilute sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).

  • Organic Phase: A solution of di(2-ethylhexyl) phosphoric acid (D2EHPA) in a suitable organic diluent (e.g., kerosene, toluene, or cyclohexane). A typical concentration is 0.1 M or 4% (v/v).

  • Separatory funnels (250 mL)

  • Mechanical shaker

  • pH meter

  • Atomic Absorption Spectrophotometer (AAS) or other suitable analytical instrument for copper determination.

Procedure:

  • Phase Preparation:

    • Prepare the aqueous copper solution to the desired concentration and adjust the pH to the target value.

    • Prepare the organic extractant solution by dissolving the required volume or weight of D2EHPA in the chosen diluent.

  • Extraction:

    • Measure equal volumes (e.g., 50 mL) of the aqueous and organic phases and place them in a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 20-30 minutes) using a mechanical shaker to ensure thorough mixing and allow the extraction equilibrium to be reached.[5]

    • After shaking, allow the phases to separate completely. The organic phase, now loaded with the copper-D2EHPA complex, will typically be the upper layer, while the aqueous phase (raffinate) will be the lower layer.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of copper remaining in the aqueous phase (raffinate) using AAS.

    • The concentration of copper extracted into the organic phase can be calculated by mass balance (initial aqueous concentration minus the final aqueous concentration).

    • The extraction efficiency (%E) can be calculated using the following formula: %E = [ (Initial Aqueous [Cu²⁺] - Final Aqueous [Cu²⁺]) / Initial Aqueous [Cu²⁺] ] * 100

Copper Stripping Protocol

This protocol describes the process of stripping the extracted copper from the loaded organic phase back into an aqueous solution.

Materials:

  • Loaded Organic Phase: The copper-containing organic phase from the extraction step.

  • Stripping Solution: An acidic aqueous solution, typically sulfuric acid (H₂SO₄) with a concentration in the range of 1-2 M, or a citrate buffer at pH 3.[1][4]

  • Separatory funnels (250 mL)

  • Mechanical shaker

  • Analytical equipment for copper determination (e.g., AAS).

Procedure:

  • Stripping:

    • Take a known volume of the loaded organic phase and mix it with an equal volume of the stripping solution in a separatory funnel.

    • Shake the mixture vigorously for a sufficient time (e.g., 20-30 minutes) to allow the copper to be transferred from the organic to the aqueous phase.

    • Allow the phases to separate. The aqueous phase will now be a concentrated copper solution, and the organic phase will be stripped of copper and can be recycled for further extraction.

  • Analysis:

    • Separate the phases and determine the copper concentration in the aqueous stripping solution.

    • The stripping efficiency (%S) can be calculated as: %S = ( [Cu²⁺] in aqueous strip solution / Initial [Cu²⁺] in loaded organic phase ) * 100

Visualizations

The following diagrams illustrate the experimental workflow for copper extraction and stripping using this compound.

CopperExtractionWorkflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_In Aqueous Feed (CuSO4 solution, pH adjusted) Mixer_E Mixing (Vigorous Shaking) Aqueous_In->Mixer_E Organic_In Organic Phase (this compound in Diluent) Organic_In->Mixer_E Settler_E Phase Separation Mixer_E->Settler_E Raffinate_Out Raffinate (Aqueous, Cu depleted) Settler_E->Raffinate_Out Aqueous Loaded_Organic_Out Loaded Organic (Cu-D2EHPA complex) Settler_E->Loaded_Organic_Out Organic Mixer_S Mixing (Vigorous Shaking) Loaded_Organic_Out->Mixer_S Stripping_Agent_In Stripping Agent (e.g., H2SO4) Stripping_Agent_In->Mixer_S Settler_S Phase Separation Mixer_S->Settler_S Stripped_Organic_Out Stripped Organic (Recycled) Settler_S->Stripped_Organic_Out Organic Concentrated_Cu_Out Concentrated Cu Solution (Aqueous) Settler_S->Concentrated_Cu_Out Aqueous Stripped_Organic_Out->Organic_In Recycle

References

Application Notes and Protocols for Diisooctyl Phosphate as an Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diisooctyl phosphate (DIOP) and its derivatives as key intermediates in the synthesis of high-value organic molecules, with a particular focus on antiviral prodrugs. The protocols outlined below are based on established synthetic strategies for phosphonates and phosphoramidates, adapted to incorporate this compound derivatives.

Introduction: The Role of this compound in Prodrug Synthesis

This compound belongs to the class of dialkyl phosphates, which are crucial building blocks in medicinal chemistry. Their structural similarity to phosphates allows them to act as bioisosteres, while the long alkyl chains enhance lipophilicity, improving cell membrane permeability of drug candidates. In the context of antiviral drug development, dialkyl phosphates are instrumental in the "ProTide" (pronucleotide) approach. This strategy involves masking the negative charges of a nucleotide monophosphate with lipophilic groups, such as an amino acid ester and an aryl or alkyl group, to facilitate passive diffusion into cells. Once inside the cell, these promoieties are cleaved by cellular enzymes to release the active nucleoside monophosphate.

Tenofovir alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir, is a prime example of the successful application of this approach in treating HIV and hepatitis B infections. The synthesis of TAF and similar phosphoramidate prodrugs often involves intermediates structurally related to this compound.

Application: Synthesis of Phosphoramidate Prodrugs

This compound derivatives can serve as versatile intermediates in the synthesis of phosphoramidate prodrugs of nucleoside analogues. The general strategy involves the sequential reaction of a phosphorus oxychloride precursor with an alcohol (like isooctanol), a nucleoside analogue, and an amino acid ester.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a phosphoramidate prodrug using a dialkyl phosphate intermediate.

G cluster_0 Step 1: Formation of Phosphorochloridate cluster_1 Step 2: Phosphorylation of Nucleoside cluster_2 Step 3: Formation of Phosphoramidate cluster_3 Step 4: Purification A Phosphorus Oxychloride (POCl3) C Diisooctyl Phosphorochloridate Intermediate A->C + Isooctanol (B) in inert solvent B Isooctanol E Phosphorylated Nucleoside Intermediate C->E + Nucleoside Analogue (D) in the presence of a base D Nucleoside Analogue G Crude Phosphoramidate Prodrug E->G + Amino Acid Ester (F) F Amino Acid Ester H Purification (Chromatography) G->H I Pure Phosphoramidate Prodrug H->I

Caption: General workflow for phosphoramidate prodrug synthesis.

Experimental Protocol: Synthesis of a Tenofovir Alafenamide Analogue using a this compound Intermediate

This protocol describes a representative synthesis of a tenofovir alafenamide (TAF) analogue, where a diisooctyl phosphonate intermediate is utilized.

Objective: To synthesize (R)-isopropyl 2-(((S)-(((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(isooctoxy)phosphoryl)amino)propanoate.

Materials:

  • (R)-9-[2-(Hydroxypropyl)adenine] (PMPA precursor)

  • Diisooctyl phosphorochloridate

  • L-Alanine isopropyl ester hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnesium chloride (MgCl2)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

Step 1: Synthesis of the Phosphorylated Intermediate

  • To a stirred solution of (R)-9-[2-(Hydroxypropyl)adenine] (1.0 eq) in anhydrous DMF (10 mL/g) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diisooctyl phosphorochloridate (1.1 eq) in anhydrous DCM (5 mL/g) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phosphorylated intermediate.

Step 2: Synthesis of the Phosphoramidate Prodrug

  • Dissolve the crude phosphorylated intermediate from Step 1 in anhydrous DCM (15 mL/g).

  • Add L-Alanine isopropyl ester hydrochloride (1.5 eq) and triethylamine (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure phosphoramidate prodrug.

  • Characterize the final product by ¹H NMR, ³¹P NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of phosphoramidate prodrugs based on literature for analogous compounds. Actual yields and purity will vary depending on the specific substrates and reaction conditions.

StepReactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Yield (%)Purity (%) (by HPLC)
1. Phosphorylation(R)-9-[2-(Hydroxypropyl)adenine]Diisooctyl phosphorochloridatePhosphorylated IntermediateDMF/DCM0 to RT12-1675-85>90
2. Phosphoramidate FormationPhosphorylated IntermediateL-Alanine isopropyl ester HClCrude Phosphoramidate ProdrugDCMRT24-4860-70>85
3. PurificationCrude Phosphoramidate Prodrug-Pure Phosphoramidate Prodrug---80-90>98

Mechanism of Action: Metabolic Activation of Tenofovir Alafenamide (TAF)

The synthesized phosphoramidate prodrug is designed to be stable in plasma but readily cleaved within target cells to release the active antiviral agent. The following diagram illustrates the metabolic activation pathway of TAF, which is analogous to the activation of the diisooctyl-containing analogue.

G cluster_0 Intracellular Activation cluster_1 Pharmacological Action TAF Tenofovir Alafenamide (TAF) (Prodrug) Intermediate Alanine-Tenofovir Intermediate TAF->Intermediate Cathepsin A (in Lymphocytes) Tenofovir Tenofovir (TFV) (Active Nucleotide Analogue) Intermediate->Tenofovir Hydrolysis TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) Tenofovir->TFV_DP Cellular Kinases (Phosphorylation) Inhibition Inhibition of Viral Replication TFV_DP->Inhibition HIV_RT HIV Reverse Transcriptase HIV_RT->Inhibition

Caption: Metabolic activation pathway of Tenofovir Alafenamide.

Disclaimer: The provided protocols are intended as a guideline and should be adapted and optimized by qualified researchers in a laboratory setting. All chemical syntheses should be performed with appropriate safety precautions.

Application Notes and Protocols for Metal Recovery Using Diisooctyl Phosphate (D2EHPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hydrometurgical process for metal recovery utilizing diisooctyl phosphate, with a primary focus on di(2-ethylhexyl)phosphoric acid (D2EHPA), a widely used and commercially significant extractant in this class. The protocols detailed below are intended to serve as a foundational guide for laboratory-scale metal extraction and recovery experiments.

Application Notes

Di(2-ethylhexyl)phosphoric acid (D2EHPA) is an acidic organophosphorus extractant extensively employed in hydrometallurgy for the selective separation and recovery of a variety of metals from aqueous solutions.[1][2] Its efficacy is rooted in its ability to form stable complexes with metal cations, facilitating their transfer from an aqueous phase to an immiscible organic phase. This process, known as solvent extraction, is a cornerstone of modern metal refining and recycling.

The primary applications of D2EHPA in metal recovery include:

  • Base Metal Recovery: D2EHPA is effective in extracting divalent metal ions such as copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺) from leach liquors and industrial effluents.[3][4][5] The selectivity of the extraction is highly dependent on the pH of the aqueous phase, allowing for the separation of these metals from each other and from less valuable gangue elements.[6][7]

  • Rare Earth Element (REE) Separation: In the realm of critical materials, D2EHPA plays a crucial role in the separation of individual rare earth elements.[8][9] The extraction of REEs with D2EHPA generally increases with atomic number, a property that is exploited in multi-stage counter-current extraction processes to achieve high-purity rare earth oxides.

  • Recovery from Waste Streams: D2EHPA is also instrumental in the recovery of valuable metals from various industrial waste streams, contributing to a more circular economy. This includes the processing of spent catalysts, electronic waste (e-waste), and metallurgical slags.

The efficiency of metal extraction using D2EHPA is influenced by several key parameters, including the pH of the aqueous feed solution, the concentration of the extractant in the organic phase, the temperature, and the contact time between the two phases.[3][5] Following extraction, the metal-laden organic phase is treated with a stripping agent, typically a strong acid, to recover the metal in a concentrated aqueous solution and regenerate the organic extractant for reuse.[10][11]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the extraction and stripping of different metals using D2EHPA.

Table 1: Extraction of Base Metals with D2EHPA

MetalD2EHPA Conc.pHTemp. (°C)Extraction Efficiency (%)Reference
Nickel (Ni)30%64572[3]
Copper (Cu)30%64555[3]
Zinc (Zn)10%4.22599.3[5]
Cobalt (Co)0.023 M5.2525-[12]
Zinc (Zn)-2->98[7]
Nickel (Ni)-2-0.36[7]

Table 2: Stripping of Metals from Loaded D2EHPA

MetalStripping AgentAgent Conc.Temp. (°C)Stripping Efficiency (%)Reference
Zinc (Zn)H₂SO₄pH 0.5Room Temp100[5]
Iron (Fe)H₂SO₄ + Na₂SO₃3 M + 0.1 M-93 (2 stages)[11]
Rare Earths (Y, Er, Yb)H₂SO₄5 M->90[10]
Cobalt (Co)H₂SO₄--99.4[13]

Experimental Protocols

Protocol 1: General Procedure for Metal Extraction with D2EHPA

This protocol outlines a typical laboratory procedure for the solvent extraction of a metal ion from an aqueous solution using D2EHPA.

1. Preparation of the Organic Phase: a. Dilute the commercial D2EHPA to the desired concentration (e.g., 10-40% v/v) using a suitable organic diluent such as kerosene or n-octane.[1][3] b. For certain applications, a phase modifier like tri-n-butyl phosphate (TBP) can be added to the organic phase to improve phase separation and prevent the formation of a third phase.[8]

2. Preparation of the Aqueous Phase: a. Prepare a synthetic aqueous solution containing the metal salt(s) of interest at a known concentration. b. Adjust the pH of the aqueous solution to the desired value using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).[1][3] The optimal pH will vary depending on the metal being extracted.[6]

3. Extraction Procedure: a. In a separatory funnel, combine the prepared organic and aqueous phases at a specific aqueous-to-organic (A/O) phase ratio (e.g., 1:1). b. Shake the funnel vigorously for a predetermined contact time (e.g., 5-15 minutes) to ensure thorough mixing and allow for the extraction equilibrium to be reached.[3][5] c. Allow the two phases to separate. A clear interface should be visible between the upper organic phase and the lower aqueous phase. d. Carefully separate the two phases. The aqueous phase is now the raffinate. e. Analyze the metal concentration in the raffinate using an appropriate analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry) to determine the extraction efficiency.

Protocol 2: Stripping of Metal from Loaded Organic Phase

This protocol describes the process of recovering the extracted metal from the organic phase.

1. Preparation of the Stripping Solution: a. Prepare an aqueous solution of the stripping agent. Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.[10][11] The concentration of the acid will depend on the metal being stripped.

2. Stripping Procedure: a. In a separatory funnel, combine the metal-loaded organic phase from the extraction step with the stripping solution at a specific organic-to-aqueous (O/A) phase ratio. b. Shake the funnel for a sufficient time to allow for the transfer of the metal ions from the organic phase to the aqueous phase. c. Allow the phases to separate and collect the aqueous phase, which is now the strip liquor containing the recovered metal. d. The stripped organic phase can be regenerated and recycled for further extraction cycles.

Visualizations

Hydrometallurgical_Metal_Recovery cluster_leaching Leaching cluster_extraction Solvent Extraction cluster_stripping Stripping cluster_recovery Metal Recovery Leach_Solution Metal-Bearing Solution (Aqueous Phase) Mixer_Settler Mixer-Settler Leach_Solution->Mixer_Settler Aqueous Feed Loaded_Organic Metal-Loaded Organic Mixer_Settler->Loaded_Organic Raffinate Raffinate (Depleted Aqueous Phase) Mixer_Settler->Raffinate Organic_Phase D2EHPA in Organic Diluent (Organic Phase) Organic_Phase->Mixer_Settler Organic Feed Stripping_Mixer Stripping Mixer-Settler Loaded_Organic->Stripping_Mixer Loaded Organic Strip_Liquor Concentrated Metal Solution Stripping_Mixer->Strip_Liquor Stripped_Organic Regenerated Organic Stripping_Mixer->Stripped_Organic Stripping_Agent Stripping Agent (e.g., H₂SO₄) Stripping_Agent->Stripping_Mixer Precipitation Precipitation / Electrowinning Strip_Liquor->Precipitation Stripped_Organic->Organic_Phase Recycle Final_Product High-Purity Metal Product Precipitation->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Emulsion Formation in Diisooctyl Phosphate (D2EHPA) Extraction Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting emulsion formation in diisooctyl phosphate (D2EHPA) extraction systems. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during liquid-liquid extraction experiments involving D2EHPA.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it a problem in my D2EHPA extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In D2EHPA extractions, this typically manifests as a cloudy or milky third layer between the organic and aqueous phases, making a clean separation of the two layers difficult.[1] This is problematic because it can lead to:

  • Poor recovery of the target molecule: The analyte of interest can be trapped within the emulsion layer, leading to lower yields.[2]

  • Contamination of the final product: Incomplete phase separation can result in cross-contamination of the aqueous and organic phases.

  • Increased processing time: Breaking a stable emulsion can be a time-consuming step in the experimental workflow.

Q2: What are the primary causes of emulsion formation in D2EHPA extraction systems?

Several factors can contribute to the formation of stable emulsions during extraction with D2EHPA:

  • Presence of Surfactant-like Molecules: Many biological samples or reaction mixtures contain molecules with both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, which act as emulsifying agents. These can include phospholipids, free fatty acids, and proteins.[2]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively provides the energy to disperse one liquid phase into the other as fine droplets, which are then stabilized by any emulsifying agents present.[2]

  • Presence of Fine Solid Particles: Finely divided solids, such as precipitated metal hydroxides or other particulates, can accumulate at the oil-water interface and stabilize emulsions, a phenomenon known as a Pickering emulsion.[3]

  • High pH of the Aqueous Phase: Elevated pH values can lead to the deprotonation of the D2EHPA extractant. This increases its solubility in the aqueous phase and can contribute to the formation of a stable third phase or emulsion.[4]

  • High Concentration of the Extracted Compound: In some cases, the metal-D2EHPA complex itself can act as a surfactant, especially at high concentrations, leading to the formation of a third phase or a stable emulsion.[5]

  • Choice of Organic Diluent: The properties of the organic diluent, such as polarity and viscosity, can influence the tendency for emulsion formation.[5]

Troubleshooting Guides: Preventing and Breaking Emulsions

Prevention is often the most effective strategy for dealing with emulsions. However, if an emulsion has already formed, several physical and chemical methods can be employed to break it.

Preventative Measures
  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or repeated inversions of the separatory funnel. This provides sufficient surface area for extraction to occur while minimizing the agitation that can lead to emulsion formation.[2][6]

  • "Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous phase. This increases the ionic strength of the aqueous layer, which helps to prevent the formation of stable emulsions.[2][6][7]

  • Filtration: If your sample contains fine particulate matter, filter it before beginning the extraction to remove potential emulsion stabilizers.[2]

  • pH Control: Maintain the pH of the aqueous phase at an optimal level. For many D2EHPA extractions, a lower pH is preferable to minimize deprotonation of the extractant and reduce the risk of third-phase formation.[5]

Methods for Breaking a Stable Emulsion

If an emulsion has already formed, the following methods can be used to facilitate phase separation. It is recommended to start with the simplest and least invasive methods first.

1. Physical & Mechanical Methods

  • Allowing to Stand: Let the separatory funnel stand undisturbed for 15 to 30 minutes. Often, the lack of agitation is sufficient for the dispersed droplets to coalesce and the emulsion to break on its own. Gentle swirling or tapping the side of the funnel can sometimes aid this process.

  • Centrifugation: This is often the most effective method for breaking a stable emulsion. The centrifugal force accelerates the coalescence of the dispersed droplets.[2][7][8]

  • Ultrasonic Bath: An ultrasonic bath can provide the energy needed to disrupt the emulsion and promote phase separation.[8][9]

  • Filtration: Passing the emulsion through a glass wool plug or a phase separation filter paper can help to break the emulsion by coalescing the fine droplets.[2]

2. Chemical Methods

  • Salting Out: Add a saturated solution of sodium chloride (brine) or another salt like potassium pyrophosphate to the emulsion.[7][8] The increased ionic strength of the aqueous layer helps to force the separation of the phases.[6][7]

  • pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, adjusting the pH of the aqueous phase can neutralize these molecules and reduce their emulsifying properties. For emulsions stabilized by acidic molecules, lowering the pH to around 2 with a dilute strong acid (e.g., HCl or H₂SO₄) can be effective.[8][9]

  • Addition of a Different Organic Solvent: Adding a small amount of a different, more polar or less polar organic solvent can alter the overall properties of the organic phase and help to solubilize the emulsifying agent, thereby breaking the emulsion.[2][7]

  • Addition of a Demulsifier: Chemical demulsifiers are surfactants designed to break emulsions. They work by displacing the emulsifying agents at the oil-water interface. The choice of demulsifier will depend on the specific system.

Data Presentation

Table 1: Effect of Aqueous Phase pH on Emulsion Stability in D2EHPA Extraction of Rare Earth Elements

Feed pHLimiting Organic Concentration (LOC) of Y(III) (mM)Organic Loading at LOC (%)Tendency for Third-Phase/Emulsion Formation
0.518.121.4Low
1.017.520.7Low
1.516.920.0Moderate
2.015.017.7Moderate-High
2.56.47.6High
3.56.07.1Very High
4.55.86.9Very High

Data synthesized from a study on third-phase formation in REE extraction with 10 v/v% D2EHPA in kerosene.[5] A lower LOC indicates a higher tendency for third-phase or stable emulsion formation.

Table 2: Comparison of Chemical Demulsifiers for Breaking Water-in-Crude Oil Emulsions

Demulsifier TypeConcentration (ppm)Temperature (°C)Time for Complete Separation (min)Dehydration Efficiency (%)
Resin AlkoxylateNot SpecifiedAmbient-Best Performance
Modified PolyolNot SpecifiedAmbient-Moderate Performance
Polyimine DerivativeNot SpecifiedAmbient-Poorest Performance
Nitrogen and Oxygen Containing Demulsifier (JXGZ)400554100
Phasetreat-4633 (in butanol)40-50605100

This table provides a qualitative and quantitative comparison of different demulsifier types. Data is synthesized from multiple sources for illustrative purposes.[10][11][12]

Experimental Protocols

Protocol 1: Breaking an Emulsion by Centrifugation
  • Transfer the Emulsion: Carefully transfer the entire contents of the separatory funnel, including the emulsion and the two liquid phases, into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifuge: Place the tubes in a centrifuge and spin at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes. The optimal speed and time may need to be determined empirically.

  • Separate the Layers: After centrifugation, three distinct layers should be visible: the upper organic phase, the lower aqueous phase, and a small, compact layer of the broken emulsion (often as a solid "cake") at the interface.[13] Carefully pipette or decant the desired layer, leaving the interfacial material behind.

Protocol 2: Breaking an Emulsion by Salting Out
  • Prepare a Saturated Salt Solution: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. This is your brine solution.

  • Add Brine to the Emulsion: Add the brine solution dropwise to the separatory funnel containing the emulsion. Start with a small volume (e.g., 5-10% of the aqueous phase volume).

  • Gentle Mixing: Gently swirl or invert the separatory funnel a few times to mix the brine with the aqueous phase. Avoid vigorous shaking.

  • Allow to Settle: Let the separatory funnel stand undisturbed and observe for phase separation. The emulsion should start to break as the ionic strength of the aqueous phase increases.

  • Repeat if Necessary: If the emulsion persists, add more brine in small increments and repeat the gentle mixing and settling steps.

Protocol 3: Breaking an Emulsion by pH Adjustment (for emulsions stabilized by acidic compounds)
  • Prepare a Dilute Acid Solution: Prepare a dilute solution of a strong acid, such as 1M hydrochloric acid (HCl) or 1M sulfuric acid (H₂SO₄).

  • Monitor pH: If possible, use a pH meter to monitor the pH of the aqueous phase.

  • Add Acid Dropwise: Carefully add the dilute acid solution dropwise to the separatory funnel while gently swirling.

  • Observe for Separation: Continue adding acid until the pH of the aqueous phase is approximately 2.[8][9] The emulsion should break as the acidic emulsifying agents are protonated and their surfactant properties are reduced.

  • Allow to Settle: Let the separatory funnel stand to allow for complete phase separation.

Visualizations

experimental_workflow start Emulsion Formed gentle_agitation Allow to Stand (15-30 min) Gentle Swirling/Tapping start->gentle_agitation centrifugation Centrifugation gentle_agitation->centrifugation If unsuccessful end_success Emulsion Broken Proceed with Extraction gentle_agitation->end_success If successful salting_out Add Saturated NaCl (Brine) centrifugation->salting_out If unsuccessful centrifugation->end_success If successful ph_adjustment Adjust pH salting_out->ph_adjustment If unsuccessful salting_out->end_success If successful change_solvent Add Different Organic Solvent ph_adjustment->change_solvent If unsuccessful ph_adjustment->end_success If successful demulsifier Add Demulsifier change_solvent->demulsifier If unsuccessful change_solvent->end_success If successful demulsifier->end_success If successful end_fail Re-evaluate Extraction Protocol demulsifier->end_fail If unsuccessful

Caption: Troubleshooting workflow for breaking a stable emulsion.

logical_relationships cluster_causes Potential Causes cluster_solutions Preventative & Corrective Actions Vigorous Agitation Vigorous Agitation Emulsion Formation Emulsion Formation Vigorous Agitation->Emulsion Formation Surfactants Present Surfactants Present Surfactants Present->Emulsion Formation Fine Solids Fine Solids Fine Solids->Emulsion Formation High Aqueous pH High Aqueous pH High Aqueous pH->Emulsion Formation Gentle Mixing Gentle Mixing Salting Out Salting Out Filtration Filtration pH Control pH Control Centrifugation Centrifugation Emulsion Formation->Gentle Mixing Emulsion Formation->Salting Out Emulsion Formation->Filtration Emulsion Formation->pH Control Emulsion Formation->Centrifugation

Caption: Logical relationships between causes and solutions for emulsion formation.

References

Technical Support Center: Optimizing Diisooctyl Phosphate (DIOP) Concentration for Selective Metal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisooctyl phosphate (DIOP) for selective metal extraction. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does this compound (DIOP) extract metal ions from an aqueous solution?

A1: this compound is an acidic organophosphorus extractant that functions via a cation exchange mechanism. The acidic proton on the phosphate group is exchanged for a metal cation from the aqueous phase, forming a stable metal-DIOP complex that is soluble in the organic phase. This process is highly dependent on the pH of the aqueous solution.

Q2: What are the most critical parameters to control for optimizing selective metal extraction with DIOP?

A2: The key parameters that significantly influence extraction efficiency and selectivity are:

  • pH of the aqueous phase: This is often the most critical factor, as the extraction of different metals occurs optimally at different pH values.[1][2]

  • Concentration of DIOP: The extractant concentration directly impacts the loading capacity of the organic phase.[2][3]

  • Choice of diluent: The organic solvent used to dissolve DIOP can affect phase separation, extraction kinetics, and the stability of the metal-extractant complex.[4][5]

  • Phase contact time and mixing intensity: Sufficient time and agitation are necessary to ensure the extraction reaction reaches equilibrium.

  • Presence of interfering ions: Other metal ions in the aqueous solution can compete for the extractant, reducing the efficiency of extracting the target metal.[5]

Q3: Which diluents are recommended for use with DIOP?

A3: The choice of diluent is crucial for a successful extraction.[4] Common diluents include aliphatic and aromatic hydrocarbons like kerosene, hexane, and toluene.[5] An ideal diluent should be immiscible with water, have low viscosity for good phase separation, possess a high flash point for safety, and be chemically inert to the components of the extraction system.[5] The polarity of the diluent can influence the structure of the extracted metal complex and, consequently, the extraction efficiency.[4]

Q4: How can I recover, or "strip," the extracted metal from the loaded DIOP organic phase?

A4: Stripping is typically achieved by contacting the loaded organic phase with an acidic aqueous solution. A common and effective stripping agent is sulfuric acid (H₂SO₄). The high concentration of protons in the stripping solution reverses the cation exchange mechanism, releasing the metal ions back into the aqueous phase and regenerating the DIOP for reuse. The concentration of the acid needs to be optimized for efficient stripping without degrading the extractant.

Q5: My extraction of a specific metal is low, even at what I believe is the optimal pH. What could be the cause?

A5: Several factors could lead to lower-than-expected extraction efficiency:

  • Suboptimal DIOP concentration: The concentration may be too low to extract the amount of metal present in the aqueous phase.

  • Presence of competing ions: Other metals that are extracted at a similar pH could be consuming the extractant.[5]

  • Complexation in the aqueous phase: The target metal may be strongly complexed by other ligands (e.g., citrate, EDTA) in the aqueous solution, making it unavailable for extraction by DIOP.[1]

  • Insufficient contact time: The extraction may not have reached equilibrium. Try increasing the mixing time.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Metal Extraction Efficiency 1. Incorrect pH: The pH of the aqueous phase is not optimal for the target metal.[1][6] 2. Suboptimal DIOP Concentration: Insufficient extractant to complex all the metal ions.[7] 3. Insufficient Contact Time/Mixing: The system has not reached equilibrium.1. Optimize pH: Conduct small-scale experiments across a pH range to determine the optimal value for your specific metal. 2. Increase DIOP Concentration: Systematically increase the concentration of DIOP in the organic phase. 3. Increase Mixing: Increase the shaking/stirring time and/or intensity to ensure thorough mixing of the phases.
Poor Selectivity (Co-extraction of Impurities) 1. Overlapping pH Ranges: The optimal extraction pH for the target metal and interfering metals are too close.[1] 2. High DIOP Concentration: A high concentration of extractant can sometimes lead to the extraction of less favorable metals.1. Fine-tune pH: Narrow the operating pH range to maximize the difference in extraction between the target metal and impurities. 2. Optimize DIOP Concentration: A lower concentration may improve selectivity, although it might slightly reduce the overall extraction of the target metal.
Formation of a Stable Emulsion (Third Phase) 1. Vigorous Agitation: Excessive shaking provides the energy to form a stable emulsion.[8] 2. Presence of Surfactants or Particulates: Impurities in the sample can act as emulsifying agents.[8][9] 3. High DIOP Concentration: Very high extractant concentrations can sometimes contribute to emulsion formation.1. Gentle Mixing: Use gentle inversions of the separatory funnel instead of vigorous shaking.[8] 2. "Salting Out": Add a small amount of a saturated NaCl solution to the aqueous phase to increase its ionic strength.[10] 3. Centrifugation: Centrifuging the mixture is a very effective way to break stubborn emulsions.[11] 4. Filtration: Pass the emulsion through a plug of glass wool to help coalesce the dispersed droplets.[11]
Difficulty Stripping Metal from Organic Phase 1. Stripping Agent Too Dilute: The acid concentration is not high enough to displace the metal from the DIOP complex. 2. High Metal Loading: The organic phase is saturated with the metal, making stripping more difficult.1. Increase Stripping Agent Concentration: Experiment with higher concentrations of the stripping acid (e.g., H₂SO₄). 2. Multi-stage Stripping: Contact the loaded organic phase with fresh stripping solution multiple times to achieve complete recovery.

Data Presentation

The efficiency of metal extraction with DIOP is highly dependent on the pH of the aqueous phase. The optimal pH for extraction varies for different metal ions, which is the basis for their selective separation. The following tables provide illustrative data based on the known behavior of the closely related extractant, D2EHPA.

Table 1: Effect of Aqueous Phase pH on the Extraction of Various Divalent Metals

Metal IonTypical Optimal pH Range for ExtractionExtraction Efficiency (%) at Optimal pH
Zinc (Zn²⁺)2.5 - 4.0> 95%
Manganese (Mn²⁺)3.0 - 4.0> 90%[1]
Copper (Cu²⁺)4.0 - 6.0> 90%[4]
Cobalt (Co²⁺)5.0 - 6.5> 90%[2]
Nickel (Ni²⁺)6.0 - 8.0> 85%[1]

Note: These values are illustrative and can be influenced by other experimental conditions such as DIOP concentration and the specific aqueous matrix.

Table 2: Influence of DIOP Concentration on Metal Extraction Efficiency

DIOP Concentration (in Kerosene)Copper (Cu²⁺) Extraction (%) at pH 5.0Cobalt (Co²⁺) Extraction (%) at pH 6.0
0.05 M~ 60%~ 55%
0.1 M~ 85%~ 80%
0.2 M> 95%> 95%
0.5 M> 99%> 99%

Note: While higher concentrations lead to greater extraction, they may also increase the co-extraction of impurities and the risk of emulsion formation.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Metal Extraction

  • Objective: To identify the pH at which the maximum extraction of a target metal occurs.

  • Materials:

    • Stock solution of the target metal ion in an appropriate aqueous matrix (e.g., sulfate or chloride).

    • DIOP solution in a suitable diluent (e.g., 0.1 M DIOP in kerosene).

    • Dilute H₂SO₄ and NaOH solutions for pH adjustment.

    • pH meter.

    • Separatory funnels.

    • Mechanical shaker.

  • Procedure:

    • Prepare a series of aqueous solutions containing a known concentration of the target metal.

    • Adjust the pH of each solution to a different value within the expected extraction range (e.g., from pH 2.0 to 7.0 in 0.5 unit increments).

    • Place a known volume (e.g., 20 mL) of each pH-adjusted aqueous solution into a separate separatory funnel.

    • Add an equal volume of the DIOP organic solution to each funnel.

    • Shake each funnel vigorously for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely. If an emulsion forms, refer to the Troubleshooting Guide.

    • Carefully separate the aqueous phase from the organic phase.

    • Analyze the concentration of the metal remaining in the aqueous phase using an appropriate analytical technique (e.g., AAS, ICP-OES).

    • Calculate the extraction efficiency (%) for each pH value.

    • Plot the extraction efficiency versus the equilibrium pH to determine the optimal pH.

Protocol 2: Stripping of Metal from Loaded Organic Phase

  • Objective: To recover the extracted metal from the DIOP-containing organic phase.

  • Materials:

    • Loaded organic phase from a previous extraction.

    • Stripping solution (e.g., 1 M H₂SO₄).

    • Separatory funnels.

    • Mechanical shaker.

  • Procedure:

    • Take a known volume of the loaded organic phase and place it in a clean separatory funnel.

    • Add an equal volume of the stripping solution.

    • Shake the mixture vigorously for approximately 15 minutes.

    • Allow the phases to separate.

    • Collect the aqueous phase, which now contains the stripped metal ion.

    • For complete recovery, the organic phase can be contacted with a fresh portion of the stripping solution (multi-stage stripping).

    • Analyze the metal concentration in the stripped aqueous phase and the remaining organic phase to determine the stripping efficiency.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis & Recovery Aqueous_Prep Prepare Aqueous Phase (Metal Solution) pH_Adjust Adjust Aqueous pH Aqueous_Prep->pH_Adjust Organic_Prep Prepare Organic Phase (DIOP in Diluent) Mix Mix Aqueous & Organic Phases Organic_Prep->Mix pH_Adjust->Mix Separate Phase Separation Mix->Separate Analyze_Aq Analyze Raffinate (Aqueous Phase) Separate->Analyze_Aq Raffinate Strip Strip Metal from Loaded Organic Separate->Strip Loaded Organic Analyze_Strip Analyze Strip Solution Strip->Analyze_Strip Troubleshooting_Logic Start Problem Encountered Q1 Is an emulsion present? Start->Q1 A1_Yes Follow Emulsion Protocol: 1. Let stand 2. Add salt (NaCl) 3. Centrifuge Q1->A1_Yes Yes Q2 Is extraction efficiency low? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Troubleshoot Low Extraction: 1. Verify & optimize pH 2. Increase DIOP conc. 3. Increase mixing time Q2->A2_Yes Yes Q3 Is selectivity poor? Q2->Q3 No A2_Yes->End A3_Yes Improve Selectivity: 1. Narrow pH range 2. Optimize DIOP conc. Q3->A3_Yes Yes Q3->End No A3_Yes->End

References

Technical Support Center: Managing Diisooctyl Phosphate Degradation in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of diisooctyl phosphate (DIOP) in various industrial applications. Understanding and managing the stability of DIOP is critical for ensuring process consistency, product quality, and the longevity of materials and equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIOP) and where am I likely to encounter it in my work?

A1: this compound (DIOP) is an organophosphate ester. You will most commonly encounter it as a plasticizer in polymers like polyvinyl chloride (PVC) to impart flexibility and durability.[1][2][3] It is often found in laboratory tubing, plastic containers, and coatings. Beyond its role as a plasticizer, DIOP is also utilized as a flame retardant, a component in lubricants and hydraulic fluids, a rust inhibitor, and a solvent extractant in certain chemical processes.[2]

Q2: What are the primary ways in which DIOP can degrade?

A2: DIOP primarily degrades through three main pathways:

  • Hydrolysis: This is the reaction of DIOP with water, which breaks the ester bonds. This process is accelerated by both acidic and alkaline conditions and higher temperatures.[4][5]

  • Thermal Degradation: At elevated temperatures, DIOP can decompose. This process can lead to the formation of acidic phosphorus compounds and volatile organic molecules.[6][7][8]

  • Oxidative Degradation: In the presence of oxygen and often initiated by factors like heat or UV light, DIOP can undergo oxidation, leading to the formation of various degradation byproducts.

Q3: What are the common signs that DIOP is degrading in my process or material?

A3: Signs of DIOP degradation can vary depending on the application. In plasticized materials like PVC, you might observe:

  • Increased brittleness or stiffness of the plastic.

  • Discoloration (e.g., yellowing or browning) of the material.[9]

  • The appearance of an oily or sticky residue on the surface of the plastic, which is the plasticizer migrating out.

  • A distinct chemical odor.

In liquid applications like lubricants or hydraulic fluids, you may notice:

  • A change in viscosity.

  • An increase in the fluid's acidity.

  • The formation of sludge or deposits.

  • A change in color or odor.

Q4: What are the main products of DIOP degradation?

A4: The primary degradation products depend on the degradation pathway:

  • Hydrolysis: The main products are diisooctyl phosphoric acid and isooctanol. Further hydrolysis can lead to mono-isooctyl phosphoric acid and ultimately phosphoric acid.

  • Thermal Degradation: This can produce a complex mixture of smaller organic molecules and phosphorus oxides.[4]

  • Oxidative Degradation: This can result in a variety of oxidized organic compounds and acidic phosphorus species.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to DIOP degradation.

Problem Probable Cause(s) Recommended Solution(s)
PVC tubing in my experiment has become brittle and cracked. Hydrolysis of the DIOP plasticizer due to contact with aqueous solutions, especially at acidic or alkaline pH.- Use tubing made from a more chemically resistant polymer if possible.- If PVC is necessary, ensure the pH of the solutions is as close to neutral as possible.- Store tubing away from moisture and direct sunlight.- Consider using a PVC formulation with a hydrolysis-resistant plasticizer or one containing hydrolysis stabilizers.
An oily film has appeared on the surface of my plastic labware. Migration and exudation of DIOP due to thermal stress or incompatibility with substances it's in contact with.- Avoid exposing the plasticware to high temperatures.- Ensure chemical compatibility with the substances being stored or processed.- Clean the surface with a suitable solvent like isopropanol to remove the exudate, but be aware it may reoccur if the underlying cause is not addressed.
The viscosity of my DIOP-containing lubricant has decreased significantly. Thermal degradation of the DIOP and base oil.- Operate the equipment within the recommended temperature range for the lubricant.- Select a lubricant with a more robust thermal stability profile.- Implement a regular oil analysis program to monitor for signs of degradation and change the lubricant before significant viscosity loss occurs.
I'm observing unexpected peaks in my GC-MS analysis of a sample that was in contact with plastic tubing. Leaching of DIOP and its degradation products from the tubing into your sample.- Run a blank analysis of your solvent that has been passed through the tubing to identify potential leachables.- Use tubing made of a material with lower leachables, such as PTFE or PEEK, for sensitive analyses.- If PVC tubing must be used, pre-flush it with a solvent to remove surface contaminants and loosely bound plasticizer.
My PVC material is showing premature discoloration when processed at high temperatures. Thermal degradation of the PVC polymer, which can be exacerbated by the degradation of the plasticizer.- Optimize processing temperatures to be as low as possible while still achieving proper fusion.- Ensure the PVC formulation contains adequate thermal stabilizers.[9]- Consider a plasticizer with higher thermal stability.

Data Presentation

Table 1: Factors Influencing DIOP Degradation

Factor Effect on Degradation Rate Mechanism(s) Involved
High Temperature IncreasesThermal Degradation, Hydrolysis, Oxidation
Low pH (Acidic) IncreasesHydrolysis
High pH (Alkaline) IncreasesHydrolysis
Presence of Water/Moisture IncreasesHydrolysis
Presence of Strong Oxidizing Agents IncreasesOxidation
UV Radiation Can Initiate/AccelerateOxidation, Photodegradation

Table 2: Hydrolysis Rate of Organophosphate Esters at Different pH and Temperatures (Data for structurally similar compounds to DIOP)

Compound pH Temperature (°C) Half-life (days)
Triphenyl Phosphate7.4100~130
Triphenyl Phosphate8.224.7~472
Triphenyl Phosphate9.524.7~23
Dimethyl Phosphoric Acid71002.4

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the thermal stability of DIOP or a DIOP-plasticized material.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Sample of DIOP or DIOP-plasticized polymer (5-10 mg)

  • TGA sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA sample pan.

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 15 minutes to ensure an inert atmosphere.

  • Program the TGA instrument with the desired temperature profile. A typical method is to ramp the temperature from ambient (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[7]

  • Start the TGA run and record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve. The onset of degradation is typically determined as the temperature at which a significant mass loss begins. The temperatures at which 5%, 10%, and 50% mass loss occur are also valuable parameters for comparing thermal stability.

Protocol 2: Analysis of DIOP and its Hydrolytic Degradation Products by GC-MS

This protocol provides a general method for the extraction and analysis of DIOP and its primary hydrolytic degradation product, diisooctyl phosphoric acid, from a sample matrix.

Objective: To qualitatively and quantitatively analyze for the presence of DIOP and its degradation products.

Materials and Equipment:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary GC column suitable for semi-volatile compounds (e.g., HP-5ms or equivalent)

  • Sample containing DIOP (e.g., plasticized PVC, lubricant)

  • Solvents for extraction (e.g., hexane, dichloromethane, acetone)

  • Derivatizing agent (e.g., BSTFA for converting the acidic degradation product to a more volatile form)

  • Autosampler vials with inserts

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation (from a solid matrix like PVC): a. Cut a small, known weight of the plastic sample into small pieces. b. Place the pieces in a glass vial and add a suitable extraction solvent (e.g., a mixture of hexane and acetone). c. Agitate the sample (e.g., using a vortex mixer or sonicator) for a sufficient time to extract the plasticizer. d. Centrifuge the sample to pellet the polymer and transfer the supernatant to a clean vial. e. Evaporate the solvent to a smaller volume under a gentle stream of nitrogen.

  • Derivatization (if analyzing for acidic degradation products): a. To a portion of the extract, add the derivatizing agent (e.g., BSTFA) and heat according to the manufacturer's instructions to convert the diisooctyl phosphoric acid to its silylated ester.

  • GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the prepared sample (derivatized or underivatized) into the GC-MS. b. Use a suitable GC oven temperature program to separate the compounds of interest. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a period. c. The mass spectrometer should be operated in scan mode to identify the compounds based on their mass spectra. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity. d. Identify DIOP and its degradation products by comparing their retention times and mass spectra to those of analytical standards.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation DIOP This compound (DIOP) DOP_acid Diisooctyl Phosphoric Acid DIOP->DOP_acid + H2O (Acid/Base, Heat) Isooctanol Isooctanol DIOP->Isooctanol + H2O (Acid/Base, Heat) Phosphorus_Oxides Phosphorus Oxides DIOP->Phosphorus_Oxides High Heat Volatile_Organics Volatile Organics DIOP->Volatile_Organics High Heat Oxidized_Products Oxidized Byproducts DIOP->Oxidized_Products + O2 (Heat, UV) Acidic_Species Acidic Species DIOP->Acidic_Species + O2 (Heat, UV)

Caption: Primary degradation pathways of this compound (DIOP).

TroubleshootingWorkflow Start Suspected DIOP Degradation Observe Observe Signs of Degradation (e.g., brittleness, discoloration, residue) Start->Observe Identify_Application Identify Application (Solid vs. Liquid) Observe->Identify_Application Solid_Matrix Solid Matrix (e.g., PVC) Identify_Application->Solid_Matrix Solid Liquid_Matrix Liquid Matrix (e.g., Lubricant) Identify_Application->Liquid_Matrix Liquid Check_Environment Check Environmental Factors (Temp, pH, Moisture, UV) Solid_Matrix->Check_Environment Check_Process Check Process Parameters (Temp, Shear, Residence Time) Liquid_Matrix->Check_Process Analyze_Sample Analyze Sample for Degradation Products (GC-MS, Acidity Test) Check_Environment->Analyze_Sample Check_Process->Analyze_Sample Implement_Mitigation Implement Mitigation Strategy Analyze_Sample->Implement_Mitigation Monitor Monitor for Improvement Implement_Mitigation->Monitor

Caption: A logical workflow for troubleshooting DIOP degradation issues.

References

Technical Support Center: Optimizing Metal Stripping from Diisooctyl Phosphate (D2EHPA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the stripping efficiency of metals from diisooctyl phosphate (D2EHPA or HDEHP), a common extractant in solvent extraction processes. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is "stripping" in the context of solvent extraction with D2EHPA? A1: Stripping, or back-extraction, is the process of removing metal ions from a loaded organic phase (D2EHPA containing the extracted metal) into a fresh aqueous solution. This is typically achieved by altering chemical conditions, such as increasing the acidity of the aqueous phase, to reverse the initial extraction reaction. This step is crucial for recovering the target metal in a concentrated form and regenerating the organic extractant for reuse.

Q2: Why is my metal stripping efficiency low? A2: Low stripping efficiency can be attributed to several factors:

  • Inappropriate Stripping Agent: The type and concentration of the stripping agent are critical. Some metal-D2EHPA complexes are very stable and require strong acids for effective stripping.[1][2]

  • Suboptimal pH/Acidity: The stripping of metal cations by D2EHPA is a pH-dependent process driven by cation exchange.[3][4] A sufficiently high concentration of H+ ions in the stripping solution is required to shift the equilibrium towards the release of the metal ion from the organic phase.[5]

  • Incorrect Organic-to-Aqueous (O:A) Ratio: A lower O:A ratio generally favors higher stripping efficiency as it provides a larger volume of the aqueous phase to accept the stripped metal ions.[2]

  • Low Temperature: For many systems, stripping is an endothermic process, and increasing the temperature can significantly improve efficiency.[1][2]

  • Insufficient Contact Time: The phases may not have been mixed for a sufficient duration to reach equilibrium.

Q3: How do I choose the right stripping agent? A3: The choice depends on the metal being stripped and the desired selectivity.

  • Strong Inorganic Acids (H₂SO₄, HCl, HNO₃): These are commonly used for stripping a wide range of metals, including rare earth elements (REEs), zinc, nickel, and cobalt.[2][6][7] For REEs, H₂SO₄ is often the most effective, followed by HCl and then HNO₃.[2]

  • Oxalic Acid (H₂C₂O₄): This is particularly effective for stripping trivalent metals like Iron (Fe³⁺) and can achieve higher efficiency than strong inorganic acids in some cases.[1][8][9]

  • Complexing Agents: In specific cases, reagents that form strong aqueous complexes with the metal can be used to facilitate stripping.

Q4: Can I selectively strip one metal from a co-loaded organic phase? A4: Yes, selective stripping is a key technique for separating metals. It is achieved by carefully controlling the stripping conditions, primarily the acidity (pH) of the aqueous phase. Metals are stripped from D2EHPA at different pH values. For instance, cobalt can be selectively stripped from copper at an equilibrium pH of approximately 2.5.[10] Similarly, zinc can be stripped from iron, as the Fe-D2EHPA complex is more stable and requires much stronger acidic conditions to be stripped.[11]

Q5: What is the role of a modifier like TBP (Tri-n-butyl phosphate) in the stripping process? A5: TBP can have complex effects. While often used as a phase modifier to prevent third-phase formation during extraction, it can exhibit an antagonistic effect during stripping, meaning its presence can sometimes increase stripping efficiency for certain metals like REEs.[8][12] This is because TBP can interact with the D2EHPA, reducing its effective concentration and weakening the metal-extractant bond.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the stripping of metals from loaded D2EHPA.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Stripping Efficiency 1. Insufficient acid concentration in the stripping solution. 2. Inadequate contact time or mixing intensity. 3. Temperature is too low. 4. Unfavorable Organic-to-Aqueous (O:A) ratio.1. Increase the concentration of the stripping acid (e.g., from 1M to 4M H₂SO₄).[2][8] 2. Increase mixing time (e.g., from 5 to 15 minutes) and ensure vigorous agitation to maximize interfacial area. 3. Increase the temperature. For REEs, stripping efficiency improves up to around 50-60°C.[1][2] 4. Decrease the O:A ratio (e.g., from 2:1 to 1:1 or 1:2) to provide a larger sink for the stripped metal.[2]
Difficulty Stripping Iron (Fe³⁺) The Fe(III)-D2EHPA complex is exceptionally stable and resistant to stripping with conventional acids like H₂SO₄.[11]1. Use a high concentration of HCl (e.g., 5-6 M).[2][11] 2. Use oxalic acid as the stripping agent, which has shown superior performance for iron.[1][8] 3. Consider galvanic stripping, where Fe³⁺ in the organic phase is reduced to the more easily strippable Fe²⁺ using a reducing agent like zinc metal.[11]
Formation of a Third Phase or Emulsion 1. High metal loading in the organic phase. 2. Incompatibility between the organic diluent and the D2EHPA-metal complex. 3. High concentration of D2EHPA.1. Add a phase modifier like TBP or a long-chain alcohol (e.g., 1-decanol) to the organic phase to improve solubility.[13] 2. Ensure the metal loading does not exceed the limiting organic concentration (LOC). 3. Reduce the D2EHPA concentration if possible, though this may impact extraction efficiency.[13]
Poor Selectivity Between Metals (e.g., Co/Ni) The stripping curves of the two metals are too close under the current conditions.1. Carefully adjust the equilibrium pH of the stripping solution. A difference of even 0.5 pH units can dramatically change selectivity.[10] 2. Consider adding a synergistic or antagonistic agent to the organic phase that selectively alters the stability of one metal complex over the other. For Co/Ni separation, Cyanex 272 is often used with D2EHPA.[6] 3. Perform a multi-stage stripping process where the pH is incrementally lowered in each stage.

Troubleshooting Flowchart

Troubleshooting_Stripping start Low Stripping Efficiency Detected check_acid Is Stripping Agent Concentration Sufficient? start->check_acid check_temp Is Temperature Optimized? check_acid->check_temp Yes increase_acid Increase Acid Concentration check_acid->increase_acid No check_ratio Is O:A Ratio Favorable? check_temp->check_ratio Yes increase_temp Increase Temperature (e.g., to 50-60°C) check_temp->increase_temp No check_time Is Contact Time Sufficient? check_ratio->check_time Yes decrease_ratio Decrease O:A Ratio (e.g., 1:1 or 1:2) check_ratio->decrease_ratio No check_metal Is the Metal Difficult to Strip (e.g., Fe³⁺)? check_time->check_metal Yes increase_time Increase Contact Time & Agitation check_time->increase_time No change_agent Switch Stripping Agent (e.g., to Oxalic Acid or >5M HCl) check_metal->change_agent Yes success Problem Resolved check_metal->success No increase_acid->check_temp increase_temp->check_ratio decrease_ratio->check_time increase_time->check_metal change_agent->success

Caption: Troubleshooting flowchart for diagnosing poor stripping efficiency.

Quantitative Data Summary

Table 1: Stripping Efficiency of Iron (Fe³⁺) with Various Reagents
Stripping AgentConcentrationTemperatureStripping Efficiency (%)Reference
Oxalic Acid0.95 MAmbient72.4[14]
Oxalic Acid-60°C~97[1]
HCl5 MAmbient~100[11]
H₂SO₄2 MAmbient< 10[7]
Phosphoric Acid-AmbientModerate[1]
Table 2: Stripping Efficiency of Rare Earth Elements (REEs) with H₂SO₄ and HCl
MetalStripping AgentConcentration (M)O:A RatioTemperature (°C)Stripping Efficiency (%)Reference
Y, Er, YbH₂SO₄50.5>50>90[2]
Y, ErHCl50.5>50>80[2]
Yb, Y, ErH₂SO₄61:122Varies by element[8]
Table 3: Selective Stripping of Cobalt (Co²⁺) and Nickel (Ni²⁺)
MetalStripping AgentEquilibrium pHStripping Efficiency (%)NotesReference
CobaltH₂SO₄~2.570Allows separation from Cu (11% stripped)[10]
NickelH₂SO₄~4.5>98At this pH, Zn is also fully stripped[7]
CobaltH₂SO₄-CompleteRequires 200 g/L H₂SO₄ for full stripping[6]

Experimental Protocols

Protocol 1: Batch Stripping Experiment

Objective: To determine the stripping efficiency of a metal from loaded D2EHPA under specific conditions.

Methodology:

  • Preparation of Loaded Organic: Prepare a loaded organic phase by contacting a known volume of D2EHPA (e.g., 20% v/v in a diluent like kerosene) with an aqueous solution containing the metal of interest at the optimal extraction pH until equilibrium is reached.

  • Phase Separation: Allow the phases to separate in a separatory funnel and collect the loaded organic phase. Analyze a sample of the loaded organic via ICP-OES or AAS to determine the initial metal concentration.

  • Stripping Procedure: a. In a jacketed beaker or separatory funnel, add a known volume of the loaded organic phase and the aqueous stripping solution (e.g., H₂SO₄) at the desired O:A ratio (e.g., 1:1). b. Agitate the mixture vigorously using a magnetic stirrer or mechanical shaker for a predetermined contact time (e.g., 15 minutes). Maintain a constant temperature using a water bath if required. c. Stop the agitation and allow the phases to disengage completely.

  • Analysis: a. Carefully separate the two phases. b. Measure the volume of each phase. c. Analyze the metal concentration in both the stripped organic phase and the resulting aqueous strip solution using ICP-OES or a similar technique.

  • Calculation of Stripping Efficiency (%S): %S = (Total mass of metal in aqueous strip solution / Total mass of metal in initial loaded organic) x 100

General Solvent Extraction-Stripping Workflow

SX_Workflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage feed Aqueous Feed (Metal Ions in Solution) mixer_ext Mixer feed->mixer_ext organic_in Fresh Organic (D2EHPA in Diluent) organic_in->mixer_ext settler_ext Settler mixer_ext->settler_ext Emulsion raffinate Raffinate (Metal-Depleted Aqueous) settler_ext->raffinate Aqueous Phase loaded_org Loaded Organic (Metal-D2EHPA Complex) settler_ext->loaded_org Organic Phase mixer_strip Mixer loaded_org->mixer_strip strip_sol Stripping Solution (e.g., Strong Acid) strip_sol->mixer_strip settler_strip Settler mixer_strip->settler_strip Emulsion regenerated_org Regenerated Organic (For Recycle) settler_strip->regenerated_org Organic Phase strip_liquor Pregnant Strip Liquor (Concentrated Metal) settler_strip->strip_liquor Aqueous Phase regenerated_org->organic_in Recycle

Caption: General workflow for a solvent extraction and stripping process.

Chemical Principles of Stripping

The stripping of a divalent metal (M²⁺) from D2EHPA, which exists as a dimer (HR)₂, is a reversible reaction. The equilibrium can be shifted by changing the concentration of H⁺ ions.

Extraction Reaction: M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq)

Stripping Reaction: MR₂(HR)₂(org) + 2H⁺(aq) ⇌ M²⁺(aq) + 2(HR)₂(org)

Stripping_Equilibrium cluster_inputs node_org Loaded Organic Phase Metal-D2EHPA Complex (MR₂(HR)₂) node_aq Aqueous Phase Stripped Metal Ion (M²⁺) node_org->node_aq Stripping protons High [H⁺] (from Stripping Acid) protons->node_org Shifts Equilibrium (Le Châtelier's Principle)

Caption: Chemical equilibrium of the metal stripping reaction from D2EHPA.

References

Technical Support Center: Regeneration and Recycling of Diisooctyl Phosphate (DIOP) Solvent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of diisooctyl phosphate (DIOP) solvent. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the regeneration and recycling of this compound (DIOP) solvent.

Problem Potential Cause Recommended Solution
Reduced Extraction Efficiency Solvent Degradation: Hydrolysis or thermal decomposition of DIOP.[1][2]- Minimize exposure to high temperatures and strong acids/bases.[3][4] - Consider vacuum distillation for purification at lower temperatures.[5] - Perform a purity analysis (e.g., GC-MS, HPLC) to assess degradation.
Accumulation of Impurities: Buildup of extracted metals, organic byproducts, or degradation products.[6]- Implement a regular regeneration schedule. - For metal ion removal, consider stripping with an appropriate aqueous solution (e.g., acidic or basic wash).[3] - For organic impurities, consider treatment with activated carbon or other adsorbents.[7][8]
Phase Separation Issues (Emulsion Formation) Presence of Surfactants or Fine Particulates: Contaminants from the feed stream or degradation products can stabilize emulsions.- Centrifuge the mixture to aid in phase separation. - Use a filter press to remove fine particulates. - An acid or base wash may help to break the emulsion by neutralizing emulsifying agents.[4]
High Concentration of Extracted Species: Overloading the solvent can sometimes lead to the formation of a stable third phase or emulsion.- Reduce the organic-to-aqueous phase ratio during extraction. - Perform a stripping step to remove the extracted species before extensive emulsion formation occurs.
Color Change in a Recycled Solvent Presence of Metal Impurities: Coordination of dissolved metal ions with the phosphate group can impart color.[9][10]- Strip the solvent with a suitable acidic solution to remove metal ions. - Analyze the solvent for metal content using techniques like ICP-MS or AAS.
Thermal Degradation: Overheating during distillation or other regeneration steps can lead to the formation of colored byproducts.[2][11]- Use vacuum distillation to lower the boiling point and reduce thermal stress.[5][12][13] - Ensure accurate temperature control during any heating steps.
Precipitate Formation During Storage or Use Hydrolysis of DIOP: Formation of less soluble mono-isooctyl phosphate or phosphoric acid.[1][14][15][16]- Ensure the solvent is thoroughly dried before storage, as water can promote hydrolysis.[17][18] Use of drying agents like anhydrous sodium sulfate can be effective.[19] - Store the solvent in a tightly sealed container in a cool, dry place.
Reaction with Contaminants: Interaction of DIOP with impurities in the system.- Purify the solvent using one of the recommended regeneration methods before storage. - Ensure all equipment is clean and dry before use.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound (DIOP) and what are its common applications?

A1: this compound (DIOP) is an organophosphorus compound used in various industrial applications, including as a solvent in liquid-liquid extraction processes for metal recovery, a plasticizer, a flame retardant, and a component in hydraulic fluids.[1][20]

Q2: Why is it important to regenerate and recycle DIOP solvent?

A2: Regenerating and recycling DIOP solvent is crucial for several reasons:

  • Cost-Effectiveness: Reduces the need to purchase fresh solvent, lowering operational costs.

  • Environmental Responsibility: Minimizes the generation of hazardous chemical waste.

  • Process Consistency: Ensures the solvent maintains a consistent quality, leading to more reliable and reproducible experimental results.

Q3: What are the common signs that my DIOP solvent needs regeneration?

A3: Indicators that your DIOP solvent may require regeneration include:

  • A noticeable decrease in extraction efficiency.

  • The formation of stable emulsions during extraction.

  • A change in the solvent's color.

  • The appearance of precipitates or turbidity.

  • An increase in the viscosity of the solvent.

Impurities and Degradation

Q4: What are the most common impurities found in used DIOP solvent?

A4: Used DIOP solvent can contain a variety of impurities, including:

  • Extracted Species: The metal ions or organic molecules that the solvent was used to extract.

  • Degradation Products: Mono-isooctyl phosphate and phosphoric acid from hydrolysis, and other organic compounds from thermal degradation.[2][11]

  • Entrained Aqueous Phase: Small droplets of the aqueous solution from the extraction process.

  • Other Organic Contaminants: Diluents, modifiers, or contaminants from the initial feed stream.

Q5: How does DIOP degrade, and what are the primary degradation products?

A5: DIOP can degrade through two primary pathways:

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester linkages in DIOP can hydrolyze to form mono-isooctyl phosphate and eventually phosphoric acid.[1][14][15][16]

  • Thermal Decomposition: At elevated temperatures, DIOP can decompose, leading to the formation of various organic byproducts and a potential loss of extraction capability.[2][11]

Regeneration and Recycling Protocols

Q6: What are the general methods for regenerating DIOP solvent?

A6: The appropriate regeneration method depends on the nature of the impurities. Common techniques include:

  • Aqueous Washing (Stripping): Contacting the loaded solvent with an acidic or basic aqueous solution to remove extracted metal ions or other ionizable impurities.[3][4]

  • Adsorbent Treatment: Passing the solvent through a bed of adsorbents like activated carbon or silica gel to remove organic impurities and color.[7][8]

  • Vacuum Distillation: Purifying the solvent by distillation under reduced pressure to separate it from non-volatile impurities and degradation products.[5][12][13][21]

Q7: Can you provide a general experimental protocol for an acid-base wash of DIOP solvent?

A7: The following is a general procedure. The specific concentrations and volumes may need to be optimized for your particular application.

Objective: To remove metal ion impurities from DIOP solvent.

Materials:

  • Used DIOP solvent

  • Dilute hydrochloric acid (e.g., 1 M HCl) or dilute sodium hydroxide (e.g., 1 M NaOH)

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Place the used DIOP solvent in a separatory funnel.

  • Add an equal volume of the acidic or basic washing solution.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup.

  • Allow the phases to separate completely.

  • Drain the lower aqueous phase.

  • Repeat the washing step with deionized water to remove any residual acid or base.

  • Drain the aqueous phase.

  • Transfer the washed DIOP solvent to a clean, dry flask.

  • Add a small amount of anhydrous sodium sulfate to remove any dissolved water.

  • Swirl the flask and let it stand for at least 30 minutes.

  • Decant or filter the dried solvent.

Q8: When is vacuum distillation a suitable method for DIOP regeneration?

A8: Vacuum distillation is particularly useful when the DIOP solvent is contaminated with non-volatile impurities such as high molecular weight degradation products, some metal salts, or other organic compounds with significantly different boiling points.[5] It is also advantageous for purifying thermally sensitive solvents like DIOP, as it allows for distillation at a lower temperature, minimizing thermal decomposition.[2][11]

Purity Analysis

Q9: How can I assess the purity of my regenerated DIOP solvent?

A9: Several analytical techniques can be used to determine the purity of regenerated DIOP:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities and degradation products.

  • High-Performance Liquid Chromatography (HPLC): For the analysis of less volatile components and degradation products.

  • Karl Fischer Titration: To determine the water content, which is critical for preventing hydrolysis.

  • Inductively Coupled Plasma (ICP-OES or ICP-MS): To measure the concentration of residual metal ion impurities.[22]

  • Titration: To determine the concentration of acidic impurities or the active DIOP content.

Purity Analysis Techniques for Recycled DIOP

Analytical Technique Purpose Typical Impurities Detected
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile organic compounds.Degradation byproducts, residual diluents.
High-Performance Liquid Chromatography (HPLC) Analysis of non-volatile or thermally labile compounds.Degradation products (e.g., mono-isooctyl phosphate), high molecular weight contaminants.
Karl Fischer Titration Quantification of water content.Dissolved or entrained water.
Inductively Coupled Plasma (ICP-OES/MS) Elemental analysis for metal contaminants.[22]Residual metal ions from the extraction process.[22]
Acid-Base Titration Determination of acidic impurity levels or active solvent concentration.Acidic degradation products (e.g., phosphoric acid), residual acidic/basic wash solution.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group analysis to detect changes in chemical structure.[22]Changes indicative of hydrolysis (e.g., P-OH bond formation).[22]

Experimental Workflows and Logical Relationships

Regeneration_Workflow General DIOP Regeneration Workflow used_diop Used DIOP Solvent pre_analysis Initial Purity Assessment (Optional) used_diop->pre_analysis metal_removal Metal Ion Removal (Stripping) pre_analysis->metal_removal acid_wash Acid Wash metal_removal->acid_wash For basic metal complexes base_wash Base Wash metal_removal->base_wash For acidic metal complexes water_wash Water Wash acid_wash->water_wash base_wash->water_wash organic_removal Organic Impurity Removal water_wash->organic_removal adsorption Adsorbent Treatment (e.g., Activated Carbon) organic_removal->adsorption For color/organic impurities distillation Vacuum Distillation organic_removal->distillation For non-volatile impurities drying Drying (e.g., Anhydrous Na2SO4) adsorption->drying distillation->drying post_analysis Final Purity Assessment drying->post_analysis storage Storage post_analysis->storage Troubleshooting_Logic Troubleshooting Logic for DIOP Regeneration start Problem Identified reduced_efficiency Reduced Extraction Efficiency? start->reduced_efficiency emulsion Emulsion Formation? reduced_efficiency->emulsion No check_impurities Analyze for Impurities (GC-MS, ICP) reduced_efficiency->check_impurities Yes color_change Color Change? emulsion->color_change No check_surfactants Check for Surfactants/Particulates emulsion->check_surfactants Yes precipitate Precipitate Formation? color_change->precipitate No check_metals Analyze for Metal Ions color_change->check_metals Yes check_water Check Water Content (Karl Fischer) precipitate->check_water Yes check_degradation Assess Degradation (HPLC, Titration) check_impurities->check_degradation implement_wash Implement Acid/Base Wash check_degradation->implement_wash implement_adsorption Use Adsorbent Treatment check_degradation->implement_adsorption implement_distillation Consider Vacuum Distillation check_degradation->implement_distillation centrifuge Centrifuge or Filter check_surfactants->centrifuge check_metals->implement_wash check_thermal Review Heating Procedures check_metals->check_thermal check_thermal->implement_distillation dry_solvent Dry Solvent Before Storage check_water->dry_solvent

References

minimizing co-extraction of impurities with diisooctyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the co-extraction of impurities during experiments involving diisooctyl phosphate (DIOP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIOP) and what is it used for in a laboratory setting?

This compound is an organophosphate compound used as a liquid-liquid extraction reagent.[1] In pharmaceutical and research settings, it is primarily used for the selective extraction and purification of active pharmaceutical ingredients (APIs) and other organic molecules from aqueous solutions. It can also be used in the separation of metal ions.

Q2: What are the common impurities that can be co-extracted with my target molecule when using DIOP?

Impurities can originate from the DIOP reagent itself, the sample matrix, or from degradation products. Common impurities include:

  • From the DIOP reagent: Unreacted starting materials from the synthesis of DIOP (e.g., isooctanol), byproducts, and degradation products.

  • From the sample matrix:

    • Organic Impurities: Structurally similar compounds, unreacted starting materials from your reaction, and byproducts.

    • Inorganic Impurities: Metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺) are frequently co-extracted, especially from processes involving metal catalysts or buffers containing metal salts.[2][3]

    • Polar Compounds: Highly polar organic molecules that may have some solubility in the organic phase.

Q3: How does pH affect the co-extraction of impurities?

The pH of the aqueous phase is a critical parameter for controlling the selectivity of the extraction.

  • For Metal Ions: The extraction of many metal ions by acidic organophosphorus extractants like DIOP is highly pH-dependent. Generally, as the pH increases, the extraction of metal ions also increases. This is because the deprotonation of the acidic extractant facilitates the formation of a neutral metal-extractant complex that is soluble in the organic phase. By carefully controlling the pH, you can selectively extract your target molecule while leaving interfering metal ions in the aqueous phase.

  • For Organic Molecules: The pH will affect the ionization state of acidic and basic organic molecules. To minimize the co-extraction of an acidic impurity, you would want to work at a pH where it is ionized (negatively charged) and therefore more soluble in the aqueous phase. Conversely, for a basic impurity, a lower pH would lead to its protonation (positive charge) and higher aqueous solubility.

Q4: What is an emulsion and why does it form during extraction?

An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases.[4] Emulsions are a common problem in liquid-liquid extractions and can significantly hinder phase separation.[4] They are often caused by the presence of surfactants, proteins, or fine particulate matter in the sample, which stabilize the droplets of one liquid dispersed in the other.[4] Vigorous shaking can also contribute to emulsion formation.[4]

Troubleshooting Guides

Issue 1: A Persistent Emulsion Has Formed

A stable emulsion prevents the clean separation of the organic and aqueous layers, leading to low recovery of the target compound and contamination of the organic phase.

Troubleshooting Workflow for Emulsion Formation

Emulsion_Troubleshooting Start Persistent Emulsion Forms Patience Allow to Stand (15-30 min) Start->Patience First Step Gentle_Swirl Gentle Swirling Patience->Gentle_Swirl If not resolved Resolved Emulsion Broken, Proceed with Extraction Patience->Resolved Success Add_Brine Add Saturated NaCl (Brine) Gentle_Swirl->Add_Brine If not resolved Gentle_Swirl->Resolved Success Centrifuge Centrifugation Add_Brine->Centrifuge If not resolved Add_Brine->Resolved Success Filter Filter through Glass Wool or Phase Separator Paper Centrifuge->Filter If not resolved Centrifuge->Resolved Success Change_Solvent Add a Small Amount of a Different Organic Solvent Filter->Change_Solvent Last Resort Filter->Resolved Success Change_Solvent->Resolved Success Low_Recovery_Troubleshooting Start Low Recovery of Target Analyte Check_pH Verify Aqueous Phase pH Start->Check_pH Check_Mixing Ensure Sufficient Mixing Time and Intensity Start->Check_Mixing Optimize_pH Adjust pH for Optimal Analyte Partitioning Check_pH->Optimize_pH Incorrect pH Increase_DIOP Increase DIOP Concentration Check_pH->Increase_DIOP Correct pH Resolved Recovery Improved Optimize_pH->Resolved Modify_Solvent Change Organic Solvent Increase_DIOP->Modify_Solvent No Improvement Increase_DIOP->Resolved Improvement Modify_Solvent->Resolved Increase_Mixing Increase Agitation Time or Speed Check_Mixing->Increase_Mixing Insufficient Mixing Check_Degradation Investigate Analyte Stability Check_Mixing->Check_Degradation Sufficient Mixing Increase_Mixing->Resolved Add_Stabilizers Add Stabilizers or Work at Lower Temperature Check_Degradation->Add_Stabilizers Degradation Observed Add_Stabilizers->Resolved Impurity_Minimization_Workflow Start High Impurity Co-extraction Analyze_Impurities Identify Impurities (e.g., HPLC, GC-MS) Start->Analyze_Impurities Acidic_Basic_Impurity Acidic or Basic Impurity? Analyze_Impurities->Acidic_Basic_Impurity Metal_Impurity Metal Ion Impurity? Analyze_Impurities->Metal_Impurity Neutral_Organic_Impurity Neutral Organic Impurity? Analyze_Impurities->Neutral_Organic_Impurity Adjust_pH_Ionize Adjust Aqueous pH to Ionize Impurity Acidic_Basic_Impurity->Adjust_pH_Ionize Adjust_pH_Metal Adjust Aqueous pH to Minimize Metal Extraction Metal_Impurity->Adjust_pH_Metal Optimize_Temp Optimize Extraction Temperature Neutral_Organic_Impurity->Optimize_Temp Solvent_Wash Perform Aqueous Wash of Organic Phase Adjust_pH_Ionize->Solvent_Wash Adjust_pH_Metal->Solvent_Wash Purified_Product Reduced Impurity Levels Solvent_Wash->Purified_Product Optimize_Temp->Solvent_Wash

References

Technical Support Center: Stability of Phosphonate-Based Inhibitors in Water Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonate-based inhibitors in aqueous environments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phosphonate inhibitor appears to be degrading in my experimental setup. What are the common causes?

A1: The degradation of phosphonate inhibitors in aqueous solutions can be attributed to several factors. The most common causes include:

  • Oxidative Degradation: The presence of strong oxidizing agents, such as biocides (e.g., chlorine, bromine), can lead to the breakdown of phosphonates. This process, often referred to as "collateral damage" during disinfection, can significantly reduce the inhibitor's concentration and effectiveness.[1][2] The ultimate degradation product is often inorganic phosphate, which can itself contribute to precipitation issues.[1]

  • Photodegradation: Exposure to ultraviolet (UV) light can cause the degradation of phosphonates. This process is significantly accelerated in the presence of certain metal ions, particularly iron (Fe(III)).[3][4][5] The half-life of phosphonates under UV irradiation can range from minutes to hours depending on the conditions.[3][4]

  • Hydrolysis: The P-C bond in phosphonates is generally stable, but hydrolysis of phosphonate esters can occur under acidic, neutral, or alkaline conditions, with the rate being influenced by pH and temperature.[6][7][8]

  • High Temperatures: Elevated temperatures can accelerate both oxidative and hydrolytic degradation of phosphonate inhibitors.[1][9][10] Some phosphonates may exhibit reduced performance after being subjected to high temperatures.[10]

Q2: I'm observing precipitation in my water system after adding a phosphonate inhibitor. What could be the cause and how can I troubleshoot it?

A2: Precipitation is a common issue and can stem from several sources:

  • Calcium-Phosphonate Salt Formation: Phosphonates can form insoluble salts with divalent cations, most notably calcium (Ca²⁺).[11] This precipitation not only reduces the concentration of the active inhibitor but can also lead to fouling of surfaces.[11] The tendency to form these salts varies among different phosphonates.[11]

    • Troubleshooting:

      • Inhibitor Selection: Choose a phosphonate with higher calcium tolerance for your specific water composition. For example, PBTC generally exhibits higher calcium tolerance than AMP and HEDP.[11]

      • Concentration Optimization: Use the minimum effective concentration of the inhibitor to avoid exceeding the solubility limit of the calcium-phosphonate salt.

      • pH Control: The solubility of calcium-phosphonate precipitates is pH-dependent. Adjusting the pH of your system may help to prevent precipitation.

  • Formation of Calcium Phosphate: If your phosphonate is degrading to orthophosphate, this can react with calcium in the water to form calcium phosphate, a common scale.[1]

    • Troubleshooting: Address the root cause of phosphonate degradation (see Q1). Monitor orthophosphate levels in your system.

  • Interaction with Other Ions: The presence of other metal ions like magnesium (Mg²⁺) can influence the solubility of calcium-phosphonate precipitates.[12][13]

Q3: How do metal ions in the water affect the stability and performance of my phosphonate inhibitor?

A3: Metal ions can have a significant impact on phosphonate inhibitors in several ways:

  • Complexation and Precipitation: As mentioned in Q2, divalent and trivalent metal ions can form complexes and insoluble salts with phosphonates, reducing their availability.[11][14][15][16][17]

  • Catalysis of Degradation: Metal ions, particularly Fe(III), can catalyze the photodegradation of phosphonates.[3][4][5]

  • Influence on Adsorption: The presence of metal ions can affect the adsorption of phosphonates onto surfaces. For instance, excess calcium and zinc can increase the adsorption of phosphonates on surfaces like goethite.[18] This can be a removal mechanism from the solution, impacting the inhibitor's concentration.

Q4: My phosphonate inhibitor seems to be losing its effectiveness over time, even without obvious precipitation. What could be happening?

A4: A gradual loss of effectiveness can be due to:

  • Adsorption onto Surfaces: Phosphonates can adsorb onto various surfaces in your water system, such as metal oxides (e.g., iron oxides) and mineral surfaces.[18][19][20][21] This removes the inhibitor from the bulk solution where it is needed to prevent scale formation. The extent of adsorption is influenced by pH, the type of phosphonate, and the presence of other ions.[18][20]

  • Slow Degradation: The degradation processes mentioned in Q1 may be occurring at a slow rate, leading to a gradual decrease in the inhibitor concentration and, consequently, its performance.

Quantitative Data on Phosphonate Stability

The stability of phosphonate inhibitors is highly dependent on the specific compound and the environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Oxidative Degradation of Phosphonate Inhibitors

PhosphonateOxidizing AgentTemperature (°C)Reaction TimeDegradation (%)Reference
AMPHypobromite-based biocide2550 hours20[1][2][3]
AMPHypobromite-based biocide4350 hours25[1][2][3]
PBTCChlorine (ClO⁻), Bromine (BrO⁻), etc.25-Up to 5[2][3]
PBTCHarsher conditions (higher biocide, temp)702 hoursUp to 25[1][2][3]

Table 2: Photodegradation of Phosphonate Inhibitors

PhosphonateConditionpHHalf-lifeReference
HEDP--~100 hours[3]
NTMP, EDTMP, DTPMP, HDTMPUV light, no iron315 - 35 min[4]
NTMP, EDTMP, DTPMP, HDTMPUV light, no iron5-610 - 35 min[4]
NTMP, EDTMP, DTPMP, HDTMPUV light, no iron1050 - 75 min[4]
NTMP, EDTMP, DTPMP, HDTMPUV light, 3.6 µM iron35 - 10 min[4]
NTMP, EDTMP, DTPMP, HDTMPUV light, 3.6 µM iron5-65 - 15 min[4]
NTMP, EDTMP, DTPMP, HDTMPUV light, 3.6 µM iron1035 - 60 min[4]

Experimental Protocols

1. Protocol for Assessing Oxidative Degradation of Phosphonates

This protocol is adapted from studies on the degradation of phosphonates by oxidizing biocides.[1]

  • Materials:

    • Deionized water

    • Phosphonate inhibitor stock solution

    • Solutions of relevant ions to simulate system water (e.g., Ca²⁺, Mg²⁺, HCO₃⁻)

    • Oxidizing biocide (e.g., sodium hypochlorite, sodium hypobromite)

    • Ascorbic acid (quenching agent)

    • Phosphate analysis reagents (e.g., phosphomolybdate method)

    • Constant temperature water bath

    • Analytical balance, volumetric flasks, pipettes

    • Spectrophotometer

  • Procedure:

    • Prepare a synthetic water sample by dissolving the appropriate salts in deionized water to mimic the experimental conditions.

    • Add the phosphonate inhibitor to the synthetic water at the desired concentration.

    • Place the solution in a constant temperature water bath set to the experimental temperature (e.g., 25°C or 43°C).[1]

    • Add the oxidizing biocide at the desired concentration. It is often added in excess to "stress" the system.[1]

    • At regular time intervals, withdraw a sample of the solution.

    • Immediately quench the reaction by adding a small amount of ascorbic acid to deactivate any remaining biocide.[1]

    • Analyze the sample for the concentration of orthophosphate using the phosphomolybdate spectrophotometric method.[1] The increase in orthophosphate concentration over time corresponds to the degradation of the phosphonate.

    • (Optional) Analyze the sample for the remaining concentration of the parent phosphonate using a suitable analytical technique such as HPLC or ³¹P NMR spectroscopy.[22]

2. Protocol for Assessing Photodegradation of Phosphonates

This protocol is based on studies of phosphonate photodegradation.[4]

  • Materials:

    • Deionized water

    • Phosphonate inhibitor stock solution

    • (Optional) Iron salt solution (e.g., FeCl₃)

    • pH adjustment solutions (e.g., HCl, NaOH)

    • UV lamp (e.g., medium-pressure mercury lamp)

    • Quartz reaction vessel (transparent to UV light)

    • Magnetic stirrer and stir bar

    • Analytical instrumentation for phosphonate and orthophosphate analysis (as in Protocol 1)

  • Procedure:

    • Prepare a solution of the phosphonate inhibitor in deionized water at the desired concentration (e.g., 1 mg/L).[4]

    • (Optional) Add the iron salt solution to achieve the desired iron concentration.

    • Adjust the pH of the solution to the desired level (e.g., 3, 5-6, or 10).[4]

    • Place the solution in the quartz reaction vessel with a magnetic stir bar.

    • Position the UV lamp at a fixed distance from the reaction vessel.

    • Turn on the UV lamp and start the magnetic stirrer.

    • At regular time intervals, withdraw a sample of the solution.

    • Analyze the samples for the concentration of the parent phosphonate and the formation of orthophosphate to determine the degradation rate.

Visualizations

cluster_troubleshooting Troubleshooting Phosphonate Instability cluster_solutions1 Solutions for Precipitation cluster_solutions2 Solutions for Degradation/Adsorption Start Observe Phosphonate Instability Issue Precipitation Precipitation Observed? Start->Precipitation Degradation Loss of Efficacy (No Precipitation)? Precipitation->Degradation No CaP_Salt Calcium-Phosphonate Salt Formation Precipitation->CaP_Salt Yes Adsorption Adsorption to Surfaces Degradation->Adsorption Yes Slow_Degradation Slow Chemical Degradation CaPO4_Scale Calcium Phosphate Scale Optimize Inhibitor Concentration Optimize Inhibitor Concentration CaP_Salt->Optimize Inhibitor Concentration Select High Ca-Tolerance Inhibitor Select High Ca-Tolerance Inhibitor CaP_Salt->Select High Ca-Tolerance Inhibitor Control System pH Control System pH CaP_Salt->Control System pH Check for Oxidizing Agents Check for Oxidizing Agents Adsorption->Check for Oxidizing Agents Protect from UV Light Protect from UV Light Adsorption->Protect from UV Light Monitor Temperature and pH Monitor Temperature and pH Adsorption->Monitor Temperature and pH Consider System Materials Consider System Materials Adsorption->Consider System Materials Slow_Degradation->Check for Oxidizing Agents Slow_Degradation->Protect from UV Light Slow_Degradation->Monitor Temperature and pH Slow_Degradation->Consider System Materials

Caption: A troubleshooting flowchart for phosphonate inhibitor stability issues.

cluster_workflow Experimental Workflow for Stability Testing Prep 1. Prepare Synthetic Water Matrix Add_Inhibitor 2. Add Phosphonate Inhibitor Prep->Add_Inhibitor Apply_Stress 3. Apply Stress Condition Add_Inhibitor->Apply_Stress Oxidant Add Oxidizing Biocide Apply_Stress->Oxidant Oxidative UV Expose to UV Light Apply_Stress->UV Photolytic Heat Increase Temperature Apply_Stress->Heat Thermal Sample 4. Sample at Time Intervals Oxidant->Sample UV->Sample Heat->Sample Quench 5. Quench Reaction (if applicable) Sample->Quench Analyze 6. Analyze for Parent Phosphonate & Orthophosphate Quench->Analyze Data 7. Determine Degradation Rate / Half-life Analyze->Data

Caption: A generalized workflow for testing phosphonate inhibitor stability.

References

Technical Support Center: Purification of Organophosphorus Acid Extractants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organophosphorus acid extractants.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of organophosphorus acid extractants such as Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272).

Issue 1: Incomplete Precipitation of Copper Salt (D2EHPA Purification)

Symptoms:

  • Low yield of the copper-D2EHPA precipitate.

  • The supernatant remains intensely colored after precipitation.

Possible Causes and Solutions:

Cause Solution
Incomplete formation of the copper salt. Ensure freshly precipitated copper hydroxide is used for complete salt formation. The use of aged copper hydroxide can lead to incomplete reaction.[1]
Insufficient acetone addition. Acetone is used to reduce the solubility of the copper-D2EHPA salt. Add acetone slowly with stirring until no further precipitation is observed.[1]
Concentration of D2EHPA is too low. The concentration of D2EHPA in the organic solvent should be between 0.1 M and 2.0 M. Below 0.1 M, the copper salt may not precipitate completely.[1]
Inappropriate organic solvent. While ether is commonly used, other solvents like benzene, carbon tetrachloride, and cyclohexane are also suitable. Ensure the chosen solvent allows for good precipitation of the copper salt upon acetone addition.[1]
Issue 2: Difficulty in Stripping Copper from the Purified Copper-D2EHPA Salt

Symptoms:

  • Low recovery of purified D2EHPA after treatment with mineral acid.

  • The organic phase remains blue or green after stripping, indicating the presence of copper.

Possible Causes and Solutions:

Cause Solution
Inappropriate stripping agent or concentration. Use a dilute mineral acid such as nitric acid or hydrochloric acid at a concentration of 1.0 to 5.0 N.[1] Sulfuric acid can also be used.[2] The choice of acid and its concentration can affect the stripping efficiency.
Insufficient contact time or mixing. Ensure vigorous mixing of the organic phase (containing the copper-D2EHPA salt) and the aqueous stripping solution to facilitate the transfer of copper ions to the aqueous phase.
pH of the stripping solution is too high. The stripping process is pH-dependent. A lower pH (higher acidity) generally favors the stripping of the metal from the extractant.
Issue 3: Third Phase Formation During Solvent Extraction

Symptoms:

  • The organic phase splits into two distinct layers during extraction or stripping.

  • This can lead to operational problems, including loss of extractant and metal.

Possible Causes and Solutions:

Cause Solution
High metal loading in the organic phase. This is a primary cause of third phase formation. Reduce the metal concentration in the feed solution or adjust the phase ratio (A:O) to lower the loading in the organic phase.
Nature of the diluent. Aliphatic diluents are more prone to third phase formation than aromatic diluents. Consider using a different diluent or adding a modifier.
Low temperature. Increasing the temperature can sometimes prevent the formation of a third phase.
High extractant concentration. In some systems, a very high concentration of the extractant can contribute to third phase formation.
Presence of certain impurities. Some impurities in the extractant or the aqueous feed can promote the formation of a third phase.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial organophosphorus acid extractants like D2EHPA and Cyanex 272?

A1: Commercial organophosphorus acid extractants often contain impurities from their synthesis. For D2EHPA, a common impurity is mono-(2-ethylhexyl) phosphoric acid (M2EHPA). Commercial Cyanex 272 can contain small amounts of tris(2,4,4-trimethylpentyl)phosphine oxide and other related compounds. These impurities can affect the extraction and stripping characteristics of the extractant.

Q2: Why is it necessary to purify organophosphorus acid extractants?

A2: Purification of these extractants is crucial for several reasons. Impurities can interfere with the desired metal extraction by competing for the metal ions, altering the selectivity of the extraction, and affecting the phase separation behavior (e.g., causing emulsification or third phase formation). For fundamental studies on extraction mechanisms and kinetics, using a purified extractant is essential to obtain accurate and reproducible results.

Q3: What is saponification of an organophosphorus extractant and why is it done?

A3: Saponification is the partial or complete neutralization of the acidic extractant with a base, typically sodium hydroxide or ammonium hydroxide. This process replaces the acidic proton of the extractant with a cation (e.g., Na⁺). Saponification is often performed to control the pH during the extraction process. Since the extraction of metals by acidic extractants involves the release of H⁺ ions, which lowers the pH and can decrease extraction efficiency, pre-neutralizing the extractant helps to maintain a more favorable pH for metal uptake. However, excessive saponification can sometimes lead to the formation of gels or a third phase.[3]

Q4: What are the main methods for purifying D2EHPA?

A4: The two primary methods for purifying D2EHPA are:

  • Copper Salt Precipitation and Crystallization: This traditional method involves precipitating D2EHPA as a copper salt, which is then separated, washed, and treated with a strong acid to recover the purified D2EHPA.[1][4]

  • Middle Phase Microemulsion Method: This newer method is reported to be easier and cheaper. It is based on the principle that the extractant molecules, which act as surfactants, are concentrated in a middle phase microemulsion under specific conditions of neutralization and salinity.

Q5: How can I assess the purity of my organophosphorus extractant?

A5: The purity of organophosphorus extractants can be determined by several analytical techniques:

  • Titration: Potentiometric titration with a standard base (e.g., NaOH) can be used to determine the concentration of the acidic extractant. The presence of other acidic impurities may result in multiple inflection points in the titration curve.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities in the extractant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for identifying and quantifying different phosphorus-containing species in the extractant.

Experimental Protocols

Protocol 1: Purification of D2EHPA by Copper Salt Precipitation

This protocol is based on the method described in U.S. Patent 3,641,226.[1]

Materials:

  • Impure D2EHPA

  • Diethyl ether (or other suitable organic solvent)

  • Copper(II) sulfate solution (e.g., 2 M)

  • Sodium hydroxide solution (e.g., 10 M)

  • Acetone

  • Dilute mineral acid (e.g., 1.0 - 5.0 N nitric acid or hydrochloric acid)

  • Distilled water

Procedure:

  • Dissolution: Dissolve the impure D2EHPA in a suitable organic solvent, such as diethyl ether, to a concentration between 0.1 M and 2.0 M.

  • Copper Salt Formation:

    • Add an aqueous solution of copper sulfate to the organic solution.

    • While stirring vigorously, slowly add a solution of sodium hydroxide to precipitate copper hydroxide in situ. The copper hydroxide will then react with the D2EHPA to form the copper-D2EHPA salt. Continue adding NaOH until an excess of Cu(OH)₂ precipitate is observed.

  • Precipitation of Copper-D2EHPA Salt:

    • Separate the organic phase from the aqueous phase.

    • Slowly add acetone to the organic phase while stirring. The copper-D2EHPA salt will precipitate out of the solution. Continue adding acetone until no more precipitate forms.

  • Isolation and Washing:

    • Filter the precipitated copper-D2EHPA salt.

    • Wash the precipitate with acetone to remove any adhering impurities.

    • Dry the purified copper-D2EHPA salt. For higher purity, the salt can be redissolved in ether and reprecipitated with acetone.

  • Stripping of Copper (Regeneration of D2EHPA):

    • Contact the purified copper-D2EHPA salt with a dilute mineral acid (e.g., 1.0 - 5.0 N HNO₃ or HCl). This will strip the copper from the D2EHPA, regenerating the acidic form of the extractant.

    • Separate the organic phase (purified D2EHPA) from the aqueous phase (containing the copper).

  • Final Washing and Drying:

    • Wash the purified D2EHPA with distilled water to remove any residual acid.

    • Remove any remaining water from the D2EHPA, for example, by using a rotary evaporator.

Protocol 2: Purity Assessment of D2EHPA by Potentiometric Titration

Materials:

  • Purified D2EHPA sample

  • Ethanol (or other suitable solvent)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a suitable electrode

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the D2EHPA sample and dissolve it in a suitable solvent like ethanol.

  • Titration Setup: Place the beaker with the D2EHPA solution on a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the D2EHPA solution with the standardized NaOH solution, recording the pH value after each addition of the titrant. Add the titrant in smaller increments near the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point, which is the point of the steepest change in pH. This can be done by finding the maximum of the first derivative of the titration curve.

    • The presence of multiple inflection points may indicate the presence of other acidic impurities, such as M2EHPA.

  • Calculation: Calculate the purity of the D2EHPA using the following formula:

    where:

    • V_eq is the volume of NaOH solution at the equivalence point (in mL)

    • M_NaOH is the molarity of the NaOH solution (in mol/L)

    • MW_D2EHPA is the molecular weight of D2EHPA (322.43 g/mol )

    • W_sample is the weight of the D2EHPA sample (in g)

Quantitative Data

The following table summarizes the typical purity levels achieved with different purification methods for D2EHPA. The actual yields and purities can vary depending on the initial purity of the extractant and the specific experimental conditions.

Purification Method Reported Purity Key Advantages Key Disadvantages
Copper Salt Precipitation > 99%[5]High purity achievableTime-consuming, uses significant amounts of organic solvents
Middle Phase Microemulsion High (exact percentage varies)Easier and cheaper than copper salt methodMay be less effective for certain impurities
Solvent Washing/Ion Exchange VariableCan be effective for specific impuritiesMay require large volumes of washing solutions, potential for extractant loss

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Method cluster_copper_salt Copper Salt Precipitation Steps cluster_analysis Purity Analysis cluster_end End Product start Impure Organophosphorus Acid Extractant method_choice Choose Purification Method start->method_choice copper_salt Copper Salt Precipitation method_choice->copper_salt Traditional microemulsion Microemulsion Method method_choice->microemulsion Newer dissolve Dissolve in Organic Solvent copper_salt->dissolve purity_analysis Assess Purity (Titration, GC-MS) microemulsion->purity_analysis precipitate Precipitate as Copper Salt dissolve->precipitate wash_precipitate Wash and Isolate Precipitate precipitate->wash_precipitate strip Strip Copper with Acid wash_precipitate->strip strip->purity_analysis end Purified Extractant purity_analysis->end

Caption: Workflow for the purification of organophosphorus acid extractants.

Troubleshooting_Precipitation start Incomplete Precipitation of Copper Salt cause1 Incomplete Salt Formation? start->cause1 cause2 Insufficient Acetone? cause1->cause2 No solution1 Use Freshly Precipitated Copper Hydroxide cause1->solution1 Yes cause3 Low D2EHPA Concentration? cause2->cause3 No solution2 Add More Acetone Slowly with Stirring cause2->solution2 Yes solution3 Adjust D2EHPA Concentration to 0.1-2.0 M cause3->solution3 Yes

References

influence of diluents on the extraction efficiency of diisooctyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing diisooctyl phosphate-based extractants. The focus is on the critical influence of diluents on extraction efficiency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a diluent in solvent extraction with diisooctyl phosphates?

A1: A diluent is not merely an inert carrier for the extractant. Its primary roles are to dissolve the extractant and the resulting metal-extractant complex, lower the viscosity and density of the organic phase, and facilitate phase separation.[1] Crucially, the diluent can also directly participate in the extraction process, influencing both the efficiency and selectivity of the separation.[1][2] Interactions between the diluent and the extractant can alter the concentration of the "free" extractant available for metal complexation.[1]

Q2: How do different classes of diluents (e.g., aliphatic, aromatic, polar) affect extraction performance?

A2: The chemical nature of the diluent significantly impacts the extraction process.

  • Aliphatic Diluents (e.g., kerosene, cyclohexane): These are often associated with high extraction efficiencies for certain metals.[1]

  • Aromatic Diluents (e.g., toluene, xylene): These can be effective in suppressing the formation of emulsions or gels, leading to cleaner and faster phase separation.[1]

  • Polar Diluents (e.g., 1-octanol, MIBK): These can influence the stoichiometry of the extracted metal complex. For example, in the extraction of Copper(II) with Di(2-ethylhexyl)phosphoric acid (D2EHPA), polar diluents like 1-octanol resulted in a CuL2 species, whereas nonpolar diluents like toluene and cyclohexane produced a CuL2·2HL species.[3]

Q3: What causes low extraction efficiency and how can it be resolved?

A3: Low extraction efficiency can stem from several factors. The pH of the aqueous phase is critical; for cation-exchange extractants like D2EHPA, extraction efficiency generally increases with pH until a plateau is reached.[4] Insufficient extractant concentration can limit the reaction, though excessively high concentrations can increase viscosity and hinder mass transfer.[4] The choice of diluent is also paramount, as an inappropriate diluent can lead to poor solvation of the metal complex or unfavorable interactions with the extractant.

Q4: How can I improve the selectivity of my separation (e.g., Cobalt from Nickel)?

A4: Selectivity is highly dependent on the choice of extractant and the system's pH. For instance, Cyanex 272 (bis(2,4,4-trimethylpentyl) phosphinic acid) is known to be more effective than D2EHPA for separating cobalt from nickel, offering a larger difference in the pH at which 50% extraction occurs (ΔpH50).[5] Additionally, mixing extractants can introduce synergistic or antagonistic effects that can be harnessed to improve separation. For Ca/Ni separation, a mix of Cyanex 272 and D2EHPA showed antagonism for nickel extraction while enhancing calcium extraction under specific pH conditions.[6]

Q5: What are synergistic and antagonistic effects in mixed-extractant systems?

A5: When two or more extractants are used together, their combined effect can be different from their individual effects.

  • Synergistic Effect: The extraction efficiency of the mixture is greater than the sum of the individual extractants. This can be useful for enhancing the extraction of a target metal.[7]

  • Antagonistic Effect: The extraction efficiency of the mixture is less than that of one or both individual extractants. This can be strategically employed to suppress the extraction of an unwanted metal, thereby improving selectivity.[6]

Troubleshooting Guides

Problem 1: Low Extraction Efficiency

Possible CauseRecommended ActionRationale
Suboptimal pH Adjust the pH of the aqueous feed solution. Perform a pH profile experiment to determine the optimal range for your target metal.Cation-exchange extractions are highly pH-dependent. The optimal pH for extraction varies significantly between different metals and extractants.[4]
Insufficient Extractant Concentration Increase the concentration of the this compound in the organic phase.The extraction reaction requires sufficient extractant to complex with the metal ions.[4]
Inappropriate Diluent Test a range of diluents (aliphatic, aromatic, polar). Aliphatic diluents often provide high efficiency.The diluent affects the solvation of the extracted complex and the activity of the extractant. The wrong choice can suppress extraction.[1]
High Viscosity of Organic Phase Decrease the extractant concentration or choose a less viscous diluent.High viscosity can impede mass transfer between the aqueous and organic phases, slowing down the extraction kinetics.[4]

Problem 2: Poor Selectivity Between Metals

Possible CauseRecommended ActionRationale
Incorrect Extractant Choice For Co/Ni separation, consider Cyanex 272 over D2EHPA. For other separations, consult literature for the most selective extractant.Different organophosphorus acids have inherent selectivities for different metals based on the nature of the complexes they form.[5]
Non-Optimal pH Operate at a pH where the extraction curve of the target metal is maximized while the interfering metal's extraction is minimized.The pH50 values (pH for 50% extraction) differ for various metals, and this difference can be exploited for selective separation.[5][8]
Unfavorable Diluent Effects The diluent can alter selectivity. Experiment with different diluent types to find one that enhances the separation factor.The diluent is not an inert component and can influence the separation factor between two metals.[1]
Lack of Synergistic Agent Consider adding a second extractant (e.g., Cyanex 272 with D2EHPA) to induce a synergistic or antagonistic effect that favors separation.Mixed-extractant systems can significantly alter selectivity compared to single-extractant systems.[6]

Problem 3: Emulsion Formation / Poor Phase Disengagement

Possible CauseRecommended ActionRationale
High Extractant Concentration Lower the concentration of the extractant in the organic phase.High concentrations can lead to increased viscosity and the formation of stable emulsions.[4]
Inappropriate Diluent Switch to an aromatic diluent (e.g., toluene, solvent naphtha).Aromatic diluents are known to suppress the formation of third phases or stable emulsions in some systems.[1]
High Shear Mixing Reduce the mixing speed or change the impeller design to minimize shear forces.Intense agitation can create very fine droplets that are slow to coalesce, leading to stable emulsions.
Presence of Particulates Pre-filter the aqueous feed solution to remove any suspended solids.Solid particles can accumulate at the aqueous-organic interface and stabilize emulsions.

Data Presentation

Table 1: Influence of Diluent on the Extraction of Copper(II) with D2EHPA

DiluentDiluent TypeExtracted SpeciesExtraction Constant (log Kex)
TolueneAromaticCuL₂ · 2HL-
Carbon TetrachlorideNonpolarCuL₂ · 2HL-
CyclohexaneAliphaticCuL₂ · 2HL-
1-OctanolPolar (Alcohol)CuL₂-3.69
MIBKPolar (Ketone)CuL₂-4.57
Data sourced from a study on the liquid-liquid extraction of copper(II) from a sulfate medium.[3]

Table 2: Comparison of Extractants for Cobalt (Co) and Nickel (Ni) Separation

Extractant / SystemΔpH₅₀ (Ni-Co)Separation Factor (β)Conditions / Notes
D2EHPA0.3138 - 98-
Cyanex 2721.48204 (at pH 4), 1260 (at pH 5.5)Demonstrates superior selectivity for Co over Ni compared to D2EHPA.[5]
D2EHPA + Cyanex 302 (0.3:0.3 ratio)0.90-Shows a synergistic effect that improves separation compared to D2EHPA alone.[5][8]
ΔpH₅₀ is the difference between the pH at 50% extraction for Nickel and Cobalt. A larger value indicates better separability.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction with this compound

  • Preparation of Organic Phase:

    • Prepare a stock solution of the desired this compound extractant (e.g., D2EHPA, Cyanex 272) at a specific concentration (e.g., 0.5 M) in the chosen diluent (e.g., kerosene, toluene).

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration in a suitable medium (e.g., sulfate, chloride).

    • Adjust the initial pH of the aqueous solution to the desired starting value using dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Extraction Procedure:

    • In a separatory funnel or a mechanically agitated vessel, combine equal volumes of the organic and aqueous phases (for an Organic/Aqueous (O/A) ratio of 1).

    • Agitate the mixture for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely. Note the time required for disengagement.

  • Analysis:

    • Carefully separate the two phases.

    • Measure the equilibrium pH of the raffinate (the post-extraction aqueous phase).

    • Determine the concentration of the metal(s) in the raffinate using an appropriate analytical technique (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP)).

  • Calculation of Extraction Efficiency:

    • Calculate the percentage of metal extracted (%E) using the formula: %E = (([M]initial - [M]final) / [M]initial) * 100 where [M]initial and [M]final are the metal concentrations in the aqueous phase before and after extraction, respectively.

  • Data Evaluation:

    • Repeat the experiment at various pH values to generate an extraction curve (%E vs. equilibrium pH).

Visualizations

G cluster_workflow Diluent Selection Workflow start Start: Define Target Metal & Goals screen Initial Screening: Test Aliphatic, Aromatic, and Polar Diluents start->screen evaluate Evaluate: 1. Extraction Efficiency (%E) 2. Selectivity Factor (β) screen->evaluate optimize Optimize Parameters: Concentration, pH, Temp evaluate->optimize check_emulsion Check for Emulsions & Phase Stability optimize->check_emulsion check_emulsion->screen Unstable select Final Diluent Selection check_emulsion->select Stable end End select->end

Caption: A workflow diagram for the systematic selection of an optimal diluent.

G cluster_troubleshooting Troubleshooting: Low Extraction Efficiency start Problem: Low Extraction %E check_ph Is aqueous pH in optimal range? start->check_ph check_conc Is extractant concentration sufficient? check_ph->check_conc Yes adjust_ph Action: Adjust pH check_ph->adjust_ph No check_diluent Is diluent appropriate for the system? check_conc->check_diluent Yes adjust_conc Action: Increase Conc. check_conc->adjust_conc No check_mixing Are mixing time & intensity adequate? check_diluent->check_mixing Yes change_diluent Action: Test New Diluent check_diluent->change_diluent No resolved Problem Resolved check_mixing->resolved Yes adjust_mixing Action: Increase Time/Speed check_mixing->adjust_mixing No adjust_ph->check_ph adjust_conc->check_conc change_diluent->check_diluent adjust_mixing->check_mixing

References

Validation & Comparative

A Comparative Guide to Diisooctyl Phosphate and D2EHPA for Copper Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction and purification of copper are critical in various applications, from catalyst development to the synthesis of copper-containing compounds. Solvent extraction remains a primary method for this purpose, with organophosphorus reagents being a popular choice. This guide provides an objective comparison of two such reagents: Diisooctyl Phosphate (DIOP), commercially known as P204, and Di(2-ethylhexyl) Phosphoric Acid (D2EHPA), highlighting their performance in copper solvent extraction with supporting experimental data.

This document will delve into the key performance indicators of each extractant, including extraction and stripping efficiencies, and provide detailed experimental protocols for their use.

Performance Comparison: DIOP (P204) vs. D2EHPA

Both DIOP (P204) and D2EHPA are highly effective extractants for copper, demonstrating high extraction efficiencies. The choice between the two may depend on specific process conditions, such as the composition of the aqueous feed and the desired purity of the final copper product.

Copper Extraction Efficiency

The efficiency of copper extraction is heavily influenced by the pH of the aqueous phase. Both extractants show a significant increase in extraction percentage as the pH rises.

ExtractantpHAqueous PhaseOrganic PhaseO/A RatioTemperatureExtraction Efficiency (%)
DIOP (P204) 4.5Ternary Black Powder Leach SolutionSaponified P204 in Kerosene1.5:1Not Specified99.96% (3-stage extraction)[1][2][3]
D2EHPA 4.44Acetate Buffer SolutionD2EHPA in KeroseneNot SpecifiedNot SpecifiedHigh (Maximum distribution coefficient observed)[4][5]
D2EHPA 4.5Synthetic Wastewater40 wt% D2EHPA in Polymer Inclusion MembraneNot SpecifiedNot Specified74% [6]
D2EHPA 4.5Acetate Buffer Solution20% (v/v) D2EHPA in HexaneNot SpecifiedNot Specified>90% [7]
D2EHPA 3.5Leaching Liquor from PCBs20% (v/v) D2EHPA in Kerosene1:125°C100% [8]
D2EHPA 5.71Equimolar Cu, Ni Solution4.8 mmol/dm³ D2EHPA in n-heptaneNot Specified20°C93% [9]

Table 1: Comparison of Copper Extraction Efficiencies for DIOP (P204) and D2EHPA under various conditions.

Stripping Efficiency

The recovery of copper from the loaded organic phase is a crucial step. Stripping is typically achieved using a strong acid solution.

ExtractantStripping AgentStripping Efficiency (%)
D2EHPA 0.5 M HNO₃Not Specified, but effective[10]
D2EHPA HCl > H₂SO₄ > H₃PO₄Order of stripping ability[4][5]
D2EHPA Not Specified97.14% [11]

Table 2: Stripping Efficiency for Copper from D2EHPA. (Specific quantitative data for DIOP (P204) stripping was not available in the searched literature).

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are typical experimental protocols for copper solvent extraction using D2EHPA and a general protocol for DIOP (P204).

Copper Extraction with D2EHPA

This protocol is based on a standard batch method for evaluating solvent extraction efficiency.

Materials:

  • Di(2-ethylhexyl) phosphoric acid (D2EHPA)

  • Organic diluent (e.g., kerosene, hexane, chloroform)

  • Aqueous feed solution containing Cu(II) ions

  • Sodium hydroxide (NaOH) or other suitable base for pH adjustment

  • Separating funnels

  • Mechanical shaker

  • pH meter

  • Atomic Absorption Spectrometer (AAS) or UV-Vis Spectrophotometer for copper analysis

Procedure:

  • Organic Phase Preparation: Prepare the organic extractant solution by dissolving a known concentration of D2EHPA (e.g., 20% v/v) in the chosen organic diluent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a known concentration of copper(II) ions. Adjust the pH of the aqueous solution to the desired value (e.g., 4.5) using a dilute solution of NaOH.

  • Extraction:

    • Place equal volumes of the organic and aqueous phases (e.g., 25 mL each) into a separating funnel.

    • Agitate the funnel vigorously using a mechanical shaker for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the aqueous phase from the organic phase.

    • Determine the concentration of copper remaining in the aqueous phase (raffinate) using AAS or a suitable spectrophotometric method.

    • Calculate the concentration of copper extracted into the organic phase by mass balance.

    • The extraction efficiency (%E) can be calculated using the formula: %E = [(Initial Aqueous Cu Conc. - Final Aqueous Cu Conc.) / Initial Aqueous Cu Conc.] * 100

experimental_workflow prep_org Prepare Organic Phase (D2EHPA in Diluent) extraction Mix Aqueous and Organic Phases prep_org->extraction prep_aq Prepare Aqueous Phase (Cu(II) solution) adjust_ph Adjust Aqueous pH prep_aq->adjust_ph adjust_ph->extraction separation Phase Separation extraction->separation analyze_aq Analyze Aqueous Phase (Raffinate) separation->analyze_aq calculate Calculate Extraction Efficiency analyze_aq->calculate

D2EHPA Copper Extraction Workflow
Copper Stripping from D2EHPA

Procedure:

  • Take the copper-loaded organic phase from the extraction step.

  • Prepare a stripping solution, typically a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at a suitable concentration (e.g., 1-2 M).

  • Mix the loaded organic phase with the stripping solution in a separating funnel at a specific organic to aqueous (O:A) ratio.

  • Agitate the mixture for a sufficient time to allow the transfer of copper ions from the organic to the aqueous phase.

  • Allow the phases to separate.

  • Analyze the copper concentration in both the stripped organic phase and the aqueous stripping solution to determine the stripping efficiency.

stripping_workflow loaded_org Copper-Loaded Organic Phase stripping Mix Loaded Organic and Stripping Solution loaded_org->stripping prep_strip Prepare Stripping Solution (Acid) prep_strip->stripping separation Phase Separation stripping->separation analyze_strip Analyze Aqueous (Stripped Solution) separation->analyze_strip analyze_org Analyze Stripped Organic Phase separation->analyze_org calculate Calculate Stripping Efficiency analyze_strip->calculate analyze_org->calculate logical_relationship aqueous_feed Aqueous Feed (Cu²⁺ + Impurities) extraction_stage Extraction Stage (Mixing & Phase Contact) aqueous_feed->extraction_stage organic_extractant Organic Extractant (DIOP or D2EHPA) organic_extractant->extraction_stage loaded_organic Loaded Organic (Cu-Extractant Complex) extraction_stage->loaded_organic raffinate Raffinate (Impurities) extraction_stage->raffinate stripping_stage Stripping Stage (Mixing & Phase Contact) loaded_organic->stripping_stage stripping_agent Stripping Agent (Acid) stripping_agent->stripping_stage stripped_organic Stripped Organic (Recycled) stripping_stage->stripped_organic pregnant_strip_solution Pregnant Strip Solution (Concentrated Cu²⁺) stripping_stage->pregnant_strip_solution stripped_organic->extraction_stage Recycle

References

A Comparative Analysis of Cyanex 272 and D2EHPA for Manganese Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the comparative performance of Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) and D2EHPA (di-2-ethylhexyl phosphoric acid) in the solvent extraction of manganese (Mn(II)). This document provides a detailed comparison of their efficiency, selectivity, and operational parameters, supported by experimental data from various studies.

Executive Summary

Both Cyanex 272 and D2EHPA are effective organophosphorus extractants for manganese. However, experimental data consistently demonstrates that D2EHPA is a more efficient extractant , operating effectively at lower pH values and generally exhibiting higher loading capacities and superior selectivity for manganese over common co-existing metals like cobalt and nickel.[1][2][3] Cyanex 272 can be advantageous in specific separation schemes where its different pH selectivity is required, for instance, in the separation of cobalt from nickel after manganese has been removed.[4]

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of Cyanex 272 and D2EHPA under various experimental conditions.

Table 1: Extraction Efficiency and pH Dependence

ParameterD2EHPACyanex 272Source
Optimal pH Range 3.0 - 8.54.5 - 8.5[2][3]
Extraction at 0.1M Extractant 96% at eq. pH 4.5276% at eq. pH 4.86
pH for 50% Extraction (pH₀.₅) 3.154.44
Maximum Recovery (Multi-Stage) ~95% (5 stages, pH 8-8.5)~95% (5 stages, pH 8-8.5)[5]
Quantitative Extraction Achieved with 0.8M D2EHPA92% extraction with 0.8M Cyanex 272

Table 2: Selectivity of Manganese over Other Metals

Separation FactorD2EHPACyanex 272ConditionsSource
β (Mn/Co) 19137pH 3.0 (D2EHPA), pH 6.0 (Cyanex 272)[3]
β (Mn/Ni) 60137pH 3.0 (D2EHPA), pH 6.0 (Cyanex 272)[3]
β (Mn/Cu) 52.5Not ReportedpH 5.0, 0.05M D2EHPA
General Selectivity Order Mn > Cu > CoCo-extraction observedD2EHPA from acetate buffer

Table 3: Loading and Stripping Characteristics

ParameterD2EHPACyanex 272Source
Loading Capacity 3.25 kg Mn/m³ (at 0.5M)2.05 kg Mn/m³ (at 0.5M)
Stripping Agents H₂SO₄, HCl, HNO₃H₂SO₄, HCl, HNO₃[6]
Stripping Efficiency Not specifiedQuantitative with 0.1M acids[6]
Kinetics (Equilibration Time) ~3 minutes< 5 minutes[1][6]

Experimental Protocols

The data presented is based on methodologies from several key studies. The general protocols are outlined below.

Protocol 1: Extraction from Leach Liquor (Pérez-Garibay et al.)[1][2]
  • Aqueous Phase: A leached liquor from a low-grade pyrolusite ore, with manganese concentration of approximately 0.085 M. The initial pH was adjusted to the desired value (between 8.0 and 8.5 for optimal results) using a 1 M NH₄OH solution.

  • Organic Phase: D2EHPA or Cyanex 272 (10% by volume) dissolved in kerosene.

  • Extraction Procedure:

    • The aqueous and organic phases were mixed at a specified organic-to-aqueous (O/A) ratio, typically 2:1.

    • The mixture was agitated for 1 to 3 minutes at 25°C to reach equilibrium.

    • Phases were allowed to separate in a separation funnel.

    • The manganese concentration in the aqueous phase (raffinate) was measured to determine extraction efficiency.

    • For multi-stage extraction, the raffinate from one stage was used as the aqueous feed for the next.

Protocol 2: Extraction from Acetate Buffer Medium (Nishita et al.)[3]
  • Aqueous Phase: A solution containing 0.02 M Mn(II) in an acetic acid-acetate buffer. The initial pH was adjusted between 4.0 and 6.0.

  • Organic Phase: 0.1 M D2EHPA or 0.1 M Cyanex 272 dissolved in kerosene.

  • Extraction Procedure:

    • Equal volumes (20 mL) of the aqueous and organic phases were equilibrated in a separating funnel for 5 minutes at room temperature.

    • After phase disengagement, the equilibrium pH of the aqueous phase was measured.

    • The manganese content in the aqueous phase was determined by titration with EDTA using Eriochrome Black T as an indicator.

    • The concentration of manganese in the organic phase was calculated by mass balance.

Protocol 3: Stripping of Manganese (Biswas & Rahman)[7]
  • Loaded Organic Phase: An organic solution of Cyanex 272 saturated with Mn(II) was prepared by repeatedly contacting it with fresh aqueous Mn(II) solutions.

  • Stripping Solution: Dilute solutions of H₂SO₄, HNO₃, or HCl (0.001 M to 0.10 M).

  • Stripping Procedure:

    • A 25 mL portion of the loaded organic phase was equilibrated with an equal volume of the stripping acid solution.

    • The mixture was shaken for 5 minutes at 30°C.

    • After phase separation, the concentration of Mn(II) in the aqueous phase was analyzed to determine stripping efficiency.

Visualized Workflow and Logic

The following diagrams illustrate the logical workflow for a comparative study of manganese extraction and the chemical extraction mechanism.

G cluster_prep Phase Preparation cluster_d2ehpa D2EHPA Path cluster_cyanex Cyanex 272 Path aq_feed Aqueous Feed (Mn-containing solution) sx_d2 Solvent Extraction with D2EHPA aq_feed->sx_d2 sx_cy Solvent Extraction with Cyanex 272 aq_feed->sx_cy org_d2 Organic Phase (D2EHPA in Diluent) org_d2->sx_d2 org_cy Organic Phase (Cyanex 272 in Diluent) org_cy->sx_cy strip_d2 Stripping sx_d2->strip_d2 Loaded Organic raff_d2 Raffinate (Mn-depleted aq.) sx_d2->raff_d2 prod_d2 Mn Product Solution strip_d2->prod_d2 analysis Comparative Analysis (Efficiency, Selectivity, pH) raff_d2->analysis prod_d2->analysis strip_cy Stripping sx_cy->strip_cy Loaded Organic raff_cy Raffinate (Mn-depleted aq.) sx_cy->raff_cy prod_cy Mn Product Solution strip_cy->prod_cy raff_cy->analysis prod_cy->analysis

Caption: Experimental workflow for comparing D2EHPA and Cyanex 272.

G Cation-Exchange Mechanism Mn_aq Mn²⁺ interface Aqueous-Organic Interface Mn_aq->interface H_aq 2H⁺ Ext_org 2(HA)₂ (Dimerized Extractant) Ext_org->interface Complex_org MnA₂(HA)₂ (Organometallic Complex) interface->H_aq interface->Complex_org

Caption: Generalized cation-exchange mechanism for Mn(II) extraction.

Conclusion

The choice between D2EHPA and Cyanex 272 for manganese extraction depends on the specific requirements of the hydrometallurgical process.

  • D2EHPA is generally the superior extractant for bulk manganese recovery due to its higher extraction efficiency at lower pH, greater loading capacity, and better selectivity against cobalt and nickel.[1][3] This makes it highly suitable for primary extraction stages.

  • Cyanex 272 extracts manganese at a higher pH range than D2EHPA.[7] This characteristic can be strategically employed in multi-metal separation flowsheets. For example, it is often used to separate cobalt from nickel after manganese has already been selectively removed by an extractant like D2EHPA.[4]

For researchers developing processes for manganese recovery, D2EHPA is recommended as the primary candidate for evaluation. However, a thorough economic and technical analysis considering the complete flowsheet, including stripping and solvent regeneration, is essential for making the final selection.

References

A Comparative Guide to Phosphinic, Phosphonic, and Phosphoric Acid Extractants in Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate extractant is paramount for the successful separation and purification of metals in hydrometallurgical processes and other chemical applications. Organophosphorus acids are a widely utilized class of extractants, broadly categorized into phosphinic, phosphonic, and phosphoric acids. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal extractant for their specific needs. The most common commercial examples of these extractants are Cyanex 272 (phosphinic acid), PC-88A (phosphonic acid), and D2EHPA (phosphoric acid).

Chemical Structures and Acidity

The fundamental differences in the chemical structures of these extractants directly influence their acidity (pKa) and, consequently, their extraction behavior. Phosphoric acids have two P-O-C bonds, phosphonic acids have one P-C and one P-O-C bond, and phosphinic acids have two P-C bonds directly attached to the phosphorus atom.

G cluster_0 Phosphoric Acid (e.g., D2EHPA) cluster_1 Phosphonic Acid (e.g., PC-88A) cluster_2 Phosphinic Acid (e.g., Cyanex 272) P1 P O1_1 O P1->O1_1 O1_2 O P1->O1_2 OR1_1 OR P1->OR1_1 OR1_2 OR P1->OR1_2 OH1 OH O1_2->OH1 P2 P O2_1 O P2->O2_1 O2_2 O P2->O2_2 R2 R P2->R2 OR2 OR P2->OR2 OH2 OH O2_2->OH2 P3 P O3_1 O P3->O3_1 O3_2 O P3->O3_2 R3_1 R P3->R3_1 R3_2 R P3->R3_2 OH3 OH O3_2->OH3

Figure 1: General structures of organophosphorus acid extractants.

The acidity of these extractants is a critical factor influencing their extraction efficiency at a given pH. Generally, a stronger acid (lower pKa) can extract metals at a lower pH. The order of acidity for the common commercial extractants is as follows: D2EHPA > PC-88A > Cyanex 272.[1]

Extractant TypeCommercial NamepKa
Phosphoric AcidD2EHPA~3.24
Phosphonic AcidPC-88A~4.51
Phosphinic AcidCyanex 272~6.37
Table 1: Comparison of pKa values for common organophosphorus acid extractants.[1]

Performance Comparison in Metal Extraction

The performance of these extractants is highly dependent on the target metal ion and the composition of the aqueous feed solution. Below is a summary of their comparative performance in the extraction of rare earth elements (REEs) and the separation of cobalt and nickel.

Rare Earth Element (REE) Extraction

In the extraction of REEs, the order of extraction efficiency generally follows the order of acidity, with D2EHPA being the most powerful extractant, followed by PC-88A and then Cyanex 272.[1] However, a stronger extractant often requires more stringent conditions for stripping the metal from the organic phase. While D2EHPA shows high extraction efficiency for REEs, the difficulty in stripping, especially for heavy REEs, can be a drawback.[2] PC-88A has gained attention as an alternative to D2EHPA for REE separation due to its potentially higher separation factors between adjacent REEs.[2]

ExtractantTarget REEsSeparation Factor (Dy/Nd)Separation Factor (Dy/Gd)
D2EHPADy, Nd, GdHighModerate
Cyanex 272Dy, Nd, GdLowLow
Mixture (Cyanex 272 + D2EHPA)Dy, Nd, Gd3640.27720.05
Table 2: Comparison of separation factors for selected REEs using D2EHPA, Cyanex 272, and a mixture.[3][4]
Cobalt and Nickel Separation

The separation of cobalt and nickel is a significant industrial application for these extractants. In this context, the selectivity of the extractant is of utmost importance. The separation factor for cobalt over nickel increases in the order: D2EHPA < PC-88A < Cyanex 272.[5] Cyanex 272, the phosphinic acid extractant, exhibits the highest selectivity for cobalt, making it a preferred choice for this application.[5]

ExtractantCo/Ni Separation Factor
D2EHPA14
PC-88A280
Cyanex 2727000
Table 3: Comparison of Cobalt-Nickel separation factors.[5]

Hydrolytic Stability

The hydrolytic stability of an extractant is crucial for its long-term performance and to minimize reagent loss. Phosphinic and phosphonic acids are reported to be more hydrolytically stable compared to phosphoric acid-based extractants like D2EHPA.

Experimental Protocols

The following section outlines a general experimental workflow for the solvent extraction of metals using these organophosphorus acids.

G cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_stripping Stripping (Optional) prep_aq Aqueous Phase (Metal Solution) contact Contacting (Mixing of Phases) prep_aq->contact prep_org Organic Phase (Extractant + Diluent) prep_org->contact equilibrate Equilibration contact->equilibrate phase_sep Phase Separation equilibrate->phase_sep analyze_aq Aqueous Phase Analysis (e.g., ICP-OES, AAS) phase_sep->analyze_aq analyze_org Organic Phase Analysis (by mass balance) phase_sep->analyze_org strip_contact Contacting Loaded Organic with Stripping Agent phase_sep->strip_contact Loaded Organic strip_sep Phase Separation strip_contact->strip_sep strip_aq Stripped Metal Solution strip_sep->strip_aq regen_org Regenerated Organic strip_sep->regen_org

Figure 2: General experimental workflow for solvent extraction.
Detailed Methodologies

1. Preparation of Aqueous and Organic Phases:

  • Aqueous Phase: A stock solution of the target metal ions is prepared by dissolving the corresponding metal salts (e.g., chlorides or sulfates) in deionized water. The pH of the aqueous phase is adjusted to the desired value using a suitable acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH).[6]

  • Organic Phase: The extractant (e.g., D2EHPA, PC-88A, or Cyanex 272) is dissolved in a suitable organic diluent (e.g., kerosene, hexane, or toluene) to the desired concentration.[6][7]

2. Extraction Procedure:

  • Equal volumes of the aqueous and organic phases are typically added to a separatory funnel or a mechanically agitated vessel.[6][7]

  • The two phases are vigorously mixed for a predetermined time (e.g., 15-30 minutes) to ensure that equilibrium is reached.[3][6]

  • After mixing, the phases are allowed to separate. The time required for phase disengagement can vary depending on the system.[6]

  • The aqueous phase is then carefully separated from the organic phase.[6]

3. Analytical Determination:

  • The concentration of the metal ions in the aqueous phase before and after extraction is determined using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).[8]

  • The concentration of the metal in the organic phase is typically calculated by mass balance.[6]

4. Calculation of Performance Metrics:

  • Distribution Ratio (D): The ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

  • Extraction Percentage (%E): The percentage of the metal transferred from the aqueous phase to the organic phase.

  • Separation Factor (β): The ratio of the distribution ratios of two different metals, indicating the selectivity of the extractant.

Conclusion

The choice between phosphinic, phosphonic, and phosphoric acid extractants depends on a careful consideration of the specific separation goals.

  • Phosphoric acid extractants (e.g., D2EHPA) are powerful extractants suitable for applications requiring high extraction efficiency, but may present challenges in the stripping stage.

  • Phosphonic acid extractants (e.g., PC-88A) offer a balance between extraction strength and stripping ease, often exhibiting good selectivity for REE separations.

  • Phosphinic acid extractants (e.g., Cyanex 272) are highly selective for certain separations, most notably for cobalt from nickel, due to their weaker acidity.

Researchers and professionals in drug development and other fields can leverage this comparative guide to make informed decisions in the design and optimization of their separation processes. The provided experimental framework serves as a foundation for developing specific protocols tailored to individual research needs.

References

Navigating the Separation of Cobalt and Nickel: A Guide to Alternatives for Diisooctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of cobalt and nickel is a critical step in various processes, from catalyst development to the purification of radiopharmaceuticals. While diisooctyl phosphate (DIOP) has been a traditional choice for this separation, a range of alternative solvent extraction reagents offer distinct advantages in terms of selectivity, efficiency, and operating conditions. This guide provides a comprehensive comparison of prominent alternatives to DIOP, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific application.

The challenge in separating cobalt and nickel arises from their similar physicochemical properties.[1] However, subtle differences in their coordination chemistry can be exploited by various organic extractants. This guide will delve into the performance of organophosphorus acids, synergistic solvent extraction systems, and ionic liquids as viable alternatives to DIOP.

Performance Comparison of Alternative Extractants

The efficacy of a solvent extraction process is primarily evaluated by its extraction efficiency and its ability to selectively extract one metal over another, quantified by the separation factor (β). The pH at which 50% of a metal is extracted (pH₅₀) is another crucial parameter, as the difference in pH₅₀ values for two metals (ΔpH₅₀) indicates the ease of their separation. The following tables summarize the performance of key alternatives to DIOP based on available experimental data.

Extractant SystemTarget MetalSeparation Factor (βCo/Ni)Extraction Efficiency (%)Stripping Efficiency (%)Optimal pHReference
Cyanex 272 Cobalt>1000 - 14250>99% (Co), <1% (Ni)>99%4.5 - 6.0[2][3]
D2EHPA Cobalt~10VariableVariable~4.0 - 6.0[4]
PC-88A CobaltHigher than D2EHPA~80% (Co), ~2% (Ni)>95%~4.0 - 5.0[5]
Versatic 10 + LIX 63 (SSX) CobaltHigh (kinetic separation)>97% (Co)>95%4.5 - 5.0[6][7]
Phosphonium Ionic Liquids Cobalt>1000 - >50000>99% (Co)>99% (with water)Varies (Chloride medium)[6][8]
ExtractantΔpH₅₀ (Ni-Co)CommentsReference
Cyanex 272 1.48 - 1.7Excellent selectivity for Co over Ni.[5][9]
Cyanex 302 2.6Even higher selectivity than Cyanex 272, but can be less stable.[9]
D2EHPA 0.31Poor selectivity for Co/Ni separation.[9]
Versatic 10 + LIX 63 (SSX) SignificantSeparation is based on extraction kinetics rather than pH alone.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these separation processes. Below are representative experimental protocols for the most promising alternatives.

Cobalt and Nickel Separation using Cyanex 272

This protocol describes a typical batch solvent extraction experiment for the selective extraction of cobalt from a solution containing both cobalt and nickel using Cyanex 272.

Materials:

  • Aqueous feed solution containing known concentrations of cobalt and nickel sulfates.

  • Organic phase: Cyanex 272 dissolved in a suitable diluent (e.g., kerosene or a commercial solvent like Shellsol D70). A modifier like tributyl phosphate (TBP) may be added to improve phase separation.

  • Sodium hydroxide (NaOH) solution for pH adjustment.

  • Sulfuric acid (H₂SO₄) solution for stripping.

  • Separatory funnels.

  • Mechanical shaker.

  • pH meter.

  • Analytical instrument for metal concentration measurement (e.g., ICP-OES or AAS).

Procedure:

  • Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of Cyanex 272 (e.g., 0.1 M to 0.5 M) in the chosen diluent.

  • Aqueous Phase Preparation: Prepare a synthetic aqueous solution containing cobalt and nickel sulfates at known concentrations.

  • Extraction:

    • Place equal volumes of the aqueous and organic phases (e.g., 20 mL each) into a separatory funnel.

    • Adjust the initial pH of the aqueous phase to the desired value (e.g., 4.5) using dilute NaOH or H₂SO₄.

    • Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Phase Separation and Analysis:

    • Separate the aqueous phase (raffinate) and the organic phase (loaded organic).

    • Measure the equilibrium pH of the raffinate.

    • Determine the concentration of cobalt and nickel in the raffinate using ICP-OES or AAS.

    • Calculate the metal concentration in the organic phase by mass balance.

  • Stripping:

    • Take a known volume of the loaded organic phase and contact it with a sulfuric acid solution (e.g., 1-2 M H₂SO₄) in a separatory funnel.

    • Shake for a sufficient time to strip the cobalt from the organic phase.

    • Separate the phases and analyze the metal content in the resulting aqueous strip solution.

experimental_workflow_cyanex272 cluster_prep Preparation cluster_extraction Extraction cluster_stripping Stripping Aqueous Aqueous Phase (Co²⁺, Ni²⁺ in H₂SO₄) Mixer Mixing & pH Adjustment (pH 4.5-6.0) Aqueous->Mixer Organic Organic Phase (Cyanex 272 in Kerosene) Organic->Mixer Separator1 Phase Separation Mixer->Separator1 Raffinate Raffinate Separator1->Raffinate Raffinate (Ni²⁺) LoadedOrganic LoadedOrganic Separator1->LoadedOrganic Loaded Organic (Co-Cyanex 272) Stripper Stripping with H₂SO₄ Separator2 Phase Separation Stripper->Separator2 StrippedOrganic StrippedOrganic Separator2->StrippedOrganic Stripped Organic (Recycled Cyanex 272) CoSolution CoSolution Separator2->CoSolution Cobalt Solution (CoSO₄) LoadedOrganic->Stripper

Fig. 1: Experimental workflow for cobalt and nickel separation using Cyanex 272.
Synergistic Solvent Extraction (SSX) with Versatic 10 and LIX 63

This method leverages the kinetic differences in the extraction of cobalt and nickel. Cobalt is extracted much faster than nickel, allowing for a selective separation.

Materials:

  • Aqueous feed solution containing cobalt and nickel.

  • Organic phase: A mixture of Versatic 10 (a carboxylic acid) and LIX 63 (an α-hydroxyoxime) in a suitable diluent.

  • Ammonia or sodium hydroxide for pH control.

  • Sulfuric acid for stripping.

Procedure:

  • Organic Phase Preparation: Prepare the synergistic organic phase by mixing specific concentrations of Versatic 10 and LIX 63 in the diluent.

  • Extraction:

    • Contact the aqueous and organic phases in a mixer with a short residence time (e.g., 1-2 minutes). The pH is typically maintained in the range of 4.5-5.0.[6]

    • Due to the fast extraction kinetics of cobalt, it will be selectively transferred to the organic phase.

  • Phase Separation: Quickly separate the phases to prevent significant co-extraction of nickel.

  • Stripping: Strip the cobalt from the loaded organic phase using a sulfuric acid solution.

sxx_workflow cluster_prep Preparation cluster_extraction Kinetic Extraction cluster_stripping Stripping Aqueous Aqueous Feed (Co²⁺, Ni²⁺) Mixer Short Residence Time Mixer (pH 4.5-5.0) Aqueous->Mixer Organic Synergistic Organic (Versatic 10 + LIX 63) Organic->Mixer Separator1 Rapid Phase Separation Mixer->Separator1 Raffinate Raffinate Separator1->Raffinate Raffinate (Ni²⁺) LoadedOrganic LoadedOrganic Separator1->LoadedOrganic Loaded Organic (Co-Complex) Stripper Stripping with H₂SO₄ Separator2 Phase Separation Stripper->Separator2 StrippedOrganic StrippedOrganic Separator2->StrippedOrganic Stripped Organic (Recycled) CoSolution CoSolution Separator2->CoSolution Cobalt Solution LoadedOrganic->Stripper

Fig. 2: Synergistic solvent extraction workflow based on kinetic separation.

Mechanisms of Separation: A Molecular View

The selectivity of these extraction systems is rooted in the distinct coordination preferences of cobalt(II) and nickel(II) ions.

Organophosphorus Acids (e.g., Cyanex 272)

The separation of cobalt from nickel using phosphinic acids like Cyanex 272 is attributed to the different coordination geometries of the extracted metal complexes. Cobalt(II), with its d⁷ electronic configuration, can readily form tetrahedral complexes, which are favored in the organic phase. In contrast, nickel(II) (d⁸) strongly prefers to form octahedral complexes, which are less readily extracted into the non-polar organic solvent.[1] The extraction proceeds via a cation exchange mechanism, where protons from the dimeric form of the extractant are exchanged for the metal ion.

extraction_mechanism_cyanex272 Extraction Equilibrium cluster_aqueous Aqueous Phase cluster_organic Organic Phase Co_aq Co²⁺(aq) Co_org [Co(R₂PO₂)₂(R₂PO₂H)₂] (Tetrahedral Complex) Co_aq->Co_org + 2H⁺ Ni_aq Ni²⁺(aq) Ni_org [Ni(R₂PO₂)₂(H₂O)₂] (Octahedral Complex) Ni_aq->Ni_org + 2H⁺ Extractant 2(R₂PO₂H)₂ (Cyanex 272 dimer) Extractant->Co_org Extractant->Ni_org

References

A Comparative Guide to the Validation of Analytical Techniques for Diisooctyl Phosphate in Organic Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical techniques for the quantitative determination of diisooctyl phosphate (DIOP) in organic phases. The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and regulatory compliance of pharmaceutical products and research materials. This document outlines the performance characteristics of various methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific application.

Comparison of Analytical Techniques

The following table summarizes the performance of commonly employed analytical techniques for the analysis of this compound and structurally similar long-chain alkyl phosphates. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and available instrumentation.

TechniquePrincipleLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.> 0.99991.3 - 96.1%[1]< 5%[1]~0.01 - 0.04 mg/L[1]~0.03 - 0.1 mg/L[1]Robust, widely available, good for routine analysis.Moderate sensitivity, requires a chromophore or derivatization for some compounds.
GC-FID Separation based on volatility, detection via flame ionization.> 0.99995.5%[2]< 1.5%[2]~0.2 µg/mL[2]~0.7 µg/mL[2]High resolution for volatile compounds, simple and robust detector.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Potentiometric Titration Neutralization reaction with a standard solution, endpoint detection by potential change.> 0.99Typically high, but matrix dependent.< 2%Higher than chromatographic methods.Higher than chromatographic methods.Simple, inexpensive, no need for reference standards for every analyte.Lower sensitivity and selectivity, can be affected by interfering acidic or basic compounds.
UV-Vis Spectrophotometry Formation of a colored complex and measurement of its absorbance.> 0.99Dependent on reaction stoichiometry and matrix.< 5%Generally in the low mg/L range.Generally in the low mg/L range.Very simple and low cost, suitable for screening.Low selectivity, susceptible to interference from other absorbing or complex-forming species.[3]

Note: The data presented are based on published studies on this compound and other organophosphate esters.[1][2][4][5][6][7] Performance characteristics can vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and analytical objectives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of DIOP in organic solvents.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol:water (75:25 v/v).[1] Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of DIOP in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing DIOP in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Methanol:Water (75:25)[1]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 230 nm[1]

    • Column Temperature: 30 °C

  • Analysis: Inject the standards and samples into the HPLC system. Identify the DIOP peak based on its retention time compared to the standard. Quantify the amount of DIOP using a calibration curve generated from the peak areas of the standards.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of DIOP, particularly when high resolution is required.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for organophosphate analysis (e.g., DB-Wax, 30 m x 0.53 mm, 1 µm film thickness).[2]

Reagents:

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Organic solvent (e.g., hexane, ethyl acetate)

  • This compound standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of DIOP in a suitable organic solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing DIOP in the same organic solvent used for the standards to a suitable concentration.

  • Chromatographic Conditions:

    • Column: DB-Wax (30 m x 0.53 mm, 1 µm)[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min)[2]

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless injection)

  • Analysis: Inject the standards and samples into the GC system. Identify the DIOP peak based on its retention time. Quantify the amount of DIOP using a calibration curve generated from the peak areas of the standards.

Potentiometric Titration

This method provides a direct measurement of the acidic this compound.

Instrumentation:

  • Autotitrator with a pH electrode.

  • Magnetic stirrer.

Reagents:

  • Isopropanol

  • Deionized water

  • Standardized 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in a suitable solvent (e.g., ethanol).[8]

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the organic phase sample containing DIOP into a beaker. Add a suitable solvent mixture (e.g., 50 mL of isopropanol/water) to dissolve the sample.[8]

  • Titration:

    • Immerse the pH electrode and the burette tip into the sample solution.

    • Start the titration with the standardized base, adding the titrant in small increments, especially near the equivalence point.

    • Record the pH or potential as a function of the titrant volume.

  • Analysis: Determine the equivalence point from the inflection point of the titration curve. Calculate the concentration of this compound based on the volume of titrant used and the stoichiometry of the reaction.

Mandatory Visualizations

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development pre_validation Pre-Validation/ Method Feasibility method_development->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity/ Selectivity execute_validation->specificity linearity Linearity & Range execute_validation->linearity accuracy Accuracy execute_validation->accuracy precision Precision (Repeatability & Intermediate) execute_validation->precision lod_loq LOD & LOQ execute_validation->lod_loq robustness Robustness execute_validation->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_implementation Method Implementation & Routine Use validation_report->method_implementation logical_relationship_method_selection requirement Analytical Requirement sensitivity High Sensitivity requirement->sensitivity selectivity High Selectivity requirement->selectivity cost Low Cost requirement->cost throughput High Throughput requirement->throughput gc_ms GC-MS sensitivity->gc_ms Best hplc_uv HPLC-UV sensitivity->hplc_uv Good selectivity->gc_ms Best selectivity->hplc_uv Good titration Titration cost->titration Best spectrophotometry Spectrophotometry cost->spectrophotometry Good throughput->hplc_uv Good throughput->titration Good

References

The Synergistic Advantage: Enhancing Extraction with Diisooctyl Phosphate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of separation science and hydrometallurgy, the efficiency and selectivity of liquid-liquid extraction are paramount. While diisooctyl phosphate (DIOP) is a robust extractant in its own right, its true potential is often unlocked when combined with other extractants, leading to a phenomenon known as synergism. This guide provides a comprehensive comparison of the synergistic effects observed when DIOP is mixed with various classes of extractants, supported by experimental data and detailed protocols.

Disclaimer: Direct experimental data for this compound (DIOP) in synergistic systems is limited in publicly available literature. This guide leverages data from its close structural isomer, di-(2-ethylhexyl) phosphoric acid (D2EHPA), which is widely studied and considered to exhibit very similar chemical behavior. The principles and observed trends for D2EHPA are presented here as a strong proxy for the expected performance of DIOP.

Unveiling Synergism: A Performance Comparison

Synergistic extraction occurs when the distribution ratio of a metal ion in a mixed-extractant system is greater than the sum of the distribution ratios of the individual extractants. This enhancement is typically attributed to the formation of a more stable and hydrophobic mixed-ligand complex in the organic phase. The most common and effective synergistic partners for acidic organophosphorus extractants like DIOP are neutral organophosphorus compounds.

Quantitative Data Summary

The following tables summarize the synergistic effects observed in systems using D2EHPA (as an analog for DIOP) with common neutral extractants for the extraction of Uranium (VI) and Rare Earth Elements (REEs). The synergistic coefficient (SC) is calculated as the ratio of the distribution coefficient of the mixture to the sum of the distribution coefficients of the individual extractants. An SC value greater than 1 indicates synergism.

Table 1: Synergistic Extraction of Uranium (VI) from Phosphoric Acid

Extractant System (Organic Phase)Aqueous PhaseDistribution Ratio (D) of U(VI)Synergistic Coefficient (SC)Reference
0.5 M D2EHPA5 M H₃PO₄Value not specified-[1]
0.125 M TOPO5 M H₃PO₄Value not specified-[1]
0.5 M D2EHPA + 0.125 M TOPO 5 M H₃PO₄ Significantly Higher > 1 [1]
0.1 M D2EHPA1.5 M H₂SO₄~10-[2]
0.1 M TBP1.5 M H₂SO₄<1-[2]
0.1 M D2EHPA + 0.1 M TBP 1.5 M H₂SO₄ ~100 ~9 [2]

Note: The study by BARC indicates a significant synergistic effect for D2EHPA-TOPO but does not provide specific distribution ratio values in the referenced table.[1]

Table 2: Synergistic Extraction of Yttrium (Y³⁺) and Erbium (Er³⁺)

Extractant System (Organic Phase)Aqueous PhaseExtraction Efficiency of Y³⁺ (%)Extraction Efficiency of Er³⁺ (%)Separation Factor (β Y/Er)Reference
[N₁₄₄₄][P507]Simulated heavy rare earth solutionNot specifiedNot specifiedNot specified[3]
[N₁₄₄₄][P507] + TRPO Simulated heavy rare earth solution 88.4 93.3 1.84 [3]

Note: P507 (2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester) is another acidic organophosphorus extractant. This data illustrates the principle of synergism with a neutral extractant (TRPO - trialkylphosphine oxide) for rare earth separation.[3]

The "How-To": Experimental Protocols

Reproducible and comparable results hinge on meticulous experimental procedures. Below is a generalized protocol for investigating the synergistic extraction of a metal ion (Mⁿ⁺) using a mixture of DIOP and a neutral extractant (S).

Key Experiment: Determination of Synergistic Effect

1. Preparation of Aqueous Phase:

  • A stock solution of the target metal ion (e.g., UO₂²⁺, Y³⁺, Er³⁺) is prepared by dissolving a suitable salt (e.g., nitrate, sulfate, or chloride) in deionized water.

  • The acidity of the aqueous phase is adjusted to the desired level using an appropriate acid (e.g., H₂SO₄, HNO₃, HCl).

  • The final concentration of the metal ion and the acid are accurately determined.

2. Preparation of Organic Phase:

  • Individual solutions of DIOP and the neutral extractant (e.g., Tributyl Phosphate - TBP, Trioctylphosphine Oxide - TOPO) are prepared by dissolving a known weight of the extractant in a suitable organic diluent (e.g., kerosene, n-dodecane).

  • A mixed extractant solution is prepared by combining the individual solutions to achieve the desired concentrations of DIOP and the neutral extractant.

3. Solvent Extraction Procedure:

  • Equal volumes of the aqueous and organic phases (e.g., 10 mL each) are added to a separatory funnel.

  • The funnel is shaken vigorously for a predetermined time (e.g., 30 minutes) to ensure that equilibrium is reached.

  • The phases are allowed to separate completely.

  • The aqueous phase is carefully collected, and the concentration of the metal ion remaining is determined using an appropriate analytical technique (e.g., ICP-MS, UV-Vis spectrophotometry).

4. Data Analysis:

  • The concentration of the metal ion in the organic phase is calculated by mass balance.

  • The distribution ratio (D) is calculated as the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium.

  • The synergistic coefficient (SC) is calculated using the formula: SC = Dmix / (DDIOP + DS) where Dmix is the distribution ratio for the mixed extractant system, and DDIOP and DS are the distribution ratios for the individual DIOP and neutral extractant systems, respectively.

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the complex interactions in synergistic extraction and the experimental workflow.

Synergistic_Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M Metal Ion (Mⁿ⁺) Complex Synergistic Complex M(L)ₙ(HL)ₓSᵧ M->Complex Forms Complex DIOP This compound (HL)₂ DIOP->Complex Cation Exchange S Neutral Extractant (S) S->Complex Solvation

Caption: Mechanism of synergistic extraction.

The above diagram illustrates the generally accepted mechanism for synergistic extraction. The acidic extractant (DIOP, represented as a dimer (HL)₂) engages in cation exchange with the metal ion (Mⁿ⁺), while the neutral extractant (S) solvates the resulting complex. This dual action forms a highly hydrophobic and stable synergistic complex that is preferentially extracted into the organic phase.

Experimental_Workflow A Prepare Aqueous Phase (Metal Ion + Acid) C Liquid-Liquid Extraction (Mixing & Phase Separation) A->C B Prepare Organic Phase (DIOP + Neutral Extractant + Diluent) B->C D Analyze Aqueous Phase (e.g., ICP-MS) C->D E Calculate Distribution Ratio (D) & Synergistic Coefficient (SC) D->E

Caption: Experimental workflow for determining synergistic effects.

This workflow diagram outlines the key steps involved in a typical laboratory experiment to quantify the synergistic effect of a mixed extractant system. Following a standardized protocol is crucial for obtaining reliable and comparable data.

References

The Strategic Separation of Metals: Evaluating Diisooctyl Phosphate's Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of materials science and technology, the efficient recovery and purification of strategic metals are of paramount importance. These elements, crucial for applications ranging from renewable energy to advanced electronics, often exist in complex mixtures that necessitate highly selective separation techniques. Diisooctyl phosphate (DIOP), more commonly known by its isomer's name, di(2-ethylhexyl) phosphoric acid (D2EHPA), has emerged as a versatile and widely utilized extractant in hydrometallurgical processes for the separation of these valuable metals. This guide provides a comparative evaluation of DIOP's selectivity for various strategic metals against other common organophosphorus extractants, supported by experimental data and detailed protocols.

Performance Comparison of Organophosphorus Extractants

The selectivity of an extractant is its ability to preferentially bind to a specific metal ion in the presence of others. This is often quantified by the separation factor (β), which is the ratio of the distribution coefficients (D) of two different metals. A higher separation factor indicates a more efficient separation. The following table summarizes the performance of D2EHPA in comparison to other acidic organophosphorus extractants, namely Cyanex 272 (bis(2,4,4-trimethylpentyl) phosphinic acid) and PC-88A (2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester), for the separation of various strategic metals.

Metal System Extractant pH Separation Factor (β) Extraction Efficiency (%)
Dysprosium / Neodymium D2EHPA/Cyanex 272 Mixture2β(Dy/Nd) = 720.05Dy: 99.92, Nd: 26.47[1][2]
Dysprosium / Gadolinium D2EHPA/Cyanex 272 Mixture2β(Dy/Gd) = 3640.27Dy: 99.92, Gd: 64.54[1][2]
Manganese / Cobalt D2EHPA2.5-Mn: >90, Co: <10
Manganese / Nickel D2EHPA3.0-Mn: ~80, Ni: <5
Yttrium / Cerium D2EHPA (in kerosene)1 (initial)log(α) = 3.2HREEs: >90, LREEs: <5[3]
Zinc / Manganese D2EHPA3.5β(Zn/Mn) = 51.6Zn: ~98
Neodymium / Lanthanum D2EHPA2β(Nd/La) = 17.73-[4]
Praseodymium / Lanthanum D2EHPA1.7β(Pr/La) = 12.69-[4]

Note: Extraction conditions such as extractant concentration, solvent, and temperature can significantly influence these values. The data presented is a snapshot from various studies and direct comparison should be made with caution.

The data indicates that D2EHPA generally exhibits strong selectivity for heavy rare earth elements (HREEs) over light rare earth elements (LREEs).[3] Furthermore, synergistic effects can be achieved by mixing extractants, as seen in the enhanced separation of Dysprosium from Neodymium and Gadolinium when D2EHPA is combined with Cyanex 272.[1][2] For transition metals, D2EHPA shows a clear preference for Manganese over Cobalt and Nickel at acidic pH values.[5]

Experimental Protocols

The following is a generalized experimental protocol for evaluating the selectivity of DIOP (D2EHPA) for strategic metals via solvent extraction. Specific parameters should be optimized for each particular metal system.

Preparation of Aqueous and Organic Phases
  • Aqueous Phase: Prepare a synthetic aqueous solution containing the metal ions of interest at known concentrations (e.g., in a sulfate or chloride medium). Adjust the initial pH of the solution to the desired value using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).[6]

  • Organic Phase: Prepare the organic phase by dissolving a specific concentration of D2EHPA (e.g., 0.1 M to 1.8 M) in a suitable organic diluent such as kerosene, toluene, or cyclohexane.[3][7] A modifier, like tributyl phosphate (TBP), may be added to prevent third-phase formation.

Solvent Extraction Procedure
  • Combine equal volumes of the prepared aqueous and organic phases in a separatory funnel or a mechanically stirred reactor.[6]

  • Agitate the mixture for a predetermined contact time (e.g., 5 to 60 minutes) to ensure equilibrium is reached.[8][6] The optimal time should be determined experimentally.

  • Allow the two phases to separate. Centrifugation can be used to aid in phase disengagement if emulsions form.

  • Carefully separate the aqueous and organic phases.

Analysis
  • Determine the concentration of the metal ions remaining in the aqueous phase using analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

  • The concentration of the metal ions in the organic phase can be calculated by mass balance.

  • Calculate the distribution coefficient (D) for each metal, which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase.

  • Calculate the separation factor (β) for a pair of metals (M1 and M2) as the ratio of their distribution coefficients (β = D_M1 / D_M2).

Visualizing the Process

The following diagrams illustrate the general workflow for evaluating extractant selectivity and the fundamental relationship in a solvent extraction system.

Experimental_Workflow cluster_prep Phase Preparation cluster_extraction Solvent Extraction cluster_analysis Analysis Aqueous Aqueous Phase (Metal Ions in Solution) Mixing Mixing & Agitation (Achieve Equilibrium) Aqueous->Mixing Organic Organic Phase (DIOP in Diluent) Organic->Mixing Separation Phase Separation Mixing->Separation Aq_Analysis Aqueous Phase Analysis (e.g., ICP-OES) Separation->Aq_Analysis Aqueous Sample Data_Calc Data Calculation (D and β) Aq_Analysis->Data_Calc

Fig. 1: Experimental workflow for selectivity evaluation.

Logical_Relationship Selectivity High Selectivity Separation_Factor High Separation Factor (β) Selectivity->Separation_Factor Distribution_Coeff_M1 High Distribution Coefficient (D) for Metal 1 Separation_Factor->Distribution_Coeff_M1 Distribution_Coeff_M2 Low Distribution Coefficient (D) for Metal 2 Separation_Factor->Distribution_Coeff_M2 Efficient_Separation Efficient Separation Distribution_Coeff_M1->Efficient_Separation Distribution_Coeff_M2->Efficient_Separation

Fig. 2: Key relationships in solvent extraction selectivity.

References

The Influence of Molecular Architecture on Extraction: A Comparative Guide to Neutral Organophosphorus Extractants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in separation sciences, the selection of an appropriate extractant is paramount to achieving optimal efficiency and selectivity. This guide provides a comprehensive comparison of neutral organophosphorus extractants, elucidating the critical role their structural features play in determining extraction performance. The information presented herein is supported by experimental data to facilitate informed decision-making in the design of separation processes.

The extraction efficiency of neutral organophosphorus compounds is fundamentally governed by the electronic and steric properties of the substituents attached to the central phosphorus atom. These structural modifications directly influence the basicity of the phosphoryl oxygen, the primary site of coordination with metal ions, and the overall lipophilicity and steric accessibility of the extractant molecule.

The Hierarchy of Extraction Efficiency: A Tale of Basicity

A well-established trend in the extraction capability of neutral organophosphorus extractants follows the order: phosphine oxide > phosphinate > phosphonate > phosphate .[1][2] This hierarchy is directly correlated with the basicity of the phosphoryl (P=O) group. The nature of the groups bonded to the phosphorus atom dictates the electron density on the phosphoryl oxygen, thereby influencing its ability to donate a lone pair of electrons to a metal ion.

  • Phosphine oxides (R₃P=O): Containing three electron-donating alkyl groups, these extractants exhibit the highest basicity and, consequently, the strongest extraction efficiency.

  • Phosphinates (R₂(RO)P=O): With two alkyl groups and one electron-withdrawing alkoxy group, they are less basic than phosphine oxides.

  • Phosphonates (R(RO)₂P=O): The presence of two alkoxy groups further reduces the basicity.

  • Phosphates ((RO)₃P=O): With three alkoxy groups, these are the least basic and generally the weakest extractants in this series.

G cluster_0 Decreasing Basicity & Extraction Efficiency Phosphine Oxide\n(R₃P=O) Phosphine Oxide (R₃P=O) Phosphinate\n(R₂(RO)P=O) Phosphinate (R₂(RO)P=O) Phosphine Oxide\n(R₃P=O)->Phosphinate\n(R₂(RO)P=O) More Electron-Donating Alkyl Groups Phosphonate\n(R(RO)₂P=O) Phosphonate (R(RO)₂P=O) Phosphinate\n(R₂(RO)P=O)->Phosphonate\n(R(RO)₂P=O) Increasing Number of Electron-Withdrawing Alkoxy Groups Phosphate\n((RO)₃P=O) Phosphate ((RO)₃P=O) Phosphonate\n(R(RO)₂P=O)->Phosphate\n((RO)₃P=O)

The Impact of Alkyl Chain Substituents

Beyond the class of the extractant, the nature of the alkyl (R) and alkoxy (RO) groups provides a finer level of control over extraction performance. Key structural considerations include the length and branching of the alkyl chains.

Alkyl Chain Length

An increase in the length of linear alkyl chains generally leads to enhanced extraction efficiency.[1][2][3] This is attributed to two primary factors:

  • Increased Electron-Donating Effect: Longer alkyl chains have a slightly stronger inductive effect, which marginally increases the electron density on the phosphoryl oxygen, thereby enhancing its coordination ability.

  • Increased Hydrophobicity: Longer alkyl chains make the extractant more lipophilic, favoring its distribution into the organic phase and improving the overall extraction of the metal-extractant complex.

Steric Hindrance

The presence of branched alkyl chains can have a detrimental effect on extraction efficiency due to steric hindrance.[1][2] Bulky, branched chains can physically obstruct the approach of the metal ion to the phosphoryl oxygen, thereby hindering the formation of the coordination complex. This effect is particularly pronounced for larger metal ions. For instance, tri(2-ethylhexyl)phosphine oxide (TEHPO), with its branched octyl chains, shows lower extraction efficiency for Dy(III) compared to tri-n-octylphosphine oxide (TOPO).[1]

G cluster_0 Alkyl Chain Length cluster_1 Alkyl Chain Branching Structural Feature Structural Feature Longer Linear Chains Longer Linear Chains Structural Feature->Longer Linear Chains Branched Chains Branched Chains Structural Feature->Branched Chains Effect on Basicity Effect on Basicity Overall Extraction Efficiency Overall Extraction Efficiency Effect on Basicity->Overall Extraction Efficiency Increases Effect on Steric Hindrance Effect on Steric Hindrance Effect on Steric Hindrance->Overall Extraction Efficiency Decreases Longer Linear Chains->Effect on Basicity Increases Branched Chains->Effect on Steric Hindrance Increases

Comparative Extraction Data

The following tables summarize quantitative data from various studies, illustrating the structural effects of neutral organophosphorus extractants on the extraction of selected metal ions.

Table 1: Comparison of Different Classes of Neutral Organophosphorus Extractants for the Extraction of Dy(III)

Extractant ClassExample Extractant% Extraction of Dy(III)
Phosphine OxideTrioctylphosphine Oxide (TOPO)>95%
PhosphinateOctyl(phenyl)phosphinate~80%
PhosphonateDioctyl octylphosphonate~60%
PhosphateTrioctyl phosphate (TOP)~40%
Data is generalized from trends observed in the literature for extraction from nitrate media.[1][2]

Table 2: Effect of Alkyl Chain Structure on the Extraction of U(VI)

ExtractantAlkyl Chain StructureDistribution Ratio (DU(VI))
Di-n-hexyl phosphine oxide (DHePO)Linear C6Lower
Di-n-heptyl phosphine oxide (DHePO)Linear C7Intermediate
Di-n-octyl phosphine oxide (DOPO)Linear C8Higher
Di-n-decyl phosphine oxide (DDPO)Linear C1084.6
Tri(2-ethylhexyl)phosphine oxide (TEHPO)Branched C8Lower than TOPO
Data for Di-n-alkyl phosphine oxides (DAPOs) from nitric acid medium.[3]

Experimental Protocols

The data presented in this guide are derived from solvent extraction experiments. A general methodology for such experiments is outlined below.

General Solvent Extraction Procedure
  • Preparation of Phases:

    • Aqueous Phase: A solution of the metal salt (e.g., nitrate, chloride) is prepared in an appropriate aqueous medium (e.g., nitric acid of a specific molarity). The concentration of the metal ion is precisely determined.

    • Organic Phase: The neutral organophosphorus extractant is dissolved in a suitable organic diluent (e.g., n-dodecane, kerosene, xylene) to the desired concentration.

  • Extraction:

    • Equal volumes of the aqueous and organic phases are mixed in a sealed vessel.

    • The mixture is agitated vigorously for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

    • The two phases are then separated by centrifugation.

  • Analysis:

    • The concentration of the metal ion remaining in the aqueous phase is determined using an appropriate analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

    • The concentration of the metal ion in the organic phase is calculated by mass balance.

  • Calculation of Extraction Efficiency:

    • Distribution Ratio (D): The ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium.

    • Percentage Extraction (%E): Calculated as: %E = (D / (D + Vaq/Vorg)) * 100, where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

Bidentate vs. Monodentate Extractants: The Chelate Effect

While this guide focuses on neutral monodentate extractants, it is important to note the enhanced extraction capabilities of bidentate organophosphorus compounds.[4] These molecules possess two coordinating phosphoryl groups, allowing them to form a more stable chelate ring with the metal ion. This "chelate effect" often leads to significantly higher distribution ratios, particularly for trivalent actinides and lanthanides, compared to their monodentate counterparts like tri-n-butyl phosphate (TBP).[4] An example of a bidentate extractant is dihexyl-N,N-diethylcarbamoylmethylene phosphonate (DHDECMP).[4]

G cluster_0 Monodentate Extractant (e.g., TBP) cluster_1 Bidentate Extractant (e.g., DHDECMP) Metal Ion Metal Ion TBP_1 O=P(OR)₃ Metal Ion->TBP_1 Coordination TBP_2 O=P(OR)₃ Metal Ion->TBP_2 Coordination Monodentate Complex Less Stable Complex Metal Ion_2 Metal Ion DHDECMP O=P(R)₂-CH₂-C(O)N(R)₂ Metal Ion_2->DHDECMP Chelation Bidentate Complex More Stable Chelate Complex

References

A Comparative Guide to the Interaction of Organophosphorus Acid and Amine Extractants in Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synergistic interaction between organophosphorus acids and amine extractants has emerged as a powerful tool in solvent extraction processes, offering enhanced efficiency and selectivity in the separation of metals and other valuable compounds. This guide provides an objective comparison of the performance of these extractant systems, supported by experimental data and detailed protocols to aid in the design and optimization of separation processes.

The combination of organophosphorus acids, which act as cationic extractants, with amine-based extractants, which can function as anionic or solvating agents, can lead to a significant increase in extraction efficiency, a phenomenon known as synergism. This effect is attributed to the formation of ion-pair adducts in the organic phase, which enhances the distribution of the target species from the aqueous phase. However, under certain conditions, these interactions can also lead to antagonistic effects, reducing the extraction efficiency. Understanding the underlying mechanisms and the factors influencing these interactions is crucial for the successful application of these systems.

Performance Comparison of Extractant Systems

The choice of organophosphorus acid and amine extractant, as well as the experimental conditions, plays a pivotal role in the overall performance of the solvent extraction process. The following tables summarize key performance metrics for commonly studied systems.

Synergistic Extraction of Rare Earth Elements (REEs)

Mixtures of organophosphorus acids and amine extractants are particularly effective for the separation of REEs. The synergistic coefficient (SC), defined as the ratio of the distribution ratio of the mixture to the sum of the distribution ratios of the individual extractants, is a key metric for quantifying this enhancement.

Organophosphorus AcidAmine ExtractantTarget REESynergistic Coefficient (SC)Reference
Cyanex 272Alamine 336Praseodymium (Pr)17.0[1][2]
Cyanex 272Alamine 336Neodymium (Nd)14.6[1][2]
D2EHPAAlamine 336Lanthanum (La)0.86[3]
D2EHPAAlamine 336Cerium (Ce)0.90[3]
PC88AAlamine 336Neodymium (Nd)6.8[3]
Separation of Cobalt (Co) and Nickel (Ni)

The separation of cobalt and nickel is a significant challenge in hydrometallurgy. Synergistic systems utilizing organophosphorus acids and amine extractants can improve the separation factor, which is the ratio of the distribution coefficients of the two metals.

Organophosphorus AcidAmine ExtractantSeparation Factor (βCo/Ni)pH for 50% Extraction (pH₀.₅) of CopH for 50% Extraction (pH₀.₅) of NiReference
D2EHPA-6.01--[4]
Cyanex 272-7000--[5]
D2EHPA / Cyanex 302 (0.3M:0.3M)---ΔpH₀.₅ (Ni-Co) = 0.9[5][6]
PC88A-18104.25.7[4]

Interaction Mechanisms

The interaction between organophosphorus acids (HA) and amine extractants (B) in the organic phase can be complex. The primary interaction involves the formation of an ion-pair adduct (B·HA). This interaction is influenced by the acidity of the organophosphorus acid and the basicity of the amine. Stronger acids and bases lead to a more stable adduct formation.[1]

The extraction of a metal ion (Mⁿ⁺) can then proceed through different pathways, including a synergistic mechanism where the adduct acts as the extracting species, or an antagonistic mechanism where the formation of the adduct reduces the concentration of the free organophosphorus acid available for extraction.

InteractionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Mn Mⁿ⁺ M_Complex Extracted Metal Complex (e.g., M(A)n·(B·HA)x) Mn->M_Complex Extraction HA Organophosphorus Acid (HA) BHA Ion-Pair Adduct (B·HA) HA->BHA Adduct Formation B Amine Extractant (B) B->BHA BHA->M_Complex

Caption: Interaction mechanism between organophosphorus acid and amine extractants.

Experimental Protocols

General Protocol for Synergistic Solvent Extraction

This protocol outlines a typical procedure for evaluating the synergistic extraction of a metal ion.

  • Preparation of Aqueous Phase: Prepare a stock solution of the target metal salt (e.g., chloride or sulfate) in deionized water. Adjust the pH of the aqueous solution to the desired value using a suitable acid or base (e.g., HCl or NaOH).

  • Preparation of Organic Phase: Prepare solutions of the organophosphorus acid and the amine extractant in a suitable organic diluent (e.g., kerosene, toluene) at the desired concentrations. Create individual extractant solutions and a mixed extractant solution.

  • Extraction: Mix equal volumes of the aqueous and organic phases in a separatory funnel or a shaker. Shake the mixture for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate. Centrifugation can be used to aid separation if emulsions form.

  • Analysis: Determine the concentration of the metal ion in the aqueous phase before and after extraction using a suitable analytical technique, such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

  • Calculation: Calculate the distribution ratio (D) and the percentage of extraction (%E). For the mixed system, calculate the synergistic coefficient (SC).

ExperimentalWorkflow A Prepare Aqueous Phase (Metal Salt Solution, Adjust pH) C Mix Aqueous and Organic Phases A->C B Prepare Organic Phase (Extractants in Diluent) B->C D Equilibrate (e.g., 30 min shaking) C->D E Separate Phases (Allow to settle/Centrifuge) D->E F Analyze Metal Concentration in Aqueous Phase (e.g., ICP-OES) E->F G Calculate D, %E, SC F->G

Caption: General experimental workflow for synergistic solvent extraction.

Protocol for FT-IR Analysis of Extractant Interaction

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for investigating the interaction between the organophosphorus acid and the amine extractant in the organic phase.[1]

  • Sample Preparation: Prepare individual solutions of the organophosphorus acid and the amine extractant in the chosen diluent, as well as a mixture of the two at the desired molar ratio.

  • Blank Spectrum: Record the FT-IR spectrum of the pure diluent as a background.

  • Individual Spectra: Record the FT-IR spectra of the individual extractant solutions.

  • Mixture Spectrum: Record the FT-IR spectrum of the mixed extractant solution.

  • Analysis: Compare the spectra of the individual components with the spectrum of the mixture. Pay close attention to shifts in the characteristic vibrational bands, such as the P=O stretching vibration of the organophosphorus acid and the N-H bending or C-N stretching vibrations of the amine, to identify interactions.

Conclusion

The synergistic systems of organophosphorus acids and amine extractants offer significant advantages in solvent extraction, enabling enhanced separation and purification of various valuable compounds. The performance of these systems is highly dependent on the specific combination of extractants and the operating conditions. The data and protocols presented in this guide provide a foundation for researchers and professionals to explore and optimize these powerful separation techniques for their specific applications. Further investigation into the influence of diluents, temperature, and the presence of other ions in the aqueous phase can lead to even greater control and efficiency in these extraction processes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Diisooctyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Diisooctyl phosphate, a corrosive and toxic organophosphate compound, requires stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent exposure. This compound is highly irritating to the skin and eyes and can be harmful if inhaled or ingested.[1][2]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile).[3]
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area. For significant spills or aerosol generation, a charcoal cartridge mask may be necessary.[3]

In the event of accidental exposure, immediately flush the affected skin or eyes with running water for at least 20-30 minutes and seek medical attention.[1] Contaminated clothing should be removed and isolated for proper decontamination or disposal.[1][4]

Step-by-Step Disposal Protocol

The ultimate disposal of this compound must adhere to all applicable federal, state, and local regulations.[5] The most favorable course of action is to minimize waste by using an alternative, less hazardous chemical if possible, or by recycling any unused material for its approved use.[1] When disposal is necessary, the following steps should be followed:

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof, and corrosion-resistant waste container as "Hazardous Waste: this compound."

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents or strong reducing agents.[2][6]

    • Ensure the storage area has secondary containment to manage any potential leaks.

  • Disposal of Unused Product and Contaminated Materials:

    • The preferred method for disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing to prevent environmental contamination.[7]

    • Any materials contaminated with this compound, such as absorbent pads, disposable PPE, or labware, should be placed in the designated hazardous waste container.

  • Decontamination of Reusable Containers:

    • Empty containers must be decontaminated before recycling or reconditioning.

    • Triple-rinse the container with a suitable solvent (consult your EHS office for an appropriate solvent).

    • Collect all rinsate and treat it as hazardous waste to be disposed of with the this compound waste.[7][8]

    • After thorough decontamination, the container can be punctured to prevent reuse for other purposes and then recycled or disposed of as non-hazardous waste, in accordance with institutional policies.[7]

Spill Management Procedures

In the event of a spill, immediate and proper containment is critical to prevent the spread of contamination.

Spill Response Materials:

MaterialPurpose
Absorbent Material Inert materials such as vermiculite, dry sand, or earth.
Neutralizing Agents Crushed limestone, soda ash, or lime for neutralizing the acidic nature of the compound.[1]
Spill Containment Dikes or other barriers to prevent the spill from spreading, especially towards drains or water sources.[1][6]
Cleanup Tools Spark-proof tools for collecting absorbed material.
Waste Container A designated, labeled container for the collected spill waste.

Spill Cleanup Steps:

  • Isolate the Area: Evacuate non-essential personnel and ensure the area is well-ventilated. For liquids, isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1][6]

  • Contain the Spill: Use dikes or absorbents to prevent the spill from spreading.[1]

  • Neutralize (if applicable): For acidic forms of this compound, carefully neutralize the spilled material with crushed limestone, soda ash, or lime.[1]

  • Absorb the Spill: Cover the spill with an inert absorbent material.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water, collecting the cleaning water for disposal as hazardous waste.

  • Dispose of Waste: Seal the container and arrange for its disposal through your institution's EHS office.

Below is a diagram outlining the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_final Final Steps start Identify Diisooctyl Phosphate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Prepare Labeled, Corrosion-Resistant Hazardous Waste Container ppe->waste_container decision Is the container empty? waste_container->decision liquid_waste Transfer Liquid Waste to Hazardous Waste Container decision->liquid_waste No triple_rinse Triple-Rinse Container with Appropriate Solvent decision->triple_rinse Yes storage Store Waste Container in a Secure, Ventilated Area liquid_waste->storage collect_rinsate Collect Rinsate in Hazardous Waste Container triple_rinse->collect_rinsate puncture Puncture and Dispose of Decontaminated Container collect_rinsate->puncture puncture->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.